molecular formula C19H16N6O4S B1684529 Zibotentan CAS No. 186497-07-4

Zibotentan

Katalognummer: B1684529
CAS-Nummer: 186497-07-4
Molekulargewicht: 424.4 g/mol
InChI-Schlüssel: FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zibotentan (also known as ZD-4054) is a potent and highly selective small-molecule antagonist of the Endothelin A (ETA) receptor, with a reported IC50 of 13 nM and no appreciable effect on the ETB receptor . By selectively blocking the ETA receptor, this compound inhibits the effects of Endothelin-1 (ET-1), a potent vasoconstrictor with significant mitogenic properties implicated in cell proliferation, fibrosis, and inflammation . Originally investigated in oncology, this compound was studied for its potential to inhibit the pro-oncogenic effects of ET-1 in various cancers, including prostate cancer, where ET-1 signaling promotes osteoblast activity and contributes to the progression of bone metastases . While early phase 3 trials in metastatic castrate-resistant prostate cancer did not meet their primary efficacy endpoints, the drug demonstrated target engagement, with common adverse events being peripheral oedema, headache, and nasal congestion—effects consistent with its ETA antagonist mechanism . Contemporary research has expanded into other therapeutic areas. A promising new application is in chronic kidney disease (CKD), where this compound is being evaluated in combination with the SGLT2 inhibitor Dapagliflozin . Clinical trials have shown that this combination significantly reduces the urinary albumin-to-creatinine ratio (UACR), a key marker of kidney damage, in patients with both diabetic and non-diabetic CKD . Furthermore, research indicates that the fluid retention associated with higher doses of this compound can be mitigated by co-administration with Dapagliflozin . This combination was also under investigation for patients with liver cirrhosis and portal hypertension (ZEAL study) . Preclinical safety studies have been conducted for up to 12 months . This compound is offered "For Research Use Only" and is not for diagnostic or therapeutic use. Researchers should note that preclinical data indicates a risk of fetal toxicity, and the compound is largely renally cleared . Handling should adhere to standard safety protocols for pharmaceutical compounds.

Eigenschaften

IUPAC Name

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870171
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186497-07-4
Record name Zibotentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186497-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zibotentan [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zibotentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIBOTENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zibotentan's Mechanism of Action in Renal Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan, a highly selective endothelin-A (ET-A) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney disease (CKD). This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of renal pathophysiology. By elucidating its molecular targets and downstream signaling pathways, we aim to provide a comprehensive resource for researchers and drug development professionals in the field of nephrology.

The endothelin system, particularly the binding of endothelin-1 (ET-1) to the ET-A receptor, is a key driver of renal injury.[1][2] In various kidney diseases, including diabetic nephropathy, elevated ET-1 levels contribute to vasoconstriction, inflammation, fibrosis, and podocyte injury.[3][4] this compound's therapeutic potential lies in its ability to selectively block these detrimental effects mediated by the ET-A receptor.

Core Mechanism of Action: Selective ET-A Receptor Antagonism

This compound functions as a competitive antagonist of the endothelin-A (ET-A) receptor.[3] In renal physiology and pathophysiology, two primary endothelin receptor subtypes, ET-A and ET-B, play distinct roles. The ET-A receptor, predominantly located on vascular smooth muscle cells, mesangial cells, and podocytes, mediates vasoconstriction, cellular proliferation, hypertrophy, and the production of extracellular matrix. Conversely, the ET-B receptor is involved in vasodilation (via nitric oxide and prostacyclin release) and the clearance of circulating ET-1.

By selectively inhibiting the ET-A receptor, this compound is designed to counteract the pathological effects of ET-1 in the kidney while preserving the potentially beneficial functions of the ET-B receptor. This targeted approach is hypothesized to reduce the risk of certain side effects associated with non-selective endothelin receptor antagonists. The primary therapeutic outcomes of this compound's mechanism of action in renal disease include:

  • Reduction of Albuminuria: By mitigating glomerular injury and improving the function of the glomerular filtration barrier.

  • Improved Renal Hemodynamics: Through vasodilation of renal blood vessels, leading to enhanced renal blood flow.

  • Anti-inflammatory and Anti-fibrotic Effects: By inhibiting pro-inflammatory and pro-fibrotic signaling pathways within the kidney.

  • Reduction of Vascular Stiffness: Contributing to overall cardiovascular health, which is often compromised in patients with CKD.

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are a consequence of its ability to modulate key intracellular signaling pathways that are aberrantly activated in renal disease. The following diagrams, generated using the DOT language, illustrate these pathways.

Pathophysiological ET-1 Signaling in Renal Cells

In pathological states, elevated endothelin-1 (ET-1) levels activate ET-A receptors on podocytes and mesangial cells, triggering downstream signaling cascades that contribute to renal damage.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_response Pathological Cellular Responses ET-1 Endothelin-1 (ET-1) ETA_receptor ET-A Receptor ET-1->ETA_receptor Binds to PLC Phospholipase C (PLC) ETA_receptor->PLC Activates Rho_GTPases Rho GTPases (Rac1, Cdc42) ETA_receptor->Rho_GTPases Activates NF_kB NF-κB Pathway ETA_receptor->NF_kB Activates MAPK MAPK Pathway ETA_receptor->MAPK Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Podocyte_Injury Podocyte Injury (Effacement, Apoptosis) Ca_PKC->Podocyte_Injury Mesangial_Cell Mesangial Cell Proliferation & ECM Production Ca_PKC->Mesangial_Cell Rho_GTPases->Podocyte_Injury Actin Cytoskeleton Rearrangement Inflammation Inflammation NF_kB->Inflammation MAPK->Mesangial_Cell Fibrosis Fibrosis MAPK->Fibrosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling (Blocked) This compound This compound ETA_receptor ET-A Receptor This compound->ETA_receptor Blocks ET1 Endothelin-1 (ET-1) ET1->ETA_receptor Binding Inhibited Downstream_Signaling Downstream Signaling Pathways (PLC, Rho GTPases, NF-κB, MAPK) ETA_receptor->Downstream_Signaling Activation Blocked Podocyte_Protection Podocyte Protection (Preservation of Structure) Mesangial_Cell_Homeostasis Mesangial Cell Homeostasis (Reduced Proliferation & ECM) Anti_Inflammation Anti-inflammatory Effects Anti_Fibrosis Anti-fibrotic Effects Start Start: Induce Diabetes in Rats (Streptozotocin Injection) Group Divide into Treatment Groups: - Untreated Diabetic - ET-A Antagonist Treated - Non-diabetic Control Start->Group Administer Daily Oral Administration of ET-A Antagonist Group->Administer Urine Periodic 24-hour Urine Collection (Measure Proteinuria) Administer->Urine During Treatment Harvest End of Study: Harvest Kidneys Administer->Harvest After Treatment Period Histology Histological Analysis: - PAS Staining - Assess Glomerulosclerosis & Fibrosis Harvest->Histology IHC Immunohistochemistry: - Stain for Fibrosis & Inflammation Markers - Quantify Protein Expression Harvest->IHC Analyze Analyze Data & Compare Groups Histology->Analyze IHC->Analyze

References

Zibotentan: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (development code ZD4054) is a potent and specific antagonist of the endothelin-A (ET-A) receptor, a key mediator in various physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.[1][2] Initially investigated as a treatment for hormone-refractory prostate cancer, this compound has more recently been explored in the context of chronic kidney disease (CKD).[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, compiling preclinical and clinical data, detailing experimental methodologies, and illustrating key pathways and workflows.

Mechanism of Action

This compound functions as a selective antagonist of the ET-A receptor.[1] The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two primary receptor subtypes, ET-A and ET-B. The activation of the ET-A receptor by its primary ligand, ET-1, triggers a cascade of intracellular events that promote mitogenesis, angiogenesis, and cell survival, while inhibiting apoptosis. In the context of cancer, particularly prostate cancer, increased expression of the ET-A receptor is correlated with tumor progression and bone metastasis. By specifically blocking the ET-A receptor, this compound aims to inhibit these pro-tumorigenic signaling pathways. A key feature of this compound's mechanism is its high selectivity for the ET-A receptor with no significant activity at the ET-B receptor. This selectivity is considered advantageous as the ET-B receptor is involved in the clearance of circulating ET-1 and can mediate pro-apoptotic effects.

Signaling Pathway

The binding of endothelin-1 (ET-1) to the G-protein coupled ET-A receptor initiates a signaling cascade that influences cellular processes critical to cancer progression. This compound acts by competitively inhibiting this initial binding step.

G Endothelin-A Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds and Activates This compound This compound This compound->ETAR Blocks Gq11 Gq/11 ETAR->Gq11 Activates PI3K PI3K/Akt Pathway ETAR->PI3K Cross-talk PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Survival Cell Survival PI3K->Survival

Endothelin-A Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity
ParameterReceptorValueSpeciesReference
IC₅₀ ET-A13 nMHuman
IC₅₀ ET-A21 nMHuman
Kᵢ ET-A13 nMHuman
IC₅₀ ET-B>10 µMHuman
Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single 15 mg Oral Dose)
ParameterValueUnitReference
Cₘₐₓ (Maximum Plasma Concentration) Not specified-
Tₘₐₓ (Time to Cₘₐₓ) 1hour
AUC (Area Under the Curve) Not specified-
t₁/₂ (Terminal Half-life) Not specified-
Table 3: Effect of Hepatic and Renal Impairment on this compound Pharmacokinetics (Compared to Normal Function)
Impairment LevelChange in AUCReference
Mild Hepatic 40% increase
Moderate Hepatic 45% increase
Severe Hepatic 190% increase
Mild Renal 66% increase
Moderate Renal 89% increase
Severe Renal 117% increase

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These protocols are representative of the techniques used in the preclinical and clinical assessment of this compound.

Endothelin Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (IC₅₀ and Kᵢ) of this compound for the ET-A and ET-B receptors.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing ET-A or ET-B receptors Incubate Incubate membranes, [¹²⁵I]ET-1, and this compound at varying concentrations Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled endothelin-1 ([¹²⁵I]ET-1) Radioligand_Prep->Incubate Zibotentan_Prep Prepare serial dilutions of this compound Zibotentan_Prep->Incubate Filter Separate bound and free radioligand by vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity of bound ligand using a gamma counter Wash->Count Analyze Plot displacement curves and calculate IC₅₀ and Kᵢ values Count->Analyze

Workflow for Radioligand Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes from cell lines engineered to overexpress human ET-A or ET-B receptors are isolated by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., prostate or ovarian cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound, with or without ET-1 stimulation, for a specified period (e.g., 24-72 hours).

  • MTT Assay:

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

    • A solubilization solution is added to dissolve the formazan crystals.

  • Detection: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The effect of this compound on cell proliferation is determined by comparing the absorbance of treated wells to control wells.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered orally or via intraperitoneal injection, at a defined dose and schedule (e.g., 10 mg/kg/day). The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: The anti-tumor efficacy of this compound is assessed by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Clinical Development

This compound has undergone extensive clinical investigation, primarily in prostate cancer and more recently in chronic kidney disease.

Prostate Cancer

Multiple Phase II and Phase III clinical trials (the ENTHUSE program) evaluated this compound as a monotherapy and in combination with standard-of-care chemotherapy in patients with castration-resistant prostate cancer (CRPC). While some early trials showed a promising signal for improved overall survival, the later Phase III studies did not meet their primary endpoints for overall survival or progression-free survival. The most common adverse events observed were related to the mechanism of ET-A receptor antagonism and included peripheral edema, headache, and nasal congestion.

Chronic Kidney Disease

More recently, this compound has been investigated in combination with dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, for the treatment of chronic kidney disease (CKD) with high proteinuria. The Phase IIb ZENITH-CKD trial (NCT04724837) demonstrated that the combination of this compound and dapagliflozin resulted in a significant reduction in the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone. These positive results have led to the initiation of a Phase III clinical program to further evaluate the efficacy and safety of this combination therapy in CKD.

Conclusion

This compound is a well-characterized, potent, and selective ET-A receptor antagonist with a clear mechanism of action. While its development for prostate cancer was halted due to a lack of efficacy in pivotal trials, it has shown promise in a new therapeutic area, chronic kidney disease, when used in combination with an SGLT2 inhibitor. The extensive preclinical and clinical data available for this compound provide a solid foundation for its continued investigation and potential future application in nephrology. This technical guide serves as a comprehensive resource for professionals in the field of drug development and research, summarizing the key pharmacological properties of this targeted therapy.

References

Zibotentan as a selective endothelin-A antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Zibotentan: A Selective Endothelin-A Antagonist

Introduction

This compound (ZD4054) is a potent, orally active, and highly selective antagonist of the endothelin-A (ET-A) receptor.[1][2][3] Initially developed by AstraZeneca for the treatment of hormone-resistant prostate cancer, this compound's journey has evolved following clinical trial outcomes.[3][4] While it did not demonstrate a significant survival benefit in large Phase III trials for prostate cancer, its specific mechanism of action has led to its reinvestigation in other therapeutic areas, notably chronic kidney disease (CKD).

The endothelin (ET) system, particularly the ET-1 ligand and its interaction with the ET-A receptor, is implicated in a variety of pathophysiological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis. By selectively blocking the ET-A receptor, this compound inhibits these downstream effects while preserving the functions mediated by the endothelin-B (ET-B) receptor, such as vasodilation and ET-1 clearance.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its mechanism of action, pharmacokinetics, pharmacodynamics, and summarizes key preclinical and clinical data, with a focus on quantitative results and experimental methodologies.

Chemical Properties

This compound is a synthetic organic compound belonging to the class of phenylpyridines and pyridinesulfonamides.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide
Synonyms ZD4054, ZD-4054
Molecular Formula C19H16N6O4S
Molecular Weight 424.43 g/mol
CAS Number 186497-07-4

Mechanism of Action: The Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects by binding to two G-protein coupled receptor subtypes: ET-A and ET-B.

  • ET-A Receptors: Primarily located on smooth muscle cells, their activation by ET-1 leads to vasoconstriction, cellular proliferation, and inflammation. In cancer, ET-A receptor activation is linked to pro-oncogenic behaviors like inhibition of apoptosis.

  • ET-B Receptors: Found on endothelial cells, their activation mediates vasodilation through the release of nitric oxide and prostacyclin. They also play a crucial role in clearing circulating ET-1 from the bloodstream.

This compound acts as a competitive antagonist, selectively binding to the ET-A receptor and blocking the downstream signaling initiated by ET-1. This selectivity is critical, as it inhibits the detrimental effects associated with ET-A activation while allowing for the beneficial, counter-regulatory actions of the ET-B receptor to continue.

Endothelin_Signaling cluster_ligand Ligand cluster_receptors Receptors cluster_drug Intervention cluster_effects_A ET-A Mediated Effects cluster_effects_B ET-B Mediated Effects ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA Binds to ETB ET-B Receptor ET1->ETB Binds to Vaso_A Vasoconstriction ETA->Vaso_A Prolif_A Cell Proliferation ETA->Prolif_A Inflam_A Inflammation ETA->Inflam_A Apoptosis_Inhibit Apoptosis Inhibition ETA->Apoptosis_Inhibit Vaso_B Vasodilation (NO, PGI2 release) ETB->Vaso_B Clearance_B ET-1 Clearance ETB->Clearance_B Apoptosis_Promote Pro-apoptotic Signaling ETB->Apoptosis_Promote This compound This compound This compound->ETA Selectively Blocks

Caption: this compound selectively antagonizes the ET-A receptor.

Pharmacodynamics and Selectivity

This compound's therapeutic potential is rooted in its high affinity and selectivity for the ET-A receptor over the ET-B receptor. This has been quantified in numerous preclinical studies.

Table 2: In Vitro Potency and Selectivity of this compound

ParameterReceptorValueNotesReference
IC50 ET-A13 nMConcentration to inhibit 50% of binding.
IC50 ET-A21 nM
Ki ET-A13 nMEquilibrium dissociation constant.
IC50 ET-B>10,000 nM (>10 µM)Demonstrates high selectivity for ET-A.

IC50: Half maximal inhibitory concentration; Ki: Inhibitory constant.

Preclinical studies in various cancer cell lines have demonstrated that this compound inhibits pro-oncogenic behaviors. For instance, at a concentration of 1 µM, this compound was shown to inhibit ET-1 induced mitogenic activity and transactivation of the epidermal growth factor receptor (EGFR) in ovarian carcinoma cell lines. It also inhibits the phosphorylation of downstream signaling molecules like AKT and p42/44 MAPK and promotes apoptosis.

Pharmacokinetics

This compound is administered orally. Pharmacokinetic studies have shown that it is cleared through both renal excretion and metabolic pathways.

Table 3: Summary of this compound Pharmacokinetics

ParameterFindingNotesReference
Metabolism Mediated by the CYP3A4 isozyme.Co-administration with a potent CYP3A4 inhibitor (itraconazole) increased this compound exposure (AUC) by 28%.
Elimination Predominantly in urine.Approximately 58% of the parent compound is eliminated via renal clearance.
Dose Linearity Exposure increases linearly between 5 mg and 15 mg doses.Observed in patients with castration-resistant prostate cancer (CRPC).
Accumulation Minimal accumulation with repeated dosing.
Renal Impairment Higher exposure due to slower clearance.Total exposure (AUC) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls.
Hepatic Impairment Higher exposure due to slower clearance.Absorption was unchanged in subjects with hepatic or renal impairment.

AUC: Area under the plasma concentration-time curve.

Preclinical Efficacy

This compound has demonstrated anticancer activity in a range of preclinical models.

Table 4: Selected Preclinical In Vivo Studies of this compound

ModelDosingKey FindingsReference
Murine Tumor Xenografts (Prostate, Ovarian, Breast)10 mg/kg/day (intraperitoneal) or 50 mg/kg/day (oral)Inhibited tumor cell proliferation and mortality.
Murine Tumor Xenografts 25 and 50 mg/kg/day (oral)Inhibited blood vessel growth (angiogenesis) into tumor explants.
HEY Ovarian Carcinoma Xenografts (Mice)10 mg/kg/day for 21 days (intraperitoneal)Potently inhibited tumor growth by 69% with no associated toxicity. Associated with a 37% inhibition of Ki-67 expression and a 62% inhibition of tumor-induced vascularization.

Clinical Studies

This compound has undergone extensive clinical evaluation, initially in oncology and more recently in nephrology.

Prostate Cancer Trials

This compound was evaluated in a large Phase III program (ENTHUSE) for patients with castration-resistant prostate cancer (CRPC).

Table 5: Key Phase III Prostate Cancer Trial Results for this compound

StudyPatient PopulationTreatment ArmPrimary EndpointResultReference
ENTHUSE M1 (NCT00554229)Metastatic CRPC (n=594)This compound 10 mg/day vs. PlaceboOverall Survival (OS)Median OS: 24.5 months (this compound) vs. 22.5 months (Placebo). Not statistically significant (HR 0.87, p=0.240).
ENTHUSE M0 Non-metastatic CRPC (n=1421)This compound 10 mg/day vs. PlaceboOverall Survival (OS) & Progression-Free Survival (PFS)No significant difference vs. placebo for OS (HR 1.13) or PFS (HR 0.89). Trial terminated early for futility.

HR: Hazard Ratio.

Despite not meeting its primary endpoints for survival in prostate cancer, these trials confirmed target engagement, with common adverse events being related to the ET-A antagonism mechanism.

Chronic Kidney Disease (CKD) Trials

More recently, this compound has been repurposed in combination with the SGLT2 inhibitor dapagliflozin for the treatment of CKD with high proteinuria. The rationale is that combining an ET-A antagonist to reduce glomerular pressure with an SGLT2 inhibitor could provide synergistic benefits while mitigating side effects like fluid retention.

Table 6: Results from the Phase IIb ZENITH-CKD Trial (NCT04724837)

ParameterDapagliflozin Alone (n=177)Low-Dose this compound (0.25 mg) + Dapagliflozin (n=91)High-Dose this compound (1.5 mg) + Dapagliflozin (n=179)Reference
Mean UACR Reduction from Baseline (at 12 weeks) --47.7%-52.5%
UACR Difference vs. Dapagliflozin Alone --27.0% (p=0.002)-33.7% (p<0.001)
Fluid Retention Events 7.9%8.8%18.4%

UACR: Urinary Albumin-to-Creatinine Ratio.

The ZENITH-CKD trial demonstrated that the combination of this compound and dapagliflozin led to statistically significant and clinically meaningful reductions in albuminuria compared to dapagliflozin alone. The low-dose combination showed a favorable safety profile with fluid retention rates comparable to the control group, supporting its advancement into Phase III trials.

Experimental Protocols

Assessing the potency and selectivity of an ET-A receptor antagonist like this compound is a critical step. A standard method is the competitive radioligand-binding assay.

Protocol: Receptor-Binding Assay for ET-A Selectivity

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the human ET-A receptor.

Materials:

  • Cell membranes from a cell line expressing recombinant human ET-A receptors (e.g., mouse erythroleukemic cells).

  • Radioligand: 125Iodine-labeled Endothelin-1 ([¹²⁵I]ET-1).

  • This compound at varying concentrations (e.g., 100 pM to 100 µM in half-log increments).

  • Assay buffer and filtration apparatus.

Methodology:

  • Preparation: Prepare cell membranes expressing the ET-A receptor.

  • Incubation: Incubate the cell membranes with a fixed concentration of [¹²⁵I]ET-1 and varying concentrations of this compound. Incubations are typically performed in triplicate.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding of [¹²⁵I]ET-1 against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the pIC50 value.

  • Calculation: The IC50 is calculated from the pIC50. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

  • Selectivity Check: The same assay is repeated using cell membranes expressing the human ET-B receptor to determine the IC50 for the off-target receptor, thereby establishing selectivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A1 Prepare cell membranes expressing ET-A receptors B Incubate membranes with [¹²⁵I]ET-1 and this compound A1->B A2 Prepare serial dilutions of this compound A2->B A3 Prepare [¹²⁵I]ET-1 radioligand solution A3->B C Separate bound/free ligand via vacuum filtration B->C D Quantify radioactivity (Gamma Counter) C->D E Plot dose-response curve D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a competitive radioligand-binding assay.

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a consistent and manageable safety profile. The most common adverse events are directly related to its mechanism of action as an ET-A receptor antagonist.

  • Common Adverse Events: The most frequently reported adverse events in clinical trials include peripheral edema, headache, and nasal congestion/rhinitis. In a Phase III study in metastatic CRPC, peripheral edema was reported in 44% and headache in 31% of patients receiving this compound.

  • Fluid Retention: Endothelin receptor antagonists as a class are associated with fluid retention. In the ZENITH-CKD trial, this was more pronounced with the high-dose this compound (18.4% of patients) but was comparable to placebo at the low dose (8.8% vs 7.9%).

  • Cardiac Effects: In one prostate cancer study, cardiac failure events were higher in the this compound group compared to placebo (5.7% vs 1.7%), though these were reported as manageable and reversible.

  • Preclinical Safety: Preclinical safety studies of up to 12 months in duration have been performed. Reproductive toxicology studies indicate a risk of fetal toxicity.

Conclusion

This compound is a well-characterized, potent, and highly selective antagonist of the endothelin-A receptor. Its mechanism of action, which targets key pathways in vasoconstriction, cell proliferation, and inflammation, has been extensively studied. While it did not achieve its primary endpoints in the treatment of prostate cancer, the deep understanding of its pharmacology and safety profile has enabled a successful pivot to new therapeutic areas.

Recent positive data from the ZENITH-CKD trial has revitalized interest in this compound, highlighting its potential as part of a combination therapy to address residual proteinuria in patients with chronic kidney disease. This shift underscores the importance of a thorough understanding of a compound's mechanism of action, allowing for its application to be explored across different diseases where the target pathway is relevant. Future research will focus on confirming its long-term renal and cardiovascular benefits in larger Phase III trials.

References

The Endothelin Pathway in Cancer Progression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The endothelin (ET) axis, comprising endothelin peptides and their G protein-coupled receptors, has emerged as a critical mediator in oncology. Once primarily known for its role in vasoconstriction, the ET-1 signaling pathway is now recognized as a significant driver of multiple hallmarks of cancer.[1][2] Dysregulation of this axis, particularly the overexpression of ET-1 and its primary receptor, ET-A, is frequently observed in a wide array of malignancies, including prostate, ovarian, colorectal, and breast cancers.[3][4] Activation of the pathway promotes tumor progression by stimulating cell proliferation, inhibiting apoptosis, fostering angiogenesis, inducing epithelial-mesenchymal transition (EMT), and facilitating invasion and metastasis.[4] Furthermore, the endothelin axis has been implicated in the development of chemoresistance, presenting a significant challenge in cancer therapy. This guide provides an in-depth examination of the endothelin signaling network, its multifaceted roles in tumorigenesis, key experimental methodologies for its study, and its potential as a therapeutic target for novel anticancer strategies.

The Endothelin Axis: Components and Dysregulation

The endothelin axis consists of three 21-amino acid peptides (ET-1, ET-2, and ET-3), two G protein-coupled receptors (GPCRs)—the endothelin A receptor (ETAR) and endothelin B receptor (ETBR)—and endothelin-converting enzymes that process the inactive pro-peptides into their active forms. ET-1 is the most potent and clinically investigated isoform in the context of cancer.

In normal physiology, the axis regulates processes like vasomotor tone and tissue development. However, in the tumor microenvironment, cancer cells and surrounding stromal cells can overproduce ET-1, establishing an autocrine and paracrine signaling loop that fuels cancer progression. This abnormal activation is a key driver of malignancy. ETAR activation is predominantly linked to pro-tumorigenic effects, while ETBR signaling can have opposing roles, including vasodilation and apoptosis induction, although it also contributes to processes like angiogenesis and immune cell trafficking.

Core Signaling Pathways in Cancer

Upon binding of ET-1 to its receptors, primarily ETAR on cancer cells, a cascade of intracellular signaling pathways is initiated. These pathways are central to the peptide's cancer-promoting effects. The activation can be G protein-dependent or β-arrestin-dependent, leading to crosstalk between multiple signaling networks.

Key downstream pathways include:

  • Mitogen-Activated Protein Kinase (MAPK): The ET-1/ETAR axis frequently activates the ERK1/2 pathway, a central regulator of cell proliferation and survival.

  • Phosphoinositide 3-Kinase (PI3K)/Akt: This pathway is crucial for cell survival, growth, and proliferation, and its activation by ET-1 helps cancer cells evade apoptosis.

  • β-Catenin Signaling: ET-1 can stimulate the β-catenin pathway, which is involved in cell proliferation and EMT. This can occur through a positive feedback loop where β-catenin also transcriptionally activates ET-1 expression.

  • Src and EGFR Transactivation: ET-1 can transactivate the Epidermal Growth Factor Receptor (EGFR) via Src kinase, amplifying mitogenic signals and promoting an invasive phenotype.

  • Rho GTPase Family: Pathways involving RhoA and RhoC are activated by ET-1 to control cell shape, migration, and the formation of invasive structures.

  • Integrin-Linked Kinase (ILK): This pathway is critical for ET-1-induced EMT, leading to the stabilization of key transcriptional regulators like Snail and β-catenin.

Endothelin_Core_Signaling Core Endothelin Signaling Pathways in Cancer ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds G_Protein G Proteins (Gq, G12/13) ETAR->G_Protein Beta_Arrestin β-Arrestin ETAR->Beta_Arrestin PLC PLCβ G_Protein->PLC PI3K PI3K G_Protein->PI3K RhoGEF RhoGEF G_Protein->RhoGEF Src Src Beta_Arrestin->Src Beta_Catenin β-Catenin Pathway Beta_Arrestin->Beta_Catenin PKC PKC PLC->PKC Ca Ca²⁺ Mobilization PLC->Ca Akt Akt PI3K->Akt EGFR EGFR (Transactivation) Src->EGFR RhoA RhoA/ROCK RhoGEF->RhoA Outcomes Cancer Progression • Proliferation • Survival • Invasion • EMT PKC->Outcomes Ca->Outcomes Akt->Outcomes MAPK MAPK (ERK) EGFR->MAPK MAPK->Outcomes RhoA->Outcomes Beta_Catenin->Outcomes

Core Endothelin Signaling Pathways in Cancer

Role of the Endothelin Axis in Cancer Hallmarks

Angiogenesis

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. The ET-1 axis is a potent, non-canonical stimulator of this process through two primary mechanisms:

  • Direct Action: ET-1 can act directly on endothelial cells, which express ETBR, to promote their proliferation, migration, and formation of vessel-like structures.

  • Indirect Action: Acting through ETAR on tumor cells, ET-1 stimulates the production of major angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). This induction is often mediated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that ET-1 can upregulate even under normal oxygen conditions.

Endothelin_Angiogenesis Mechanisms of ET-1-Mediated Angiogenesis cluster_indirect Indirect Pathway cluster_direct Direct Pathway ET1 ET-1 (from Tumor/Stroma) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR TumorCell Tumor Cell HIF1a HIF-1α Stabilization ETAR->HIF1a VEGF VEGF Production HIF1a->VEGF Angiogenesis Angiogenesis (New Vessel Formation) VEGF->Angiogenesis Stimulates EndothelialCell Endothelial Cell EC_Activation Proliferation, Migration, Protease Production ETBR->EC_Activation EC_Activation->Angiogenesis Leads to

Mechanisms of ET-1-Mediated Angiogenesis
Epithelial-Mesenchymal Transition (EMT) and Metastasis

EMT is a crucial process by which epithelial cancer cells lose their cell-cell junctions and apical-basal polarity, acquiring a migratory, mesenchymal phenotype that facilitates invasion and metastasis. The ET-1/ETAR axis is a potent inducer of EMT.

Activation of ETAR by ET-1 triggers a signaling cascade involving ILK, which leads to the phosphorylation and inhibition of Glycogen Synthase Kinase-3β (GSK-3β). This inhibition prevents the degradation of key EMT-driving transcription factors such as Snail and β-catenin, allowing them to accumulate and translocate to the nucleus. There, they repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers like N-cadherin and vimentin, ultimately promoting a more invasive and metastatic phenotype.

Endothelin_EMT ET-1 Pathway in Epithelial-Mesenchymal Transition (EMT) cluster_pheno Phenotypic Switch ET1 ET-1 ETAR ET-A Receptor ET1->ETAR ILK Integrin-Linked Kinase (ILK) ETAR->ILK Activates GSK3b GSK-3β ILK->GSK3b Inhibits Snail Snail GSK3b->Snail Degrades BetaCatenin β-catenin GSK3b->BetaCatenin Degrades Nucleus Nucleus Snail->Nucleus Accumulation & Translocation BetaCatenin->Nucleus Accumulation & Translocation E_Cadherin E-cadherin (Epithelial Marker) Nucleus->E_Cadherin Represses Transcription N_Cadherin N-cadherin (Mesenchymal Marker) Nucleus->N_Cadherin Induces Transcription Phenotype Invasive, Migratory Mesenchymal Phenotype

ET-1 Pathway in Epithelial-Mesenchymal Transition (EMT)
Chemoresistance

The ET-1 axis contributes significantly to resistance against conventional chemotherapy, such as taxanes and platinum-based agents. This is achieved through several mechanisms, including the inhibition of apoptosis via modulation of Bcl-2 family proteins and the activation of potent survival pathways like PI3K/Akt. Furthermore, the induction of EMT is itself linked to a chemoresistant phenotype. Studies have shown that in chemoresistant ovarian cancer cells, ET-1 and ETAR are upregulated, and targeting this axis can help resensitize cells to cytotoxic drugs. The ETAR/β-arrestin/β-catenin signaling complex has been identified as a key nexus in acquiring this resistant phenotype.

The Endothelin Axis as a Therapeutic Target

The central role of the endothelin pathway in driving cancer progression makes it an attractive therapeutic target. Blockade of this axis, primarily through ETAR antagonists, has shown promise in preclinical models by inhibiting tumor growth, angiogenesis, and metastasis. Several ET receptor antagonists have been developed, some of which are approved for other conditions like pulmonary hypertension.

Table 1: Preclinical Pharmacological Data of Select Endothelin Receptor Antagonists

CompoundTarget(s)ParameterValueCancer Model/SystemReference(s)
Zibotentan (ZD4054) Selective ETARIC₅₀ (ET-1 Binding)0.1-10 µmol/LColorectal Cancer Tissues
ProliferationInhibitionOvarian & Prostate Cancer Cells
AngiogenesisInhibitionOvarian Tumor Xenografts
Atrasentan (ABT-627) Selective ETARTumor GrowthInhibitionOvarian Cancer Xenografts
MetastasisInhibitionOvarian Carcinoma Xenografts
Bosentan Dual ETAR/ETBRApoptosisIncreasedPancreatic Cancer Cells (with gemcitabine)
Tumor GrowthInhibitionBreast Carcinoma Model
BQ123 Selective ETARIC₅₀ (ET-1 Binding)> this compoundColorectal Cancer Tissues
BQ788 Selective ETBRIC₅₀ (ET-1 Binding)~1 mmol/LColorectal Cancer Tissues
MigrationInhibitionColorectal Cancer Cells

Note: IC₅₀ (Inhibitory Concentration 50%) represents the concentration of an antagonist required to inhibit 50% of the specific binding of ET-1.

Key Experimental Protocols

Investigating the endothelin pathway requires a range of in vitro and in vivo techniques. The following are detailed methodologies for key experiments.

Protocol: In Vitro Cell Proliferation (BrdU Incorporation Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HT29 colorectal or HEY ovarian) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a serum-free medium for 24 hours.

  • Treatment: Treat cells with ET-1 (e.g., 100 nM) in the presence or absence of varying concentrations of an ET receptor antagonist (e.g., this compound, Atrasentan) for 24-48 hours. Include appropriate vehicle controls.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution (e.g., 10 µM) to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Remove the labeling medium, fix the cells (e.g., with a methanol-based fixing solution), and denature the DNA to allow antibody access.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 90 minutes at room temperature.

  • Washing: Wash the wells thoroughly to remove any unbound antibody.

  • Substrate Reaction: Add the enzyme substrate (e.g., TMB) and incubate until color development is sufficient. Stop the reaction with an acidic solution.

  • Quantification: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm). Increased absorbance correlates with increased DNA synthesis and proliferation.

Protocol: In Vitro Cell Invasion (Boyden Chamber Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with a serum-free medium at 37°C.

  • Cell Preparation: Harvest serum-starved cancer cells and resuspend them in a serum-free medium.

  • Cell Seeding: Add 5 x 10⁴ cells to the upper chamber of the insert. If testing antagonists, pre-incubate the cells with the compound before seeding.

  • Chemoattractant: Fill the lower chamber with a medium containing ET-1 (e.g., 100 nM) as a chemoattractant. A medium with a chemoattractant like 10% FBS can serve as a positive control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Removal of Non-invasive Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.

  • Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with a solution like crystal violet.

  • Quantification: Elute the stain from the cells and measure the absorbance, or count the number of invading cells in several microscopic fields. A decrease in the number of stained cells in antagonist-treated wells indicates inhibition of invasion.

Protocol: In Vivo Xenograft Tumor Model

This model evaluates the effect of ET receptor antagonists on tumor growth in a living organism.

  • Cell Preparation: Harvest cancer cells (e.g., ovarian HEY cells) from culture, wash with PBS, and resuspend in a sterile solution of PBS or Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Animal Model: Use immunocompromised mice (e.g., female nude mice, 6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

  • Treatment Administration: Randomize mice into treatment and control groups. Administer the ET receptor antagonist (e.g., ZD4054) or vehicle control daily via oral gavage.

  • Endpoint: Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a maximum ethical size. Monitor animal weight and health throughout the study.

  • Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and weights between the treatment and control groups to determine the efficacy of the antagonist. Tumors can be further processed for histological or molecular analysis (e.g., to assess angiogenesis or EMT markers).

Experimental_Workflow Preclinical Workflow for Evaluating ET Receptor Antagonists cluster_invitro In Vitro Characterization cluster_cellular Discovery Compound Discovery (e.g., ETAR Antagonist) Binding Receptor Binding Assays (Determine Affinity, IC₅₀) Discovery->Binding Functional Functional Assays (e.g., Ca²⁺ Flux) Discovery->Functional Cellular Cell-Based Assays Binding->Cellular Functional->Cellular Proliferation Proliferation (BrdU Assay) Cellular->Proliferation Invasion Invasion (Boyden Chamber) Cellular->Invasion Angiogenesis Angiogenesis (Tube Formation) Cellular->Angiogenesis Invivo In Vivo Efficacy Studies (Xenograft Models) Cellular->Invivo Promising candidates advance Analysis Endpoint Analysis • Tumor Growth Inhibition • Metastasis Assessment • Biomarker Analysis Invivo->Analysis

References

Preclinical Oncology of Zibotentan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, a key player in the endothelin signaling pathway.[1] The endothelin axis, particularly the interaction of Endothelin-1 (ET-1) with the ETA receptor, has been implicated in various tumorigenic processes, including cell proliferation, survival, angiogenesis, and metastasis.[2][3] This has positioned the ETA receptor as a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the preclinical research on this compound in oncology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways. Although this compound did not demonstrate efficacy in late-stage clinical trials for prostate cancer, the preclinical data underscores the scientific rationale for targeting the ETA receptor in oncology.[1]

Mechanism of Action

This compound functions as a competitive antagonist of the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, ET-1.[1] ET-1 binding to the ETA receptor, a G-protein coupled receptor, triggers a multitude of intracellular signaling pathways that contribute to cancer progression. This compound's specificity for the ETA receptor, with no significant activity at the ETB receptor, is a key feature of its preclinical profile. This selectivity is important as the ETB receptor is involved in the clearance of circulating ET-1 and can mediate pro-apoptotic signals. By selectively blocking the ETA receptor, this compound aims to inhibit the pro-oncogenic effects of ET-1 while preserving the potential beneficial functions of the ETB receptor.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated across a range of in vitro and in vivo oncology models. The following tables summarize the key quantitative data from these studies.

ParameterValueCell Line/ModelCancer TypeReference
IC50 (ETA Receptor Binding) 13 nMRecombinant Human ETA-
IC50 (ETB Receptor Binding) >10 µMRecombinant Human ETB-
Ki (ETA Receptor Affinity) 13 nMCloned Human ETA-
IC50 (ET-1 Binding Inhibition) 0.1-10 µmol/LColorectal Cancer TissuesColorectal Cancer

Table 1: In Vitro Binding Affinity and Inhibition

Cancer TypeCell Line(s)In Vitro EffectThis compound ConcentrationReference
Ovarian CancerHEY, OVCA 433Inhibition of ET-1 induced mitogenic activity and EGFR transactivation1 µM
Ovarian CancerHEY, OVCA 433Reversion of ET-1 mediated epithelial-mesenchymal transition (EMT)1 µM
Ovarian CancerSKOV-3, A-2780Inhibition of basal and ET-1 induced cell proliferation, increased apoptosisNot specified
Colorectal CancerHT29, SW620Inhibition of ET-1 stimulated proliferationNot specified
VariousOsteoblast, vascular myoepithelial, prostate, breast, ovarian cell linesInhibition of apoptosis and cellular proliferationNot specified

Table 2: In Vitro Cellular Effects of this compound

Cancer TypeModelThis compound DosageRouteEffectReference
Ovarian CancerHEY xenografts in mice10 mg/kg/day for 21 daysi.p.69% inhibition of tumor growth, 37% inhibition of Ki-67 expression, 62% inhibition of tumor-induced vascularization
Prostate, Ovarian, Breast, etc.Murine tumor xenografts10 mg/kg/dayi.p.Inhibition of tumor cell proliferation and mortality
Prostate, Ovarian, Breast, etc.Murine tumor xenografts50 mg/kg/dayp.o.Inhibition of tumor cell proliferation and mortality
VariousTumor explants25 and 50 mg/kg/dayp.o.Inhibition of blood vessel growth

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the efficacy of this compound.

Cell Proliferation Assay (Methylene Blue Assay)

This colorimetric assay is used to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The plates are then incubated for a specified period (e.g., 48-72 hours).

  • Staining: The medium is removed, and the cells are fixed. Subsequently, a methylene blue solution (e.g., 0.5%) is added to each well and incubated for a designated time to stain the cells.

  • Quantification: After washing to remove excess stain, the methylene blue is eluted from the cells. The absorbance of the eluate is then measured using a microplate reader at a specific wavelength (e.g., 650 nm). The absorbance is proportional to the number of viable cells.

Cell Migration Assay (Scratch Wound Assay)

This assay is employed to evaluate the effect of this compound on the migratory capacity of cancer cells.

  • Cell Seeding: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch or "wound" in the cell monolayer.

  • Treatment and Imaging: The cells are washed to remove detached cells, and fresh medium containing either this compound or a vehicle control is added. The "wound" area is imaged at time zero and at subsequent time points (e.g., every 8-12 hours) using a phase-contrast microscope.

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. A delay in wound closure in the this compound-treated group compared to the control group indicates an inhibitory effect on cell migration.

Cell Contraction Assay (Collagen Gel Lattice Assay)

This assay assesses the ability of cancer-associated fibroblasts to contract a collagen matrix, a process involved in tumor invasion, and the inhibitory effect of this compound.

  • Cell Preparation: Fibroblasts are harvested and resuspended in culture medium at a concentration of 2-5 x 10^6 cells/mL.

  • Collagen Lattice Formation: A cold collagen gel working solution is mixed with the cell suspension. Aliquots of this mixture are then dispensed into a 24-well plate and allowed to polymerize at 37°C for one hour.

  • Treatment and Release: After polymerization, culture medium with or without this compound is added on top of the collagen gels. To initiate contraction, the gels are gently detached from the sides of the well.

  • Measurement: The diameter or area of the collagen gel is measured at various time points after release. A reduction in the contraction of the this compound-treated gels compared to the control indicates an inhibitory effect.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the in vivo antitumor efficacy of this compound.

  • Cell Preparation and Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

  • Treatment Administration: When tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered via the specified route (e.g., intraperitoneal or oral) at the designated dose and schedule. The control group receives the vehicle.

  • Endpoint Analysis: The study continues until a defined endpoint is reached, such as a specific tumor volume or a predetermined time point. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Signaling Pathways and Visualization

The binding of ET-1 to the ETA receptor activates several downstream signaling pathways crucial for cancer cell proliferation and survival. This compound, by blocking this initial interaction, inhibits these pro-oncogenic signals.

ET-1/ETA Receptor Signaling Cascade

Upon ET-1 binding, the ETA receptor activates G-proteins, leading to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, in turn, can activate the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, both of which are central regulators of cell growth, proliferation, and survival.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway ET-1 ET-1 ETA_R ETA Receptor ET-1->ETA_R Binds G_Protein G-Protein ETA_R->G_Protein Activates This compound This compound This compound->ETA_R Blocks PLCb PLCβ G_Protein->PLCb Activates PI3K PI3K PLCb->PI3K Activates Ras Ras PLCb->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: ET-1/ETA Receptor Signaling Cascade and this compound's Point of Intervention.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro preclinical evaluation of this compound.

In_Vitro_Workflow cluster_assays Functional Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment proliferation Proliferation Assay (Methylene Blue) treatment->proliferation migration Migration Assay (Scratch Wound) treatment->migration contraction Contraction Assay (Collagen Gel) treatment->contraction data_analysis Data Analysis (IC50, % Inhibition) proliferation->data_analysis migration->data_analysis contraction->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for the therapeutic targeting of the ETA receptor in various cancers. Through its specific antagonism of the ETA receptor, this compound effectively inhibits key signaling pathways, such as the PI3K/Akt and MAPK cascades, leading to reduced cell proliferation, migration, and tumor growth in preclinical models. While clinical success has been elusive, the comprehensive preclinical evaluation of this compound has significantly contributed to our understanding of the role of the endothelin axis in oncology and continues to inform the development of novel therapeutic strategies targeting this pathway. This technical guide serves as a valuable resource for researchers and drug development professionals working in this area.

References

Zibotentan (ZD4054): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Zibotentan (ZD4054) is a potent and selective antagonist of the endothelin-A (ETA) receptor, developed by AstraZeneca. Initially investigated as a promising anti-cancer agent, particularly for castration-resistant prostate cancer (CRPC), its development in oncology was ultimately halted due to a lack of significant improvement in overall survival in Phase III clinical trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, pharmacokinetic profile, and the extensive clinical trial program conducted in prostate cancer. The document aims to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the journey of a targeted therapy from conception to late-stage clinical evaluation.

Introduction: The Endothelin Axis as a Therapeutic Target

The endothelin (ET) axis, comprising ET-1, ET-2, and ET-3 peptides and their receptors ETA and ETB, plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation.[1][2] The overexpression of ET-1 and its primary receptor, ETA, has been implicated in the pathogenesis and progression of several cancers, including prostate cancer.[3][4] Activation of the ETA receptor by ET-1 promotes tumor growth, invasion, angiogenesis, and resistance to apoptosis.[3] This understanding established the ETA receptor as a rational target for anticancer therapy, leading to the development of selective antagonists like this compound.

Discovery and Preclinical Development of this compound (ZD4054)

This compound was identified through a medicinal chemistry program aimed at discovering potent and selective non-peptide antagonists of the ETA receptor. The lead optimization process focused on enhancing potency, selectivity, and pharmacokinetic properties suitable for oral administration.

Mechanism of Action

This compound is a highly specific antagonist of the ETA receptor, exhibiting significantly lower affinity for the ETB receptor. By blocking the binding of ET-1 to the ETA receptor, this compound inhibits the downstream signaling pathways that contribute to tumor progression. Notably, this selective antagonism is designed to inhibit the pro-oncogenic effects mediated by the ETA receptor while preserving the potential pro-apoptotic and clearance functions of the ETB receptor.

In Vitro Pharmacology

Preclinical in vitro studies demonstrated this compound's high affinity and selectivity for the human ETA receptor. These studies were crucial in establishing the compound's initial pharmacological profile.

Table 1: In Vitro Activity of this compound

ParameterValueCell/Receptor SystemReference
IC50 (ETA) 13 nMHuman ETA Receptor
IC50 (ETA) 21 nMHuman ETA Receptor
Ki (ETA) 13 nMHuman ETA Receptor
IC50 (ETB) >10 µMHuman ETB Receptor
Preclinical In Vivo Studies

In vivo studies in various murine tumor xenograft models, including prostate, ovarian, and breast cancer, showed that this compound could inhibit tumor cell proliferation and mortality. It also demonstrated anti-angiogenic effects by inhibiting blood vessel growth into tumor explants.

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelDosingOutcomeReference
Murine tumor xenografts (prostate, ovarian, breast)10 mg/kg/day, ipInhibited tumor cell proliferation and mortality
Murine tumor xenografts (prostate, ovarian, breast)50 mg/kg/day, poInhibited tumor cell proliferation and mortality
Tumor explants25 and 50 mg/kg/day, poInhibited blood vessel growth

Experimental Protocols

Receptor-Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human ETA and ETB receptors.

Methodology:

  • Receptor Preparation: Membranes from cells expressing cloned human ETA or ETB receptors were used.

  • Radioligand: 125I-labeled ET-1 was used as the radioligand.

  • Competition Binding: Incubations were carried out with the receptor preparation, radioligand, and varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by filtration.

  • Detection: The amount of bound radioactivity was measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., ovarian carcinoma cell lines HEY and OVCA 433) were cultured in appropriate media.

  • Treatment: Cells were treated with ET-1 to induce proliferation, in the presence or absence of varying concentrations of this compound.

  • Incubation: Cells were incubated for a specified period (e.g., 48 hours).

  • Quantification: Cell proliferation was measured using a standard method, such as the methylene blue assay, which correlates absorbance to cell number.

  • Data Analysis: The inhibition of cell proliferation by this compound was calculated relative to control-treated cells.

Visualizing Key Processes

This compound's Mechanism of Action

G cluster_0 Endothelin Signaling cluster_1 Cellular Responses ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds & Activates ETB Receptor ETB Receptor ET-1->ETB Receptor Binds & Activates Proliferation Proliferation ETA Receptor->Proliferation Invasion Invasion ETA Receptor->Invasion Angiogenesis Angiogenesis ETA Receptor->Angiogenesis Apoptosis Inhibition Apoptosis Inhibition ETA Receptor->Apoptosis Inhibition Apoptosis Apoptosis ETB Receptor->Apoptosis ET-1 Clearance ET-1 Clearance ETB Receptor->ET-1 Clearance This compound (ZD4054) This compound (ZD4054) This compound (ZD4054)->ETA Receptor Blocks

Caption: this compound selectively blocks the ETA receptor.

This compound Drug Development Workflow

G Target ID Target Identification (ETA Receptor) Lead Discovery Lead Discovery & Optimization Target ID->Lead Discovery Preclinical Preclinical Studies (In Vitro & In Vivo) Lead Discovery->Preclinical Phase I Phase I Trials (Safety & PK) Preclinical->Phase I Phase II Phase II Trials (Efficacy Signal) Phase I->Phase II Phase III Phase III Trials (ENTHUSE Program) Phase II->Phase III Outcome Development Halted (Lack of Efficacy) Phase III->Outcome

Caption: this compound's path from target to Phase III.

Clinical Development

The clinical development of this compound primarily focused on its potential as a treatment for castration-resistant prostate cancer (CRPC).

Pharmacokinetics and Metabolism

Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations observed approximately one hour after dosing. The drug is cleared through both metabolism and renal excretion, with the majority of the dose excreted in the urine. Metabolism is mediated in part by the CYP3A4 isozyme.

Table 3: Human Pharmacokinetic Properties of this compound

ParameterDescriptionReference
Absorption Rapidly absorbed after oral administration.
Tmax ~1 hour post-dose.
Elimination Primarily via metabolism and urinary excretion.
Metabolism Partially mediated by CYP3A4.
Phase I and II Clinical Trials

Early-phase clinical trials established the safety and tolerability profile of this compound in healthy volunteers and cancer patients. Single doses up to 240 mg and multiple daily doses of up to 100 mg for 14 days were administered to healthy volunteers. A Phase II study in patients with metastatic CRPC showed a promising signal for improvement in overall survival, which prompted the initiation of a large Phase III program.

The ENTHUSE Phase III Program

The efficacy and safety of this compound in CRPC were extensively evaluated in the ENTHUSE (Endothelin A Use) clinical trial program, which included several large, randomized, placebo-controlled studies.

  • ENTHUSE M0 (NCT00626548): This trial evaluated this compound in patients with non-metastatic CRPC.

  • ENTHUSE M1 (NCT00554229): This study assessed this compound in patients with metastatic CRPC who were pain-free or mildly symptomatic.

  • ENTHUSE M1C (NCT00617669): This trial investigated this compound in combination with docetaxel chemotherapy in patients with metastatic CRPC.

Phase III Clinical Trial Design (ENTHUSE M1C Example)

G Patients Metastatic Castration-Resistant Prostate Cancer Patients Randomization Randomization Patients->Randomization ArmA This compound (10 mg/day) + Docetaxel Randomization->ArmA ArmB Placebo + Docetaxel Randomization->ArmB Endpoint Primary Endpoint: Overall Survival ArmA->Endpoint ArmB->Endpoint

Caption: Design of the ENTHUSE M1C Phase III trial.

Clinical Trial Outcomes and Discontinuation in Oncology

Despite the promising preclinical data and early clinical signals, the Phase III ENTHUSE trials did not demonstrate a significant improvement in the primary endpoint of overall survival for patients receiving this compound compared to placebo. For instance, in one of the studies, the addition of this compound to standard of care did not result in a statistically significant increase in overall survival. Consequently, AstraZeneca announced the discontinuation of this compound's development for prostate cancer and stated that no regulatory submissions were planned for this indication.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most common adverse events were related to the mechanism of action of ETA receptor antagonism and included peripheral edema, headache, and nasal congestion. A pooled analysis of the oncology trials did not find evidence of this compound-related liver injury, a concern with some other endothelin receptor antagonists.

Conclusion

The development of this compound represents a comprehensive effort to translate a strong scientific rationale into a novel cancer therapy. While the journey of this compound in oncology did not lead to a new treatment for prostate cancer, the extensive preclinical and clinical data generated provide valuable insights for the drug development community. The story of this compound underscores the challenges of translating preclinical efficacy into clinical benefit, particularly in complex diseases like cancer. The detailed understanding of its pharmacology, pharmacokinetics, and safety profile, as outlined in this guide, remains a significant contribution to the field of targeted therapy and endothelin receptor biology. The safety profile established during its oncology development has allowed for the exploration of this compound in other therapeutic areas, such as chronic kidney disease.

References

Zibotentan: A Technical Guide to its Molecular Targets in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (ZD4054) is a selective antagonist of the Endothelin-A (ETA) receptor, a key player in various cellular processes implicated in cancer progression.[1][2] This technical guide provides an in-depth overview of the molecular targets of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Target and Binding Affinity

This compound's primary molecular target is the Endothelin-A (ETA) receptor, to which it binds with high affinity and specificity.[1][3] This selective antagonism blocks the downstream signaling cascades initiated by the binding of Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen.[2]

Quantitative Binding and Inhibition Data

The following tables summarize the binding affinity and inhibitory concentrations of this compound for its primary target.

ParameterValueCell SystemReference
Ki (Binding Affinity) 13 nMHuman ETA Receptor
IC50 (Inhibitory Concentration) 13 nMHuman ETA Receptor
21 nMHuman ETA Receptor expressed in CHO cells
Selectivity >10 µM (IC50 for ETB Receptor)Human ETB Receptor

Table 1: Binding Affinity and Potency of this compound for the Endothelin-A Receptor.

This compound IC50 Values in Various Cancer Cell Lines

The anti-proliferative effect of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer Project are presented below.

Cell LineCancer TypeIC50 (µM)
L-428Hodgkin's Lymphoma5.66
LAMA-84Chronic Myeloid Leukemia22.33
ALL-SILT-cell Leukemia28.97
FarageB-cell Lymphoma32.75
NCI-H1781Lung NSCLC Adenocarcinoma33.73
HCC-44Lung NSCLC Adenocarcinoma34.29
MEG-01Chronic Myeloid Leukemia35.46
ES-2Ovarian Cancer42.65
PA-1Ovarian Cancer49.23
NALM-6B-cell Leukemia51.78
MC-IXCNeuroblastoma53.96
D-247MGGlioma57.49
SRLymphoid Neoplasm57.75
MC116B-cell Lymphoma57.80
ST486Burkitt's Lymphoma58.07
GB-1Glioma60.06
SU-DHL-10B-cell Lymphoma61.65
SU-DHL-4B-cell Lymphoma63.98
SIG-M5Acute Myeloid Leukemia70.55
KE-37Lymphoblastic Leukemia70.59
BC-3B-cell Lymphoma73.31
SU-DHL-6B-cell Lymphoma74.71
MOLP-8Myeloma75.19
HAL-01Lymphoblastic Leukemia75.34
SU-DHL-16B-cell Lymphoma75.72

Table 2: this compound IC50 values across a panel of cancer cell lines. Data sourced from the Genomics of Drug Sensitivity in Cancer Project.

Downstream Signaling Pathways Modulated by this compound

By blocking the ETA receptor, this compound inhibits the activation of several critical downstream signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and MAPK (p42/44) pathways.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a crucial regulator of cell survival and proliferation. This compound treatment has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway. This leads to decreased anti-apoptotic signaling, contributing to the induction of apoptosis in cancer cells.

MAPK (p42/44) Pathway

The MAPK pathway, also known as the ERK pathway, is centrally involved in cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of p42/44 MAPK (ERK1/2), thereby attenuating mitogenic signals and suppressing cancer cell growth.

Impact on Apoptosis and Cell Cycle

The inhibition of Akt and MAPK signaling by this compound has direct consequences on the cellular machinery controlling apoptosis and the cell cycle. This compound treatment is associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the activation of caspase-3 and poly(ADP-ribose) polymerase (PARP), key executioners of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds PI3K PI3K ETA_Receptor->PI3K Activates MAPK_p42_44 MAPK (p42/44) ETA_Receptor->MAPK_p42_44 Activates This compound This compound This compound->ETA_Receptor Inhibits Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation Bcl-2 Bcl-2 p_Akt->Bcl-2 Inhibits Apoptosis via Proliferation_Survival Cell Proliferation & Survival p_Akt->Proliferation_Survival Promotes p_MAPK p-MAPK MAPK_p42_44->p_MAPK Phosphorylation p_MAPK->Proliferation_Survival Promotes Caspase-3 Caspase-3 Bcl-2->Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces

This compound's mechanism of action on signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

ETA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ETA receptor.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

    • Add increasing concentrations of unlabeled this compound.

    • Add a constant amount of cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • To determine non-specific binding, include control wells with an excess of unlabeled ET-1.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture ETA-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubate Incubate membranes with [125I]ET-1 and this compound Membrane_Prep->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Count Measure radioactivity Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Workflow for ETA Receptor Binding Assay.
Western Blot Analysis of Akt and MAPK Phosphorylation

This protocol details the steps for assessing the effect of this compound on the phosphorylation status of Akt and MAPK.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HEY, OVCA 433, SKOV-3, or A-2780) in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time. Include a vehicle-treated control.

    • Optionally, stimulate the cells with ET-1 to induce pathway activation.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated MAPK (p-MAPK), and total MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.

Cell_Treatment Treat cells with this compound Protein_Extraction Extract proteins Cell_Treatment->Protein_Extraction SDS_PAGE Separate proteins by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Immunoblotting Incubate with primary and secondary antibodies Transfer->Immunoblotting Detection Detect protein bands Immunoblotting->Detection Analysis Quantify band intensities Detection->Analysis

Workflow for Western Blot Analysis.
Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve.

Conclusion

This compound is a highly selective and potent antagonist of the ETA receptor. Its mechanism of action in cellular models involves the direct inhibition of ETA receptor signaling, leading to the suppression of the pro-survival and pro-proliferative PI3K/Akt and MAPK pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in a variety of cancer cell types. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other ETA receptor antagonists.

References

The Investigational History of Zibotentan in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational history of Zibotentan (ZD4054), a selective endothelin-A (ET-A) receptor antagonist, for the treatment of prostate cancer. The document details its mechanism of action, summarizes key preclinical findings, and provides a comprehensive review of the extensive Phase III clinical trial program known as ENTHUSE (Endothelin A Use).

Mechanism of Action: Targeting the Endothelin Axis

This compound is an orally active, potent, and specific antagonist of the endothelin-A (ET-A) receptor.[1] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with the ET-A receptor, has been implicated in the progression of various cancers, including prostate cancer.[2] In the context of prostate cancer, activation of the ET-A receptor by ET-1 is believed to promote tumor growth, proliferation, and the development of bone metastases.[3][4]

The signaling pathway is initiated by the binding of ET-1 to the ET-A receptor, a G protein-coupled receptor. This binding activates downstream signaling cascades that are thought to contribute to cancer progression. This compound competitively inhibits this interaction, thereby blocking the downstream effects of ET-1 signaling in cancer cells.[1]

Endothelin-A Receptor Signaling Pathway in Prostate Cancer ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ET-A) ET1->ETAR Binds to G_protein G-protein Activation ETAR->G_protein This compound This compound (ZD4054) This compound->ETAR Blocks PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Metastasis Metastasis Downstream->Metastasis

Endothelin-A Receptor Signaling Pathway

Preclinical Investigations

This compound demonstrated promising anti-tumor activity in various preclinical models of cancer, including prostate cancer.

In Vitro Studies

In a range of tumor cell lines, including those of prostate origin, this compound was shown to inhibit pro-oncogenic behaviors such as cellular proliferation and the inhibition of apoptosis. The half-maximal inhibitory concentration (IC50) of this compound for the ET-A receptor is 13 nM.

Experimental Protocols:

While specific, step-by-step protocols for the preclinical assays are not exhaustively detailed in publicly available literature, the general methodologies are described.

  • Cell Lines: A variety of tumor cell lines were used, including those derived from prostate, breast, and ovarian cancers.

  • Proliferation and Apoptosis Assays: Standard in vitro assays were employed to assess the impact of this compound on cell proliferation and apoptosis. These likely included assays such as MTT or MTS for proliferation and Annexin V/PI staining or caspase activity assays for apoptosis.

In Vivo Studies

In murine tumor xenograft models of prostate cancer, orally administered this compound inhibited tumor cell proliferation and mortality.

Experimental Protocols:

  • Animal Models: Murine xenograft models were established using various cancer cell lines, including prostate cancer.

  • Dosing: this compound was administered at doses of 10 mg/kg/day (intraperitoneal) or 50 mg/kg/day (oral).

  • Endpoints: The primary endpoints in these studies were the inhibition of tumor growth and overall animal survival.

Table 1: Summary of Preclinical Data for this compound

ParameterValue/ObservationReference
Mechanism of Action Selective Endothelin-A (ET-A) Receptor Antagonist
IC50 (ET-A Receptor) 13 nM
In Vitro Effects Inhibition of proliferation and apoptosis in various cancer cell lines (including prostate)
In Vivo Efficacy Inhibition of tumor cell proliferation and mortality in murine xenograft models
Effective Doses (In Vivo) 10 mg/kg/day (i.p.), 50 mg/kg/day (p.o.)

Clinical Development in Prostate Cancer: The ENTHUSE Program

The clinical development of this compound for prostate cancer was centered around the comprehensive Phase III program known as ENTHUSE (Endothelin A Use). This program comprised three large, randomized, double-blind, placebo-controlled trials designed to evaluate the efficacy and safety of this compound in different stages of castration-resistant prostate cancer (CRPC).

ENTHUSE Clinical Trial Program Workflow Screening Patient Screening (CRPC Diagnosis) Randomization Randomization Screening->Randomization Zibotentan_Arm This compound + Standard of Care Randomization->Zibotentan_Arm 1:1 Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm 1:1 Treatment Treatment Period Zibotentan_Arm->Treatment Placebo_Arm->Treatment Follow_up Follow-up for Survival and Safety Treatment->Follow_up OS_PFS Primary Endpoints: Overall Survival (OS) Progression-Free Survival (PFS) Follow_up->OS_PFS Safety Secondary Endpoint: Safety and Tolerability Follow_up->Safety

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of the Core Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of zibotentan, a highly selective endothelin-A (ET-A) receptor antagonist, in the treatment of scleroderma-related kidney disease, including the life-threatening complication of scleroderma renal crisis (SRC). This document provides a comprehensive overview of the underlying pathophysiology, this compound's mechanism of action, and a detailed analysis of the available clinical trial data. Furthermore, it outlines the experimental protocols utilized in key studies and presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of the science.

Introduction: The Unmet Need in Scleroderma-Related Kidney Disease

Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by widespread fibrosis and vasculopathy. Renal involvement is a significant cause of morbidity and mortality in patients with scleroderma. The most feared renal complication is SRC, which is characterized by the abrupt onset of severe hypertension and rapidly progressive renal failure. Even with the advent of ACE inhibitors, which have dramatically improved survival, a substantial number of patients with SRC progress to end-stage renal disease. Chronic kidney disease (CKD) is also a common manifestation in patients with scleroderma, further highlighting the need for targeted therapies.

The pathogenesis of scleroderma-related kidney disease is intricately linked to the overexpression of endothelin-1 (ET-1), a potent vasoconstrictor and profibrotic peptide. ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B. Activation of the ET-A receptor is associated with vasoconstriction, inflammation, and fibrosis, all of which are key features of scleroderma nephropathy. This has led to the investigation of ET-A receptor antagonists as a potential therapeutic strategy.

This compound is a highly selective ET-A receptor antagonist, and its potential to mitigate the detrimental effects of ET-1 in the kidneys of scleroderma patients has been the subject of clinical investigation. This guide will delve into the core scientific and clinical data surrounding this compound's role in this challenging disease.

Mechanism of Action and Preclinical Evidence

This compound's therapeutic potential in scleroderma-related kidney disease stems from its specific inhibition of the ET-A receptor. Elevated levels of ET-1 in the renal vasculature and tissues of scleroderma patients lead to intense vasoconstriction, endothelial dysfunction, and the proliferation of fibroblasts, culminating in tissue fibrosis and organ damage.

By selectively blocking the ET-A receptor, this compound is hypothesized to:

  • Counteract Vasoconstriction: Inhibit the potent vasoconstrictive effects of ET-1 on renal arterioles, thereby improving renal blood flow and glomerular filtration.

  • Reduce Fibrosis: Attenuate the pro-fibrotic signaling pathways activated by ET-1, potentially slowing or reversing the progression of renal fibrosis.

  • Decrease Inflammation: Modulate the inflammatory response mediated by ET-1 in the kidney.

While specific preclinical studies on this compound in scleroderma renal crisis models are not extensively published, research on other selective ET-A receptor antagonists in various animal models of renal fibrosis has demonstrated promising results. These studies have shown that ET-A receptor blockade can reduce proteinuria, glomerulosclerosis, and interstitial fibrosis.[1][2][3] In vitro studies on human mesangial cells and podocytes have also indicated that ET-A receptor antagonists can prevent cellular injury and pro-fibrotic changes induced by ET-1.[4][5]

The Endothelin-1 Signaling Pathway in Scleroderma Renal Crisis

The signaling cascade initiated by ET-1 binding to the ET-A receptor is central to the pathology of scleroderma-related kidney disease. A key interplay exists with the Transforming Growth Factor-beta (TGF-β) pathway, a master regulator of fibrosis.

G cluster_stimulus Pathogenic Stimuli in Scleroderma cluster_cellular Cellular Response cluster_mediators Key Mediators cluster_downstream Downstream Effects TGF-beta TGF-beta Endothelial_Cells Endothelial_Cells TGF-beta->Endothelial_Cells stimulates Fibroblasts Fibroblasts TGF-beta->Fibroblasts activates Hypoxia Hypoxia Hypoxia->Endothelial_Cells stimulates Autoantibodies Autoantibodies Autoantibodies->Endothelial_Cells activates ET-1 Endothelin-1 (ET-1) Endothelial_Cells->ET-1 produces ECM_Deposition Extracellular Matrix Deposition (Fibrosis) Fibroblasts->ECM_Deposition Mesangial_Cells Mesangial_Cells ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor binds to Vasoconstriction Vasoconstriction ET-A_Receptor->Vasoconstriction Fibroblast_Proliferation Fibroblast Proliferation & Myofibroblast Differentiation ET-A_Receptor->Fibroblast_Proliferation Inflammation Inflammation ET-A_Receptor->Inflammation This compound This compound This compound->ET-A_Receptor blocks Fibroblast_Proliferation->ECM_Deposition G cluster_protocol Urinary MCP-1/Creatinine Measurement Workflow Sample_Collection Urine Sample Collection (Spot Urine) Centrifugation Centrifugation to Remove Debris Sample_Collection->Centrifugation Supernatant_Storage Supernatant Stored at -80°C Centrifugation->Supernatant_Storage ELISA MCP-1 Measurement by ELISA Supernatant_Storage->ELISA Creatinine_Assay Urinary Creatinine Measurement Supernatant_Storage->Creatinine_Assay Normalization Normalization of MCP-1 to Creatinine Concentration ELISA->Normalization Creatinine_Assay->Normalization Data_Analysis Data Analysis (pg/mg) Normalization->Data_Analysis

References

Methodological & Application

Zibotentan Dosage and Administration in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of zibotentan, a selective endothelin-A (ET-A) receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols for key in vitro and in vivo assays, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

This compound (ZD4054) is a potent and specific antagonist of the endothelin-A (ET-A) receptor, with an IC50 of approximately 13 nM.[1][2] It has been investigated in a variety of preclinical cancer models, including ovarian, prostate, and colorectal cancer. This compound exerts its anti-tumor effects by inhibiting the pro-oncogenic signaling cascades initiated by the binding of endothelin-1 (ET-1) to the ET-A receptor. These pathways are known to play a crucial role in cell proliferation, survival, angiogenesis, and invasion.[1][3]

Mechanism of Action: The Endothelin-A Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the G-protein coupled ET-A receptor activates multiple downstream signaling pathways. This activation typically involves Gαq and Gαs proteins, leading to the stimulation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, ET-A receptor activation can transactivate receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the PI3K/AKT and MAPK (p42/44 MAPK) signaling cascades. These pathways collectively promote cell proliferation, survival, and angiogenesis while inhibiting apoptosis. This compound, by selectively blocking the ET-A receptor, inhibits these downstream signaling events.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds Gq Gαq ET-A Receptor->Gq PI3K_AKT PI3K/AKT Pathway ET-A Receptor->PI3K_AKT MAPK MAPK Pathway ET-A Receptor->MAPK This compound This compound This compound->ET-A Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis MAPK->Proliferation

Endothelin-A Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeAssayThis compound ConcentrationEffectReference
HEYOvarianProliferation1 µMInhibition of ET-1 induced mitogenic activity[1]
OVCA 433OvarianProliferation1 µMInhibition of ET-1 induced mitogenic activity
SKOV-3OvarianProliferation1 µMInhibition of basal and ET-1 induced proliferation
A-2780OvarianProliferation1 µMInhibition of basal and ET-1 induced proliferation
HT29ColorectalProliferationNot SpecifiedInhibition of ET-1 stimulated growthN/A
SW620ColorectalProliferationNot SpecifiedInhibition of ET-1 stimulated growthN/A
VariousProstate, BreastProliferationNot SpecifiedInhibition of cellular proliferation

Table 2: In Vivo Efficacy of this compound in Murine Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dosage & AdministrationKey FindingsReference
OvarianHEYNot Specified10 mg/kg/day, i.p. for 21 days69% inhibition of tumor growth
ProstateProstatic AdenocarcinomaAthymic Nude10 mg/kg/day, oral gavage for 150 daysAssociated with weight loss and nasal lesions
Prostate, Ovarian, BreastVariousMurine10 mg/kg/day, i.p.Inhibition of tumor cell proliferation and mortality
Prostate, Ovarian, BreastVariousMurine50 mg/kg/day, p.o.Inhibition of tumor cell proliferation and mortality
Prostate, Ovarian, BreastVariousMurine25-50 mg/kg/day, p.o.Inhibition of blood vessel growth

Experimental Protocols

In Vitro Assays

1. Cell Culture

  • Cell Lines: HEY, OVCA 433, SKOV-3, A-2780 (ovarian cancer), HT-29, SW620 (colorectal cancer).

  • Culture Media:

    • HEY, OVCA 433, SKOV-3, HT-29, SW620: DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

    • A-2780: RPMI-1640 medium supplemented with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells at 70-80% confluency using 0.25% trypsin-EDTA.

2. Cell Proliferation (Methylene Blue Assay)

This protocol is adapted for a 96-well plate format.

  • Materials:

    • Cultured cells

    • Complete culture medium

    • This compound stock solution (e.g., in DMSO)

    • Methylene blue solution (0.5% in 50% ethanol)

    • Elution solution (1% acetic acid in 50% ethanol)

    • 96-well tissue culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. A common final concentration to test is 1 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose).

    • Replace the medium in each well with 100 µL of the appropriate this compound dilution or vehicle control.

    • Incubate for the desired time period (e.g., 48-72 hours).

    • Aspirate the medium and gently wash the cells twice with phosphate-buffered saline (PBS).

    • Add 50 µL of methylene blue solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the methylene blue solution and wash the plate by immersing it in a beaker of deionized water until the water runs clear.

    • Allow the plate to air dry completely.

    • Add 100 µL of elution solution to each well and incubate for 15 minutes at room temperature on a shaker to elute the dye.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

3. Cell Migration (Scratch Wound Healing Assay)

This protocol is for a 12-well plate format.

  • Materials:

    • Cultured cells

    • Complete culture medium

    • Serum-free culture medium

    • This compound stock solution

    • 12-well tissue culture plates

    • 200 µL pipette tips

  • Procedure:

    • Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10⁵ cells per well for many ovarian cancer cell lines).

    • Incubate for 24 hours.

    • Once confluent, create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells twice with PBS to remove detached cells.

    • Replace the medium with serum-free medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control. Using serum-free medium ensures that the observed cell movement is due to migration and not proliferation.

    • Image the scratch at 0 hours and then at regular intervals (e.g., every 6-8 hours) for up to 48 hours using a phase-contrast microscope.

    • Quantify the closure of the scratch over time using image analysis software (e.g., ImageJ). The area of the gap can be measured, and the percentage of wound closure can be calculated.

4. Cell Contraction (Collagen Gel Contraction Assay)

This assay is particularly relevant for studying the interaction between cancer cells and cancer-associated fibroblasts (CAFs).

  • Materials:

    • Cultured fibroblasts or cancer cells

    • Complete culture medium

    • Rat tail collagen type I

    • 5x DMEM

    • Neutralization solution (e.g., 1N NaOH)

    • 24-well tissue culture plates

    • This compound stock solution

  • Procedure:

    • Prepare a cell suspension of 2-5 x 10⁶ cells/mL in serum-free medium.

    • On ice, mix the collagen solution. For a 24-well plate, a typical mixture per well is: 400 µL collagen, 100 µL 5x DMEM, and the required volume of neutralization solution to achieve a neutral pH.

    • Add 50 µL of the cell suspension to the collagen mixture and mix gently.

    • Pipette 500 µL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

    • Incubate at 37°C for 1 hour to allow the collagen to polymerize.

    • Gently add 1 mL of complete culture medium containing this compound (e.g., 1 µM) or vehicle control on top of the gel.

    • Incubate for 24-48 hours.

    • Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

    • Image the gels at regular intervals (e.g., 0, 6, 24, 48 hours) after detachment.

    • Measure the diameter or area of the collagen gels using image analysis software and calculate the percentage of contraction relative to the initial gel size.

In Vivo Xenograft Studies

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., HT29, HEY) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 4. Tumor Cell Implantation (Subcutaneous or Intraperitoneal) Cell_Harvest->Implantation Animal_Model 3. Animal Model (e.g., Athymic Nude Mice) Animal_Model->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 6. This compound Administration (i.p. or p.o.) Tumor_Growth->Treatment Endpoint_Analysis 7. Endpoint Analysis (Tumor Volume, Angiogenesis, etc.) Treatment->Endpoint_Analysis

General Workflow for a this compound In Vivo Xenograft Study.

1. Animal Models

  • Strain: Athymic nude mice (nu/nu) are commonly used for xenograft studies due to their compromised immune system, which allows for the growth of human tumor cells.

  • Age/Sex: Female mice, 6-8 weeks old.

  • Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Cell Implantation

  • Cell Preparation:

    • Harvest cells from culture when they are in the exponential growth phase (70-80% confluency).

    • Wash the cells with PBS and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.

    • Keep the cell suspension on ice until injection.

  • Subcutaneous Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject the cell suspension (100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Intraperitoneal Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension (100-200 µL) into the peritoneal cavity.

3. This compound Dosage and Administration

  • Intraperitoneal (i.p.) Administration (10 mg/kg/day):

    • Vehicle: A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO and saline. A 20% DMSO in saline solution is often used.

    • Preparation:

      • Dissolve this compound in DMSO to create a stock solution.

      • On the day of injection, dilute the stock solution with sterile saline to the final desired concentration, ensuring the final DMSO concentration does not exceed 20%. For a 10 mg/kg dose in a 25g mouse, you would administer 0.25 mg of this compound. If the injection volume is 100 µL, the final concentration of the this compound solution would be 2.5 mg/mL.

    • Administration: Inject the prepared solution intraperitoneally once daily.

  • Oral (p.o.) Gavage Administration (25-50 mg/kg/day):

    • Vehicle: A commonly used vehicle for oral gavage is 1% Polysorbate-80 in sterile water. Another option is a suspension in 30% (w/w) TEG, 2% (w/w) EtOH, 0.5% (w/w) HPMC 10000 cps, 0.1% (w/w) Tween 80, and 67.4% purified water.

    • Preparation: Suspend this compound in the chosen vehicle to the desired concentration.

    • Administration: Administer the suspension once daily using a gavage needle. The volume is typically 100 µL for a mouse.

4. Monitoring and Endpoints

  • Tumor Growth: For subcutaneous xenografts, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.

  • Angiogenesis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin. Immunohistochemical staining for endothelial markers such as CD31 can be performed to assess microvessel density.

  • Proliferation: Immunohistochemical staining for proliferation markers like Ki-67 can be performed on tumor sections.

  • Metastasis: For intraperitoneal models, the number and size of tumor nodules in the peritoneal cavity can be assessed at the end of the study.

Conclusion

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and in vivo settings. Careful consideration of the experimental design, including the choice of cell lines, animal models, and administration routes, is crucial for obtaining robust and reproducible data.

References

In Vitro Assays for Testing Zibotentan Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zibotentan (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, a key player in cancer progression.[1][2] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, is implicated in various oncogenic processes, including cell proliferation, survival, angiogenesis, and metastasis. This compound exerts its anti-cancer effects by selectively blocking this interaction, thereby inhibiting downstream signaling pathways that promote tumor growth.[1][2]

These application notes provide detailed protocols for a suite of in vitro assays to evaluate the efficacy of this compound. The described methods are essential for researchers in oncology, pharmacology, and drug discovery to characterize the bioactivity of this compound and similar ETA receptor antagonists.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the ETA receptor, preventing the binding of its natural ligand, ET-1. This blockade inhibits the activation of downstream signaling cascades, primarily the Gq/11 pathway.[3] Activation of this pathway normally leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In cancer cells, the ET-1/ETA axis activation promotes cell survival and proliferation through the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/Akt and MAPK (p42/44) signaling pathways. This compound's antagonism of the ETA receptor leads to the inhibition of these pro-survival pathways and can induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.

Zibotentan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds EGFR EGFR ETA->EGFR Transactivates PLC PLC ETA->PLC Activates This compound This compound This compound->ETA Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes Proliferation Cell Proliferation & Survival This compound->Proliferation Inhibits PI3K PI3K EGFR->PI3K Activates MAPK p42/44 MAPK EGFR->MAPK Activates PLC->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis via Upregulation Akt->Proliferation Promotes MAPK->Proliferation Promotes Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Caspase3->Apoptosis Induces

This compound's Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound across various assays and cell lines.

ParameterAssay TypeCell Line/TargetValueReference
IC50 ETA Receptor BindingHuman ETA21 nM
IC50 ETB Receptor BindingHuman ETB>10 µM
Ki ETA Receptor BindingHuman ETA13 nM
pIC50 ETA Receptor BindingCloned Human ETA22 nM
IC50 Cell ViabilityA-2780 (Ovarian)Data not specified
IC50 Cell ViabilityHEY (Ovarian)Data not specified
IC50 Cell ViabilityOVCA 433 (Ovarian)Data not specified
IC50 Cell ViabilitySKOV-3 (Ovarian)Data not specified
IC50 Cell ViabilityPC-3 (Prostate)~10-50 µM
IC50 Cell ViabilityHTB-26 (Breast)~10-50 µM
IC50 Cell ViabilityHepG2 (Hepatocellular)~10-50 µM

Experimental Protocols

ETA Receptor Binding Assay

Principle: This competitive radioligand binding assay quantifies the ability of this compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from the ETA receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Workflow:

Receptor_Binding_Workflow prep Prepare Membranes (e.g., from cells expressing ETA) incubate Incubate Membranes with [¹²⁵I]-ET-1 and this compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50/Ki determination) count->analyze

Receptor Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human ETA receptor (e.g., CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and resuspend to a final protein concentration of 50-100 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).

      • 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM).

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine).

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability/Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Workflow seed Seed Cells in a 96-well Plate treat Treat Cells with This compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate to Allow Formazan Formation add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (IC50 determination) read->analyze

MTT Assay Workflow

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., SKOV-3, A-2780) and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Workflow:

Apoptosis_Workflow induce Induce Apoptosis (Treat cells with this compound) harvest Harvest and Wash Cells induce->harvest resuspend Resuspend Cells in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Populations analyze->quantify

Annexin V/PI Apoptosis Assay Workflow

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 48 hours). Include appropriate controls.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific caspase-3 substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AMC) is used. Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells using a supplied lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the cell lysate.

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to each well.

    • Add the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

  • Detection:

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).

  • Data Analysis:

    • Compare the signal from this compound-treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

References

Application Notes and Protocols for Zibotentan and Dapagliflozin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the protocol for the combination therapy of Zibotentan, a selective endothelin A (ETA) receptor antagonist, and Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This combination has shown promise in clinical trials for treating chronic kidney disease (CKD), particularly in reducing albuminuria.[1][2][3][4][5] The rationale for this combination lies in their complementary mechanisms of action. This compound improves kidney blood flow and reduces vascular stiffness, while Dapagliflozin promotes the excretion of glucose and fluids, which may help mitigate the fluid retention sometimes associated with ETA receptor antagonists.

This document details the clinical trial protocols, key experimental methodologies, and presents quantitative data from the ZENITH-CKD Phase IIb trial. Additionally, it includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this therapeutic approach.

Data Presentation

The following tables summarize the key quantitative data from the ZENITH-CKD Phase IIb trial, a randomized, double-blind, active-controlled study evaluating the efficacy and safety of this compound and Dapagliflozin combination therapy in patients with CKD.

Table 1: Efficacy of this compound and Dapagliflozin Combination Therapy on Urinary Albumin-to-Creatinine Ratio (UACR)

Treatment GroupNumber of Patients (n)Mean Change from Baseline in UACR (%)UACR Difference vs. Dapagliflozin Alone (%)90% Confidence Intervalp-value
High-Dose Combination (1.5 mg this compound / 10 mg Dapagliflozin)179-52.5-33.7-42.5 to -23.5<0.001
Low-Dose Combination (0.25 mg this compound / 10 mg Dapagliflozin)91-47.7-27.0-38.4 to -13.60.002
Dapagliflozin Alone (10 mg)177----

Table 2: Incidence of Fluid Retention Events

Treatment GroupNumber of Patients (n)Patients with Fluid Retention Events (n)Percentage of Patients with Fluid Retention Events (%)
High-Dose Combination (1.5 mg this compound / 10 mg Dapagliflozin)1793318.4
Low-Dose Combination (0.25 mg this compound / 10 mg Dapagliflozin)9188.8
Dapagliflozin Alone (10 mg)177147.9

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the ZENITH-CKD trial.

Protocol 1: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

Objective: To quantify the amount of albumin in the urine, normalized to creatinine concentration, as a marker of kidney damage.

Specimen: First morning void spot urine sample.

Methodology:

  • Sample Collection: Patients are instructed to collect a midstream urine sample immediately upon waking in the morning. The sample is collected in a sterile, labeled container.

  • Sample Handling and Storage: Samples should be processed within 2 hours of collection. If immediate analysis is not possible, the urine sample should be refrigerated at 2-8°C for up to 24 hours. For longer-term storage, samples should be frozen at -20°C or below.

  • Albumin Measurement (Immunoturbidimetric Assay):

    • Principle: This assay is based on the reaction between albumin in the urine sample and a specific anti-albumin antibody, leading to the formation of an insoluble complex. The turbidity of the resulting suspension is proportional to the albumin concentration.

    • Procedure:

      • Bring urine samples and reagents to room temperature.

      • Perform calibration and quality control checks on an automated clinical chemistry analyzer according to the manufacturer's instructions.

      • Load the patient urine samples onto the analyzer.

      • The analyzer automatically mixes the sample with the anti-albumin antibody reagent and measures the change in turbidity at a specific wavelength (e.g., 340 nm).

      • The albumin concentration is calculated from a calibration curve.

  • Creatinine Measurement (Enzymatic Method):

    • Principle: This method involves a series of enzymatic reactions that lead to the formation of a colored product, the absorbance of which is directly proportional to the creatinine concentration.

    • Procedure:

      • Utilize the same automated clinical chemistry analyzer as for albumin measurement.

      • The analyzer mixes the urine sample with the creatinine reagent containing creatininase, creatinase, and sarcosine oxidase.

      • The resulting hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored compound.

      • The change in absorbance is measured at a specific wavelength (e.g., 546 nm).

      • The creatinine concentration is calculated from a calibration curve.

  • Calculation of UACR:

    • The UACR is calculated by dividing the urinary albumin concentration (in milligrams) by the urinary creatinine concentration (in grams).

    • UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]

Protocol 2: Assessment of Fluid Retention using Bioimpedance Spectroscopy (BIS)

Objective: To non-invasively assess changes in total body water, extracellular fluid, and intracellular fluid as an indicator of fluid retention.

Methodology:

  • Patient Preparation:

    • The patient should be in a supine position for at least 10 minutes before the measurement to allow for fluid stabilization.

    • Ensure the patient has not consumed alcohol or exercised vigorously for at least 8 hours prior to the measurement.

    • Remove any metal objects (jewelry, watches) from the patient's body.

  • Electrode Placement:

    • Clean the skin at the electrode sites (typically on the hand and foot of the same side of the body) with an alcohol wipe to ensure good electrical contact.

    • Place two electrodes on the dorsal surface of the hand (one near the metacarpophalangeal joint and the other on the wrist) and two electrodes on the dorsal surface of the foot (one near the metatarsophalangeal joint and the other on the ankle).

  • Measurement Procedure:

    • Connect the leads from the bioimpedance spectroscopy device to the electrodes.

    • Initiate the measurement on the device. A small, imperceptible electrical current is passed through the body.

    • The device measures the impedance (resistance and reactance) at multiple frequencies.

  • Data Analysis:

    • The BIS device software uses a proprietary algorithm to calculate total body water (TBW), extracellular fluid (ECF), and intracellular fluid (ICF) volumes based on the impedance measurements.

    • Changes in these fluid compartments from baseline are monitored at subsequent study visits to assess fluid retention.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways of this compound and Dapagliflozin.

G cluster_0 This compound (ETA Receptor Antagonist) ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETAR) on Podocytes & Vascular Smooth Muscle ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC This compound This compound This compound->ETAR IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Podocyte_Injury Podocyte Injury Ca2->Podocyte_Injury Albuminuria Albuminuria Vasoconstriction->Albuminuria Podocyte_Injury->Albuminuria G cluster_1 Dapagliflozin (SGLT2 Inhibitor) Glucose_Na Glucose & Na+ in Proximal Tubule Lumen SGLT2 Sodium-Glucose Co-transporter 2 (SGLT2) Glucose_Na->SGLT2 Reabsorption Glucose & Na+ Reabsorption SGLT2->Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Excretion Increased Urinary Glucose & Na+ Excretion Reabsorption->Excretion Inhibition leads to Diuresis Osmotic Diuresis Excretion->Diuresis Fluid_Reduction Reduced Fluid Retention Diuresis->Fluid_Reduction G cluster_workflow ZENITH-CKD Phase IIb Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:2:2) Screening->Randomization Arm1 Dapagliflozin (10 mg) + Placebo Randomization->Arm1 Arm2 Low-Dose Combination (0.25 mg this compound / 10 mg Dapagliflozin) Randomization->Arm2 Arm3 High-Dose Combination (1.5 mg this compound / 10 mg Dapagliflozin) Randomization->Arm3 Treatment 12-Week Treatment Period FollowUp 2-Week Follow-up Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint Arm1->Treatment Arm2->Treatment Arm3->Treatment

References

Application Notes and Protocols for Zibotentan Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Zibotentan, a selective endothelin-A (ETA) receptor antagonist, in cell culture-based experiments. The following sections detail the mechanism of action, key signaling pathways, and step-by-step protocols for assessing the effects of this compound on cancer cell lines.

Mechanism of Action

This compound is a potent and specific antagonist of the endothelin-A (ETA) receptor, with an IC50 of approximately 13 nM for ETA receptor binding.[1] It exhibits high selectivity, showing little to no affinity for the endothelin-B (ETB) receptor.[2] The endothelin-1 (ET-1) peptide, upon binding to the ETA receptor on cancer cells, activates downstream signaling pathways that promote cell proliferation, survival (anti-apoptosis), migration, and invasion.[3] By blocking the ET-1/ETA receptor interaction, this compound effectively inhibits these pro-oncogenic signals.

Key Signaling Pathways Affected by this compound

This compound's antagonism of the ETA receptor leads to the modulation of several critical intracellular signaling pathways implicated in cancer progression. Notably, it has been shown to inhibit the phosphorylation and activation of Akt and p42/44 Mitogen-Activated Protein Kinase (MAPK).[2] This disruption of pro-survival signaling culminates in the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[2]

This compound Signaling Pathway This compound's Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds PI3K PI3K ETAR->PI3K RAS RAS ETAR->RAS Invasion Invasion & Metastasis ETAR->Invasion This compound This compound This compound->ETAR Blocks AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT BCL2 Bcl-2 pAKT->BCL2 Inhibits Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibits pAKT->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK p42/44 MAPK MEK->MAPK pMAPK p-MAPK (Active) MAPK->pMAPK pMAPK->Proliferation pMAPK->Invasion BCL2->Apoptosis Inhibits Caspase3 Caspase-3 Caspase3->Apoptosis

Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream pro-survival pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro assays. Researchers should note that these values can be cell line-dependent and should be determined empirically for their specific system.

Table 1: this compound IC50 Values for Cell Viability

Cell LineCancer TypeSeeding Density (cells/well)Assay DurationIC50 (µM)
Ovarian Cancer
HEYOvarian Carcinoma5,000 - 10,00072hTo be determined
OVCA 433Ovarian Carcinoma5,000 - 10,00072hTo be determined
SKOV-3Ovarian Adenocarcinoma5,000 - 10,00072hTo be determined
A-2780Ovarian Carcinoma3,000 - 8,00072hTo be determined
Prostate Cancer
PC-3Prostate Adenocarcinoma2,50072hTo be determined
DU-145Prostate Carcinoma2,50072hTo be determined
Breast Cancer
MCF-7Breast Adenocarcinoma5,00072hTo be determined
MDA-MB-231Breast Adenocarcinoma2 x 10472hTo be determined
Colorectal Cancer
HT-29Colorectal Adenocarcinoma3 x 10472hTo be determined
SW620Colorectal Adenocarcinoma2.5 x 105 (in 6-well)72hTo be determined

Note: Seeding densities are provided as a starting point and should be optimized for each cell line and experimental condition.

Table 2: Effects of this compound on Cellular Processes

Cell LineCancer TypeThis compound Conc.EffectQuantitative Measurement
HEYOvarian Carcinoma1 µMInhibition of ProliferationSignificant inhibition observed
OVCA 433Ovarian Carcinoma1 µMInhibition of ProliferationSignificant inhibition observed
SKOV-3Ovarian Carcinoma1 µMInhibition of ProliferationPotent inhibition observed
A-2780Ovarian Carcinoma1 µMInhibition of ProliferationPotent inhibition observed
A-2780Ovarian Carcinoma1 µMInduction of ApoptosisIncreased number of early apoptotic cells
HT-29Colorectal Cancer10-7 MInhibition of ET-1 Stimulated GrowthSignificant reduction in growth
SW620Colorectal Cancer10-7 MInhibition of ET-1 Stimulated GrowthSignificant reduction in growth
Colorectal Fibroblasts-10-6 MInhibition of ET-1 Stimulated Migration~50% reduction in migration

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Experimental_Workflow General Experimental Workflow for this compound Studies CellCulture 1. Cell Culture (e.g., HEY, PC-3, MCF-7) Seeding 2. Cell Seeding (Optimize density for each assay) CellCulture->Seeding Treatment 3. This compound Treatment (Dose-response and time-course) Seeding->Treatment Assays 4. Cellular & Molecular Assays Treatment->Assays Proliferation Proliferation Assay (MTT) Assays->Proliferation Apoptosis Apoptosis Assay (Caspase-3/7, Annexin V) Assays->Apoptosis Invasion Invasion Assay (Transwell) Assays->Invasion WesternBlot Western Blot (p-AKT, p-MAPK) Assays->WesternBlot DataAnalysis 5. Data Analysis & Interpretation Proliferation->DataAnalysis Apoptosis->DataAnalysis Invasion->DataAnalysis WesternBlot->DataAnalysis

Caption: A generalized workflow for in vitro studies with this compound.
Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HEY, PC-3, MCF-7)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (see Table 1 for starting recommendations) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A common starting concentration for in vitro studies is 1 µM. A vehicle control (DMSO) should be included.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of caspase-3 and -7, key executioners of apoptosis.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate at an optimized density.

    • After 24 hours, treat with this compound (e.g., 1 µM) and a vehicle control for the desired duration (e.g., 24, 48 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • Express the results as a fold-change in caspase activity relative to the vehicle control.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Insert Coating:

    • Thaw Matrigel on ice and dilute with cold serum-free medium.

    • Coat the top of the transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free medium containing this compound at the desired concentration or vehicle control.

    • Seed the cells (e.g., 5 x 104 cells) into the upper chamber of the coated inserts.

  • Invasion:

    • Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Incubate for 24-48 hours at 37°C.

  • Staining and Quantification:

    • After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet for 15-20 minutes.

    • Gently wash the inserts with water.

    • Count the number of stained cells in several fields of view under a microscope.

    • Calculate the percentage of invasion inhibition compared to the vehicle control.

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the phosphorylation status of Akt and MAPK in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-MAPK, anti-total-MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat with this compound (e.g., 1 µM) for the desired time.

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Collect lysates and determine protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin should be used as a loading control.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for Zibotentan Dissolution in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Zibotentan (ZD4054), a selective endothelin A (ETA) receptor antagonist, for in vivo experimental use. The following sections offer guidance on solvent selection, preparation of different formulations, and relevant biological context for its application.

Introduction

This compound is a potent and orally active antagonist of the endothelin A (ETA) receptor with a Ki of 13 nM, showing no significant activity at the ETB receptor.[1][2] It has been investigated for its potential in treating various cancers and chronic kidney disease.[3][4] Proper dissolution and formulation are critical for ensuring accurate dosing and bioavailability in preclinical animal models. This compound is poorly soluble in water and ethanol, necessitating the use of specific solvent systems for in vivo administration.[1]

Mechanism of Action: Endothelin A Receptor Antagonism

This compound exerts its effects by blocking the binding of endothelin-1 (ET-1) to the ETA receptor. ET-1 signaling through the ETA receptor is implicated in various pathological processes, including vasoconstriction, cell proliferation, fibrosis, and inflammation. In cancer, this pathway can promote tumor growth, angiogenesis, and metastasis. By inhibiting this interaction, this compound can mitigate these pro-oncogenic effects.

Zibotentan_Mechanism cluster_cell Target Cell cluster_downstream Downstream Signaling ETAR ETA Receptor AKT AKT ETAR->AKT MAPK p42/44 MAPK ETAR->MAPK VEGF VEGF Secretion ETAR->VEGF Proliferation Cell Proliferation AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis MAPK->Proliferation ET1 Endothelin-1 (ET-1) ET1->ETAR Binds & Activates This compound This compound This compound->ETAR Blocks

This compound's mechanism of action.

This compound Solubility and Formulation Data

This compound is practically insoluble in water and ethanol. Therefore, co-solvents and suspending agents are required for in vivo delivery. The choice of vehicle depends on the desired administration route (e.g., oral gavage, intraperitoneal injection) and the required concentration.

Table 1: this compound Formulations for In Vivo Experiments

Formulation TypeComponentsFinal ConcentrationAdministration RouteReference
Clear Solution 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂OUp to 0.15 mg/mLNot specified, suitable for injection
Homogeneous Suspension Carboxymethylcellulose sodium (CMC-Na) solution≥ 5 mg/mLOral Gavage
Saline-Based Solution 30% (w/w) Triethylene glycol (TEG), 2% (w/w) EtOH, 0.5% (w/w) HPMC, 0.1% (w/w) Tween 80, 67.4% Purified Water3-30 mg/mL (for 30-300 mg/kg dosing at 10 mL/kg)Oral Gavage

Experimental Protocols

Below are detailed protocols for preparing this compound formulations for in vivo administration.

Protocol 1: Preparation of a Clear this compound Solution

This protocol is suitable for preparing a low-concentration, clear solution of this compound, which can be appropriate for intravenous or intraperitoneal injections.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile double-distilled water (ddH₂O) or saline

  • Sterile tubes and syringes

Procedure:

  • Prepare a Stock Solution: First, prepare a stock solution of this compound in DMSO. For example, to create a 3 mg/mL stock, dissolve 3 mg of this compound in 1 mL of fresh DMSO. Ensure the powder is completely dissolved.

  • Add PEG300: In a separate sterile tube, add 400 µL of PEG300. To this, add 50 µL of the 3 mg/mL this compound stock solution. Mix thoroughly until the solution is clear.

  • Add Tween 80: Add 50 µL of Tween 80 to the mixture from the previous step. Mix again until the solution is clear.

  • Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. This will result in a final this compound concentration of 0.15 mg/mL.

  • Administration: This solution should be used immediately after preparation for optimal results.

Workflow for preparing a clear this compound solution.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage

This protocol is designed for preparing a higher concentration suspension of this compound suitable for oral administration.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile saline or purified water

  • Sterile tubes

  • Homogenizer or sonicator (optional, but recommended)

Procedure:

  • Prepare CMC-Na Solution: Prepare a stock solution of CMC-Na (e.g., 0.5% w/v) in sterile saline or water. This will serve as the vehicle.

  • Weigh this compound: Weigh the required amount of this compound powder. For example, to prepare a 5 mg/mL suspension, weigh 5 mg of this compound for every 1 mL of final volume.

  • Create Suspension: Add the this compound powder to the desired volume of the CMC-Na solution.

  • Homogenize: Mix the solution thoroughly to create a homogeneous suspension. Using a vortex mixer is essential, and brief sonication or homogenization can aid in achieving a uniform particle size.

  • Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Protocol 3: Preparation of a Saline-Based this compound Solution for Oral Gavage

This protocol provides an alternative formulation for oral gavage, as used in specific preclinical studies.

Materials:

  • This compound powder

  • Triethylene glycol (TEG)

  • Ethanol (EtOH)

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween® 80

  • Purified water

  • Sterile tubes

Procedure:

  • Prepare Vehicle: Prepare the vehicle by combining the components in the specified weight-for-weight percentages: 30% TEG, 2% EtOH, 0.5% HPMC, 0.1% Tween 80, and 67.4% purified water.

  • Dissolve this compound: Add the weighed this compound powder to the prepared vehicle to achieve the desired final concentration. For example, for a 100 mg/kg dose administered at 10 mL/kg, a 10 mg/mL solution is required.

  • Mix Thoroughly: Ensure the this compound is completely dissolved or evenly suspended in the vehicle.

  • Administration: This formulation is intended for oral gavage.

Stability and Storage

  • Powder: this compound powder is stable for years when stored at -20°C.

  • Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for one month. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.

  • Working Solutions: Formulations for in vivo use, especially those containing water, should be prepared fresh and used immediately to ensure stability and prevent precipitation.

In Vivo Dosing and Administration Considerations

  • Oral Gavage: this compound has been administered orally in preclinical studies at doses ranging from 30 mg/kg to 300 mg/kg. Care should be taken during oral gavage to avoid esophageal injury or accidental tracheal administration.

  • Intraperitoneal Injection: Intraperitoneal (i.p.) administration has also been used, for example, at a dose of 10 mg/kg/day.

  • Toxicity: In some studies with athymic nude mice, oral gavage of this compound has been associated with nasal olfactory epithelium damage, which may be a consideration for study design and animal monitoring.

By following these detailed protocols and considering the provided data, researchers can confidently prepare this compound for in vivo experiments, ensuring consistency and reliability in their studies.

References

Application Notes and Protocols: Zibotentan in Ovarian Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zibotentan (ZD4054) is a specific and potent antagonist of the Endothelin-A (ETA) receptor, a key component of the endothelin axis.[1][2] In human ovarian carcinoma, the endothelin-1 (ET-1) and its ETA receptor are often overexpressed, and this overexpression is correlated with a higher tumor grade.[3] The activation of the ETA receptor by ET-1 promotes several processes crucial for cancer progression, including cell proliferation, survival, angiogenesis, invasion, and epithelial-to-mesenchymal transition (EMT).[3][4] Consequently, blocking this pathway with an antagonist like this compound presents a rational therapeutic strategy. Preclinical studies using xenograft models have demonstrated that this compound can significantly inhibit ovarian cancer growth, both as a monotherapy and in combination with standard cytotoxic agents.

These application notes provide a summary of the use of this compound in preclinical ovarian cancer xenograft models, detailing its mechanism of action, efficacy data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically binding to and inhibiting the ETA receptor. This blockade disrupts multiple downstream signaling pathways activated by ET-1 in ovarian cancer cells:

  • Inhibition of Proliferation and Survival: this compound inhibits both basal and ET-1 induced cell proliferation in various ovarian cancer cell lines (e.g., HEY, OVCA 433, SKOV-3, A-2780). This is associated with the inhibition of key survival signaling pathways, including the phosphorylation of AKT and p42/44 MAPK, and the transactivation of the Epidermal Growth Factor Receptor (EGFR). It also promotes apoptosis through the inhibition of the anti-apoptotic protein bcl-2 and the activation of caspase-3.

  • Reversal of Epithelial-Mesenchymal Transition (EMT): The ET-1/ETA axis is a known driver of EMT. This compound can revert ET-1-mediated EMT, characterized by an increase in E-cadherin expression and a decrease in the secretion of vascular endothelial growth factor (VEGF) and cellular invasiveness.

  • Anti-Angiogenic Effects: By inhibiting the ET-1/ETA pathway, this compound reduces the expression of pro-angiogenic factors such as VEGF and matrix metalloproteinase-2 (MMP-2), leading to an inhibition of tumor-induced vascularization in xenograft models.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in ovarian cancer models.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
ETA Receptor Binding Affinity (Ki) 13 nMHuman ETA Receptor
ETA Receptor Antagonism (IC50) 21 nMHuman ETA Receptor
ETB Receptor Binding Affinity (IC50) >10 µMHuman ETB Receptor

Table 2: In Vivo Efficacy of this compound Monotherapy in HEY Ovarian Carcinoma Xenografts

Treatment GroupDosage & AdministrationDurationTumor Growth Inhibition (%)Key Biomarker ChangesReference
This compound 10 mg/kg/day, i.p.21 days69%↓ Ki-67 (37%), ↓ Vascularization (62%), ↓ MMP-2, ↓ VEGF, ↓ p-MAPK, ↓ p-EGFR, ↑ E-cadherin

Table 3: In Vivo Efficacy of ETA Receptor Antagonists in Combination Therapy (HEY Xenografts)

Treatment CombinationKey OutcomesReference
This compound + Paclitaxel More marked and prolonged tumor growth inhibition compared to single agents.
This compound + Cisplatin + Paclitaxel Highly effective inhibition of tumor growth, neovascularization, and cell proliferation.
Atrasentan + PaclitaxelStrong antitumor effect; 4 of 10 mice had no histological evidence of tumors.
Atrasentan + CisplatinPotentiated anti-tumor effect with partial or complete tumor regression.

*Atrasentan is another specific ETA receptor antagonist with a similar mechanism of action.

Signaling Pathway and Experimental Workflow Diagrams

Zibotentan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETAR ETA Receptor EGFR EGFR ETAR->EGFR Transactivates PI3K PI3K ETAR->PI3K MAPK p42/44 MAPK ETAR->MAPK ILK ILK ETAR->ILK ET1 Endothelin-1 (ET-1) ET1->ETAR Binds This compound This compound This compound->ETAR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation GSK3b GSK-3β ILK->GSK3b Inhibits Snail Snail GSK3b->Snail Inhibits (degradation) b_catenin β-catenin GSK3b->b_catenin Inhibits (degradation) EMT EMT & Invasion (↓ E-cadherin, ↑ MMP-2) Snail->EMT b_catenin->EMT Angiogenesis Angiogenesis (↑ VEGF) Proliferation->Angiogenesis EMT->Angiogenesis

Caption: this compound blocks the ET-1/ETA receptor axis, inhibiting downstream pro-tumorigenic signaling.

Xenograft_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis CellCulture 1. Ovarian Cancer Cell Culture (e.g., HEY cells) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest AnimalPrep 3. Animal Preparation (Immunocompromised Mice) Harvest->AnimalPrep Implantation 4. Subcutaneous Implantation of Cells Harvest->Implantation TumorGrowth 5. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 6. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 7. Drug Administration (this compound / Vehicle / Combination) Randomization->Treatment Monitoring 8. Tumor Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., 21 days) Monitoring->Endpoint Harvesting 10. Tumor Excision & Tissue Processing Endpoint->Harvesting Analysis 11. Biomarker Analysis (IHC, Western Blot, etc.) Harvesting->Analysis

Caption: Workflow for evaluating this compound efficacy in an ovarian cancer xenograft model.

Experimental Protocols

Protocol 1: Ovarian Cancer Cell Culture (HEY Cell Line)
  • Cell Line: HEY human ovarian carcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use trypsin-EDTA to detach cells.

Protocol 2: Establishment of Subcutaneous Ovarian Cancer Xenografts
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: On the day of injection, harvest HEY cells using trypsin, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Protocol 3: this compound Administration
  • Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle used in studies is often a solution like 0.5% (w/v) methylcellulose.

  • Dosage: A dose of 10 mg/kg body weight is administered daily.

  • Administration: Administer the prepared this compound solution or vehicle control via i.p. injection once daily for the duration of the study (e.g., 21 days).

  • Combination Therapy: For combination studies, administer cytotoxic agents like paclitaxel or cisplatin according to established protocols, often in conjunction with the daily this compound treatment.

Protocol 4: Assessment of Tumor Growth and Biomarker Analysis
  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week throughout the study. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Surgically excise the tumors, weigh them, and divide them for different analyses.

  • Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% buffered formalin for paraffin embedding. Perform IHC on tissue sections to analyze protein expression and localization.

    • Proliferation Marker: Ki-67 staining to assess cell proliferation.

    • Angiogenesis Marker: CD31 staining to determine microvessel density.

    • EMT Marker: E-cadherin staining.

  • Protein Analysis (Western Blot): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Prepare protein lysates to analyze the expression and phosphorylation status of key signaling molecules such as EGFR, MAPK, and AKT via Western blotting.

References

Application Notes and Protocols for Zibotentan in Chronic Kidney Disease (CKD) Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the clinical trial design and protocols for investigating the efficacy and safety of Zibotentan, a selective endothelin-A (ETA) receptor antagonist, in patients with Chronic Kidney Disease (CKD). The information is primarily based on the design and findings of the ZENITH-CKD Phase 2b trial.

Introduction and Rationale

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathological feature of CKD is albuminuria, the presence of excess protein in the urine, which is a strong predictor of disease progression and cardiovascular complications. Endothelin-1 (ET-1) is a potent vasoconstrictor that, through its action on the ETA receptor in the kidneys, contributes to glomerular hypertension, inflammation, and fibrosis, all of which exacerbate kidney damage and albuminuria.

This compound is a highly selective ETA receptor antagonist. By blocking the ETA receptor, this compound is hypothesized to improve renal hemodynamics, reduce albuminuria, and slow the progression of CKD.[1][2][3] Clinical trials have been designed to evaluate the efficacy and safety of this compound, often in combination with standard-of-care treatments for CKD, such as sodium-glucose co-transporter 2 (SGLT2) inhibitors.[4][5]

Signaling Pathway of this compound's Action in CKD

cluster_endothelin_activation Endothelin-1 Activation Pathway cluster_cellular_effects Downstream Cellular Effects in CKD cluster_zibotentan_intervention This compound Intervention ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETA) ET1->ETAR Binds to PLC Phospholipase C (PLC) ETAR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca²⁺ ↑ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction (Glomerular Hypertension) Ca->Vasoconstriction Inflammation Inflammation PKC->Inflammation Fibrosis Fibrosis PKC->Fibrosis Podocyte_Injury Podocyte Injury Vasoconstriction->Podocyte_Injury Inflammation->Podocyte_Injury Albuminuria Albuminuria Podocyte_Injury->Albuminuria This compound This compound This compound->ETAR Blocks

Caption: this compound's Mechanism of Action in CKD

Clinical Trial Design: The ZENITH-CKD Study

The ZENITH-CKD trial is a Phase 2b, multicenter, randomized, double-blind, active-controlled study designed to assess the efficacy and safety of this compound in combination with Dapagliflozin in patients with CKD.

Study Objectives

The primary objective of the ZENITH-CKD trial was to evaluate the effect of this compound in combination with Dapagliflozin on the urinary albumin-to-creatinine ratio (UACR) compared to Dapagliflozin alone. Secondary objectives included assessing changes in estimated glomerular filtration rate (eGFR), blood pressure, and overall safety and tolerability.

Patient Population

The study enrolled adult patients with CKD, with or without type 2 diabetes, who were already receiving a stable dose of an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).

Table 1: Key Inclusion and Exclusion Criteria for the ZENITH-CKD Trial

CriteriaDescription
Inclusion
Age≥ 18 years
CKD DiagnosiseGFR ≥ 20 and < 90 mL/min/1.73 m²
AlbuminuriaUACR ≥ 150 and ≤ 5000 mg/g
Background TherapyStable dose of ACEi or ARB for at least 4 weeks prior to screening (unless not tolerated)
SGLT2i NaiveNo current or prior treatment with an SGLT2 inhibitor within 1 month of screening
Exclusion
Type 1 DiabetesDiagnosis of type 1 diabetes mellitus
Recent Cardiovascular EventsMyocardial infarction, unstable angina, stroke, or transient ischemic attack within 3 months of screening
Uncontrolled HypertensionSystolic blood pressure > 160 mmHg or diastolic blood pressure > 100 mmHg
Severe Heart FailureNew York Heart Association (NYHA) Class IV heart failure
Polycystic Kidney DiseaseAutosomal dominant or recessive polycystic kidney disease
Immunosuppressive TherapyCurrent or recent (within 6 months) treatment with cytotoxic or immunosuppressive therapy for kidney disease
Study Design and Treatment Arms

The ZENITH-CKD trial employed a randomized, parallel-group design. Participants were randomly assigned to one of the following treatment arms for a 12-week treatment period:

  • This compound 1.5 mg + Dapagliflozin 10 mg (once daily)

  • This compound 0.25 mg + Dapagliflozin 10 mg (once daily)

  • Placebo + Dapagliflozin 10 mg (once daily)

An initial study design included higher doses of this compound (5 mg), but these arms were discontinued due to a higher incidence of fluid retention.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (1:2:2 ratio) Enrollment->Randomization Arm1 This compound 1.5 mg + Dapagliflozin 10 mg Randomization->Arm1 Arm2 This compound 0.25 mg + Dapagliflozin 10 mg Randomization->Arm2 Arm3 Placebo + Dapagliflozin 10 mg Randomization->Arm3 FollowUp 2-Week Off-Treatment Follow-up Arm1->FollowUp Arm2->FollowUp Arm3->FollowUp

Caption: ZENITH-CKD Experimental Workflow

Experimental Protocols

Primary Endpoint: Change in UACR

The primary efficacy endpoint was the change in log-transformed UACR from baseline to week 12.

Protocol for UACR Measurement:

  • Sample Collection: A first-morning void spot urine sample is collected from the patient.

  • Laboratory Analysis: The urine sample is sent to a central laboratory for analysis of albumin and creatinine concentrations.

  • UACR Calculation: The UACR is calculated by dividing the urine albumin concentration (in milligrams) by the urine creatinine concentration (in grams).

  • Data Transformation: For statistical analysis, the UACR values are log-transformed to account for their typically skewed distribution.

  • Change from Baseline: The change from baseline is calculated for each patient by subtracting the baseline log-transformed UACR from the week 12 log-transformed UACR.

Key Secondary Endpoint: Change in eGFR

The change in eGFR from baseline to the end of the study was a key secondary endpoint.

Protocol for eGFR Calculation:

  • Blood Sample Collection: A serum blood sample is collected from the patient.

  • Creatinine Measurement: The serum creatinine level is measured by a central laboratory.

  • eGFR Calculation: The eGFR is calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which incorporates serum creatinine, age, sex, and race.

  • Change from Baseline: The change from baseline is calculated for each patient by subtracting the baseline eGFR from the eGFR at the final study visit.

Summary of Clinical Trial Data

The ZENITH-CKD trial demonstrated that the combination of this compound and Dapagliflozin resulted in a statistically significant and clinically meaningful reduction in UACR compared to Dapagliflozin alone.

Table 2: Baseline Demographics and Clinical Characteristics of the ZENITH-CKD Trial Population

CharacteristicValue
Number of Patients447
Mean Age (years)62.8
Female (%)30.9
White (%)68.2
Mean eGFR (mL/min/1.73 m²)46.7
Geometric Mean UACR (mg/g)538.3

Table 3: Key Efficacy and Safety Outcomes from the ZENITH-CKD Trial

OutcomeThis compound 1.5 mg + Dapagliflozin 10 mgThis compound 0.25 mg + Dapagliflozin 10 mgPlacebo + Dapagliflozin 10 mg
Efficacy
Mean % Change in UACR from Baseline at Week 12-52.5%-47.7%Not Reported
UACR Difference vs. Dapagliflozin Alone at Week 12-33.7% (p<0.001)-27.0% (p=0.002)-
Safety
Fluid Retention Events (%)18.4%8.8%7.9%

Conclusion and Future Directions

The ZENITH-CKD trial provides evidence that this compound, in combination with an SGLT2 inhibitor, can significantly reduce albuminuria in patients with CKD. The lower dose of this compound (0.25 mg) appeared to have a more favorable safety profile with respect to fluid retention. These findings support the continued development of this compound for the treatment of CKD, with a Phase 3 trial (ZENITH High Proteinuria) underway to further evaluate its long-term efficacy and safety. The combination of an ETA receptor antagonist with an SGLT2 inhibitor represents a promising novel therapeutic strategy for patients with CKD who remain at high risk of disease progression despite standard of care.

References

Application Notes and Protocols: Measuring Zibotentan's Effect on Albuminuria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to measure the effect of Zibotentan on albuminuria. This document includes an overview of this compound's mechanism of action, quantitative data from clinical trials, and detailed protocols for the primary method of albuminuria assessment, the Urinary Albumin-to-Creatinine Ratio (UACR).

Introduction to this compound and its Role in Reducing Albuminuria

This compound is a selective endothelin A (ETA) receptor antagonist. In the context of kidney disease, elevated levels of endothelin-1 (ET-1) contribute to renal injury and the development of albuminuria through various mechanisms. ET-1 binding to the ETA receptor on glomerular cells, such as podocytes and mesangial cells, can lead to vasoconstriction, inflammation, cellular proliferation, and fibrosis.[1][2][3][4] This can damage the glomerular filtration barrier, leading to the leakage of albumin into the urine, a condition known as albuminuria. Albuminuria is a key marker of chronic kidney disease (CKD) and is associated with an increased risk of disease progression and cardiovascular events.[5]

This compound works by blocking the ETA receptor, thereby inhibiting the downstream signaling pathways activated by ET-1. This antagonism is believed to improve kidney blood flow, reduce inflammation and vascular stiffness, and ultimately decrease the excretion of albumin in the urine. Clinical trials have investigated the efficacy of this compound, often in combination with other therapies like SGLT2 inhibitors (e.g., Dapagliflozin), in reducing albuminuria in patients with CKD.

Quantitative Data from the ZENITH-CKD Phase IIb Trial

The ZENITH-CKD Phase IIb trial evaluated the efficacy of this compound in combination with Dapagliflozin on the reduction of UACR in patients with chronic kidney disease. The results demonstrated a statistically significant and clinically meaningful reduction in albuminuria.

Table 1: Efficacy of this compound in Combination with Dapagliflozin on UACR Reduction at 12 Weeks

Treatment GroupNMean Change from Baseline in UACR (%)Difference in UACR vs. Dapagliflozin Alone (%)90% Confidence Intervalp-value
High-Dose this compound (1.5 mg) + Dapagliflozin (10 mg)179-52.5-33.7-42.5 to -23.5<0.001
Low-Dose this compound (0.25 mg) + Dapagliflozin (10 mg)91-47.7-27.0-38.4 to -13.60.002
Dapagliflozin (10 mg) Alone177-28.3N/AN/AN/A

Data sourced from the ZENITH-CKD Phase IIb trial results presented at the American Society of Nephrology (ASN) Kidney Week 2023 and published in The Lancet.

Experimental Protocols for Measuring Albuminuria

The primary and most recommended method for quantifying albuminuria in both clinical and research settings is the measurement of the Urinary Albumin-to-Creatinine Ratio (UACR). This ratio corrects for variations in urine concentration, providing a more accurate assessment of albumin excretion than measuring albumin concentration alone.

Protocol 1: Urine Sample Collection and Handling

Objective: To obtain a suitable urine sample for the measurement of albumin and creatinine.

Materials:

  • Sterile, screw-top urine collection container

  • Laboratory requisition form

  • Cooler with ice packs or refrigerator

Procedure:

  • Patient Instructions: Instruct the patient to collect a first-morning void urine sample. This is the preferred sample as it is more concentrated and less affected by diurnal variations. A random spot urine sample is also acceptable if a first-morning void is not feasible.

  • Collection: The patient should collect a mid-stream "clean catch" urine sample in the provided sterile container.

  • Labeling: Immediately label the container with the patient's name, date of birth, and the date and time of collection.

  • Storage and Transport: If the sample cannot be transported to the laboratory immediately, it should be refrigerated at 2-8°C. For long-term storage, urine samples should be frozen at -70°C. Samples should be transported to the laboratory on ice.

Protocol 2: Measurement of Urinary Albumin by Immunoturbidimetric Assay

Objective: To quantify the concentration of albumin in a urine sample.

Principle: This assay is based on the principle of turbidity measurement resulting from the antigen-antibody reaction between albumin in the sample and anti-albumin antibodies in the reagent. The degree of turbidity is proportional to the albumin concentration.

Materials:

  • Immunoturbidimetric assay kit for urinary albumin (commercial kits are widely available)

  • Spectrophotometer or automated clinical chemistry analyzer capable of reading absorbance at 340 nm

  • Calibrators and controls provided with the kit

  • Micropipettes and tips

  • Test tubes or microplates

Procedure (based on a general manual method):

  • Reagent Preparation: Prepare the working reagents according to the kit manufacturer's instructions. Allow reagents and samples to reach room temperature before use.

  • Assay Procedure: a. Pipette a specific volume of the urine sample, calibrators, and controls into appropriately labeled test tubes. b. Add the reaction buffer (R1) to each tube and mix. Incubate for a specified time at a controlled temperature (e.g., 5 minutes at 37°C) as per the kit protocol. c. Add the anti-human albumin antibody reagent (R2) to each tube and mix. d. Incubate for a second specified time at the same controlled temperature (e.g., 5 minutes at 37°C).

  • Measurement: Measure the absorbance of the samples, calibrators, and controls at 340 nm using a spectrophotometer.

  • Calculation: Calculate the albumin concentration in the urine samples by comparing their absorbance to the calibration curve generated from the standards.

Protocol 3: Measurement of Urinary Creatinine by the Jaffe Method

Objective: To quantify the concentration of creatinine in a urine sample.

Principle: The Jaffe reaction involves the reaction of creatinine with picric acid in an alkaline solution to form a reddish-orange colored complex. The rate of color formation is proportional to the creatinine concentration.

Materials:

  • Creatinine assay kit based on the Jaffe method (commercial kits are widely available)

  • Spectrophotometer or automated clinical chemistry analyzer

  • Calibrators and controls provided with the kit

  • Micropipettes and tips

  • Test tubes or microplates

  • Deionized water for urine dilution

Procedure (based on a general kinetic method):

  • Sample Preparation: Dilute the urine sample with deionized water (e.g., 1:50 dilution) to bring the creatinine concentration within the linear range of the assay.

  • Reagent Preparation: Prepare the working reagent by mixing the picric acid solution and the alkaline buffer according to the kit manufacturer's instructions.

  • Assay Procedure: a. Pipette a specific volume of the diluted urine sample, calibrators, and controls into appropriately labeled test tubes. b. Add the working reagent to each tube and mix. c. Start a timer immediately after adding the reagent.

  • Measurement: Measure the change in absorbance over a specific time interval (e.g., between 20 and 80 seconds) at a wavelength of 500-520 nm.

  • Calculation: Calculate the creatinine concentration in the diluted urine samples by comparing their rate of absorbance change to that of the calibrators. Multiply the result by the dilution factor to obtain the final creatinine concentration.

Protocol 4: Calculation of the Urinary Albumin-to-Creatinine Ratio (UACR)

Objective: To calculate the UACR from the measured urinary albumin and creatinine concentrations.

Procedure:

  • Ensure that the albumin and creatinine concentrations are in the correct units. Typically, albumin is in milligrams (mg) and creatinine is in grams (g) or milligrams (mg).

  • Use the following formula to calculate the UACR:

    UACR (mg/g) = [Urinary Albumin (mg/dL) / Urinary Creatinine (g/dL)]

    or

    UACR (mg/g) = [Urinary Albumin (mg/L) / Urinary Creatinine (g/L)] x 1000

Interpretation of UACR Results:

  • Normal to mildly increased: <30 mg/g

  • Moderately increased (formerly microalbuminuria): 30-300 mg/g

  • Severely increased (formerly macroalbuminuria): >300 mg/g

Visualizing the Mechanism and Workflow

Signaling Pathway of Endothelin-1 in Glomerular Cells

G cluster_0 Glomerular Environment cluster_1 Podocyte / Mesangial Cell ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETA) ET1->ETAR Binds to This compound This compound This compound->ETAR Blocks PLC Phospholipase C (PLC) ETAR->PLC Activates ROS Reactive Oxygen Species (ROS) ETAR->ROS IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC NFkB NF-κB Activation PKC->NFkB TGFb TGF-β Signaling PKC->TGFb PodocyteInjury Podocyte Injury & Effacement NFkB->PodocyteInjury MesangialProlif Mesangial Cell Proliferation & Matrix Deposition TGFb->MesangialProlif ROS->PodocyteInjury Albuminuria Albuminuria PodocyteInjury->Albuminuria MesangialProlif->Albuminuria G cluster_0 Sample Collection & Preparation cluster_1 Albumin Measurement (Immunoturbidimetry) cluster_2 Creatinine Measurement (Jaffe Method) cluster_3 Data Analysis Collect 1. Collect first-morning void urine sample Store 2. Store at 2-8°C or freeze at -70°C Collect->Store Dilute 3. Dilute urine for creatinine assay Store->Dilute Alb_Assay 4a. Perform immunoturbidimetric assay for albumin Store->Alb_Assay Crea_Assay 4b. Perform Jaffe reaction assay for creatinine Dilute->Crea_Assay Alb_Calc 5a. Calculate urinary albumin concentration Alb_Assay->Alb_Calc UACR_Calc 6. Calculate UACR (mg/g) Alb_Calc->UACR_Calc Crea_Calc 5b. Calculate urinary creatinine concentration Crea_Assay->Crea_Calc Crea_Calc->UACR_Calc Interpret 7. Interpret results UACR_Calc->Interpret

References

Troubleshooting & Optimization

Technical Support Center: Zibotentan-Induced Fluid Retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address zibotentan-induced fluid retention observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects through two receptor subtypes: ETA and ETB.[2][3] In pathological conditions, overactivation of the ETA receptor can contribute to vasoconstriction, inflammation, and fibrosis.[4] this compound is being investigated for its therapeutic potential in various diseases, including chronic kidney disease (CKD), by blocking these detrimental effects.[5]

Q2: Why does this compound cause fluid retention?

Fluid retention is a known class effect of endothelin receptor antagonists (ERAs). The mechanism is multifactorial and not fully elucidated, but it is thought to involve:

  • Renal Mechanisms: Endothelin receptors, including both ETA and ETB, play a complex role in regulating sodium and water balance in the kidneys. While ETA receptor blockade is the intended therapeutic action, it may disrupt the fine balance of sodium and water excretion. Some studies suggest that at higher concentrations, even selective ETA antagonists might have some off-target effects on ETB receptors, which are involved in promoting diuresis and natriuresis.

  • Increased Vascular Permeability: ETA receptor blockade can lead to an overstimulation of ETB receptors, which may increase vascular permeability, allowing fluid to shift from the intravascular to the interstitial space, contributing to edema.

  • Hormonal Alterations: Vasodilation induced by ETA antagonism can trigger compensatory responses, including the activation of the sympathetic nervous system and the release of arginine vasopressin and aldosterone, hormones that promote fluid retention.

Q3: What are the common signs of this compound-induced fluid retention in experimental subjects?

Common signs include:

  • Increased body weight

  • Peripheral edema (swelling in the limbs)

  • Changes in biochemical markers such as a decrease in hematocrit or hemoglobin (suggesting hemodilution) and an increase in B-type natriuretic peptide (BNP), a marker of cardiac wall stress.

Q4: How can this compound-induced fluid retention be mitigated?

Recent clinical data has shown that co-administration of a sodium-glucose cotransporter 2 (SGLT2) inhibitor, such as dapagliflozin, can effectively attenuate this compound-induced fluid retention. SGLT2 inhibitors promote osmotic diuresis and natriuresis by blocking the reabsorption of glucose and sodium in the kidneys. Lowering the dose of this compound has also been shown to reduce the risk of fluid retention.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of fluid retention in a preclinical animal model.

Possible Cause 1: this compound dose is too high.

  • Troubleshooting Step: Review the dose-response relationship for this compound in the specific animal model. The risk of fluid retention is dose-dependent. Consider reducing the this compound dose.

Possible Cause 2: High salt diet in the animal model.

  • Troubleshooting Step: A high-salt diet can exacerbate fluid retention. If a high-salt diet is part of the experimental design to induce a certain pathology, be aware that this will likely increase the incidence of this compound-induced fluid retention. Ensure the salt content in the diet is consistent across all experimental groups.

Possible Cause 3: Inadequate monitoring of fluid status.

  • Troubleshooting Step: Implement a more rigorous monitoring protocol. This should include daily body weight measurements and regular monitoring of hematocrit levels.

Issue 2: Difficulty in quantifying the extent of fluid retention.

Possible Cause 1: Reliance on a single, insensitive measure.

  • Troubleshooting Step: Employ a multi-parameter approach to assess fluid status. In addition to body weight, consider measuring changes in extracellular fluid volume using techniques like bioimpedance spectroscopy. Also, monitor relevant biomarkers like BNP.

Possible Cause 2: Lack of a clear definition for a fluid retention event.

  • Troubleshooting Step: Establish a clear and quantitative definition for a fluid retention event before the experiment begins. For example, the ZENITH-CKD trial defined it as an increase in body weight of at least 3% (with at least 2.5% being total body water) from baseline, or a significant increase in BNP levels.

Quantitative Data Summary

The following tables summarize key quantitative data from the ZENITH-CKD trial, which investigated the effects of this compound alone and in combination with dapagliflozin on fluid retention in patients with Chronic Kidney Disease.

Table 1: Incidence of Fluid Retention Events

Treatment GroupIncidence of Fluid Retention Events (%)
Dapagliflozin + Placebo8%
This compound 0.25 mg + Dapagliflozin 10 mg9%
This compound 1.5 mg + Dapagliflozin 10 mg18%

Data from the ZENITH-CKD trial.

Table 2: Hazard Ratios for Fluid Retention Compared to Dapagliflozin Alone

Treatment GroupHazard Ratio (95% CI)
This compound 5 mg8.50 (3.40, 21.30)
This compound 5 mg + Dapagliflozin 10 mg3.09 (1.08, 8.80)
This compound 1.5 mg + Dapagliflozin 10 mg2.70 (1.44, 5.07)
This compound 0.25 mg + Dapagliflozin 10 mg1.21 (0.50, 2.91)

Data from a post-hoc analysis of the ZENITH-CKD trial.

Experimental Protocols

Protocol 1: Preclinical Assessment of this compound-Induced Fluid Retention in a Rat Model

This protocol is based on methodologies used in preclinical studies investigating the effects of this compound and dapagliflozin.

Objective: To evaluate the effect of this compound on fluid retention and the potential mitigating effect of dapagliflozin in a rodent model.

Materials:

  • Male Wistar rats

  • High-salt (4%) chow diet

  • This compound

  • Dapagliflozin

  • Vehicle control

  • Equipment for blood collection and hematocrit measurement

  • Metabolic cages for urine collection (optional)

  • Animal scale

Methodology:

  • Acclimatization: House male Wistar rats in pairs and acclimatize them to a high-salt (4%) chow diet for at least one week prior to the experiment.

  • Randomization: Randomize animals based on body weight into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Dapagliflozin, this compound low dose + Dapagliflozin, this compound high dose + Dapagliflozin).

  • Dosing: Administer drugs (or vehicle) daily via oral gavage for the duration of the study (e.g., 14 days).

  • Monitoring:

    • Measure and record the body weight of each animal daily prior to dosing.

    • Collect blood samples at baseline and at specified time points (e.g., day 7 and day 14) for hematocrit measurement as a surrogate for hemodilution.

  • Data Analysis: Compare changes in body weight and hematocrit from baseline across the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine significant differences.

Protocol 2: Clinical Monitoring of Fluid Retention

This protocol is a composite based on the methods employed in the ZENITH-CKD clinical trial.

Objective: To monitor and quantify fluid retention in human subjects receiving this compound.

Materials:

  • Calibrated scale for body weight measurement

  • Bioimpedance spectroscopy (BIS) device

  • Equipment for blood sampling

  • Assay kits for B-type Natriuretic Peptide (BNP) or NT-proBNP measurement

Methodology:

  • Baseline Assessment: At the start of the treatment period, record the subject's baseline body weight, conduct a BIS measurement to determine extracellular and intracellular water, and collect a blood sample for baseline BNP/NT-proBNP levels.

  • Regular Monitoring:

    • Body Weight: Measure the subject's body weight at regular intervals (e.g., weekly) under standardized conditions (e.g., same time of day, similar clothing).

    • Bioimpedance Spectroscopy (BIS): Perform BIS measurements at specified study visits to track changes in extracellular fluid. The measurement is typically taken with the patient in a supine position with electrodes attached to a hand and foot.

    • BNP/NT-proBNP: Collect blood samples at predefined time points to measure changes in BNP or NT-proBNP levels. Assays should be performed according to the manufacturer's instructions.

  • Definition of a Fluid Retention Event: Pre-define the criteria for a fluid retention event. For example:

    • An increase in body weight of ≥3% from baseline, with bioimpedance confirming that ≥2.5% of this is total body water.

    • An increase in BNP of ≥100% from baseline, resulting in a BNP concentration >200 pg/mL (or >400 pg/mL with atrial fibrillation).

  • Data Analysis: Analyze changes in body weight, extracellular fluid, and BNP/NT-proBNP levels over time and compare between treatment groups.

Mandatory Visualizations

G cluster_0 Endothelin-1 (ET-1) Signaling ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds ETB Receptor ETB Receptor ET-1->ETB Receptor Binds Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Cell Proliferation Cell Proliferation ETA Receptor->Cell Proliferation Fibrosis Fibrosis ETA Receptor->Fibrosis Vasodilation Vasodilation ETB Receptor->Vasodilation Natriuresis/Diuresis Natriuresis/Diuresis ETB Receptor->Natriuresis/Diuresis

Caption: Endothelin-1 Signaling Pathway.

G cluster_1 Mechanism of this compound-Induced Fluid Retention and Mitigation by Dapagliflozin This compound This compound ETA Receptor ETA Receptor This compound->ETA Receptor Blocks Renal Sodium and Water Reabsorption Renal Sodium and Water Reabsorption ETA Receptor->Renal Sodium and Water Reabsorption Modulates Dapagliflozin Dapagliflozin SGLT2 SGLT2 Dapagliflozin->SGLT2 Inhibits SGLT2->Renal Sodium and Water Reabsorption Decreases Fluid Retention Fluid Retention Reduced Fluid Retention Reduced Fluid Retention Renal Sodium and Water Reabsorption->Fluid Retention Leads to Renal Sodium and Water Reabsorption->Reduced Fluid Retention

Caption: this compound and Dapagliflozin Interaction.

G cluster_2 Experimental Workflow for Preclinical Assessment Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Monitoring Monitoring Dosing->Monitoring Data Analysis Data Analysis Monitoring->Data Analysis Body Weight Body Weight Monitoring->Body Weight Hematocrit Hematocrit Monitoring->Hematocrit

Caption: Preclinical Experimental Workflow.

References

Optimizing Zibotentan Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Zibotentan?

A1: this compound is a potent and specific antagonist of the Endothelin A (ETA) receptor.[1][2] It binds to the ETA receptor with high affinity, thereby inhibiting the downstream signaling pathways activated by endothelin-1 (ET-1). This blockade can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of cell invasion in various cancer cell lines.[1][2]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is cell-line dependent. However, a common starting point for in vitro studies is around 1 µM, which has been shown to inhibit ET-1 induced mitogenic activity and EGFR transactivation in ovarian carcinoma cell lines.[2] For determining the half-maximal inhibitory concentration (IC50), a broader range, from picomolar to micromolar (e.g., 100 pM to 100 µM), is often used in initial screening assays.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethylformamide (DMF) at approximately 10 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This compound is sparingly soluble in aqueous buffers, so for preparing working solutions, the DMSO stock should be diluted in the desired aqueous buffer. A 1:40 dilution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.02 mg/mL. It is not recommended to store the aqueous solution for more than one day. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.

Q4: What are the known downstream signaling pathways affected by this compound?

A4: By blocking the ETA receptor, this compound inhibits the activation of several key downstream signaling pathways involved in cell survival and proliferation. These include the PI3K/AKT and MAPK (p42/44) pathways. Inhibition of these pathways leads to decreased phosphorylation of AKT and MAPK, which in turn can lead to increased apoptosis.

Data Presentation

This compound IC50 Values in Various Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
Human Recombinant ETAN/A21
HEYOvarian CarcinomaEffective at 1 µM
OVCA 433Ovarian CarcinomaEffective at 1 µM
SKOV-3Ovarian CarcinomaPotent Inhibition
A-2780Ovarian CarcinomaPotent Inhibition

Note: "Potent Inhibition" and "Effective at 1 µM" indicate that specific IC50 values were not provided in the cited source, but significant biological effects were observed at these concentrations.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of a specific cell line and to calculate its IC50 value.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.

    • For suspension cells, directly collect the cells.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) for compensation and gating.

  • Data Analysis: Determine the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Mandatory Visualization

Zibotentan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds G_Protein Gq/11 ETA_Receptor->G_Protein Activates PI3K PI3K ETA_Receptor->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ETA_Receptor->RAS_RAF_MEK_ERK This compound This compound This compound->ETA_Receptor Blocks PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation Promotes Apoptosis Apoptosis p_AKT->Apoptosis Inhibits p_ERK p-ERK RAS_RAF_MEK_ERK->p_ERK p_ERK->Proliferation Promotes

Caption: this compound's mechanism of action on the ETA receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Zibotentan_Prep Prepare this compound Serial Dilutions Start->Zibotentan_Prep Treatment Treat Cells with This compound Cell_Seeding->Treatment Zibotentan_Prep->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Assay Data_Acquisition Data Acquisition Proliferation_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Signaling_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Apoptosis_Quant Quantify Apoptosis Data_Acquisition->Apoptosis_Quant Protein_Quant Quantify Protein Expression Data_Acquisition->Protein_Quant Conclusion Conclusion IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability in Vehicle Control - DMSO concentration is too high and causing cytotoxicity. - Improper cell handling or contamination.- Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For sensitive cell lines, it may need to be as low as 0.1%. - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. - Review aseptic techniques and check for signs of contamination.
Inconsistent or Non-reproducible Results - Inaccurate pipetting or cell seeding. - this compound instability in the culture medium. - Variation in incubation times or other experimental conditions.- Use calibrated pipettes and ensure a homogenous cell suspension before seeding. - Prepare fresh dilutions of this compound for each experiment as its stability in aqueous solutions is limited. - Standardize all experimental parameters, including incubation times, reagent concentrations, and instrument settings.
No Observable Effect of this compound - The concentration range tested is too low. - The cell line does not express the ETA receptor or is resistant to its blockade. - The incubation time is too short.- Test a wider range of this compound concentrations, including higher µM concentrations. - Confirm ETA receptor expression in your cell line using techniques like RT-PCR or Western blotting. - Extend the incubation time (e.g., to 72 hours) to allow for a biological response.
Precipitation of this compound in Culture Medium - this compound has low aqueous solubility. - The concentration of the DMSO stock solution is too high.- Ensure the final concentration of this compound in the medium is below its solubility limit. - When diluting the DMSO stock, add it to the pre-warmed medium slowly while gently vortexing to ensure proper mixing. - Consider a stepwise dilution of the DMSO stock in a small volume of medium before adding it to the final volume.
Unexpected Off-Target Effects - this compound may have off-target effects at high concentrations.- While this compound is highly selective for the ETA receptor, it's good practice to perform control experiments to rule out non-specific effects. - If unexpected results are observed, consider using a structurally different ETA receptor antagonist as a control.

References

Zibotentan stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving Zibotentan.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and prepare this compound for in vitro experiments?

A1: this compound is sparingly soluble in aqueous buffers. For optimal results, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). A stock solution of up to 10 mg/mL in DMSO can be prepared. For your experimental buffer, you can then dilute the DMSO stock solution. For instance, a 1:40 dilution of a DMSO stock into Phosphate Buffered Saline (PBS) at pH 7.2 has been reported. It is crucial to note that aqueous solutions of this compound are not recommended for storage for more than one day. Always prepare fresh aqueous solutions for your experiments.

Q2: What is the known stability of this compound in aqueous solutions?

A2: There is limited publicly available quantitative data on the long-term stability of this compound in various experimental buffers. The general recommendation is to prepare aqueous solutions fresh daily from a DMSO stock. Instability in aqueous solutions can lead to precipitation and loss of activity. For critical experiments, it is advisable to perform a stability study in your specific experimental buffer and conditions.

Q3: In which signaling pathway is this compound active?

A3: this compound is a selective antagonist of the Endothelin A (ETA) receptor. It functions by blocking the binding of Endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that are involved in processes such as vasoconstriction, cell proliferation, and inflammation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed upon dilution of DMSO stock into aqueous buffer. This compound has exceeded its solubility limit in the final aqueous buffer.- Decrease the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final solution (ensure solvent tolerance of your experimental system).- Evaluate the pH of your buffer, as the solubility of compounds can be pH-dependent.
Inconsistent or lower-than-expected activity in cellular assays. - Degradation of this compound in the aqueous experimental buffer.- Adsorption of the compound to plasticware.- Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.- Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.- Consider using low-adhesion plasticware for the preparation and incubation of this compound solutions.
Difficulty in achieving the desired final concentration in aqueous buffer. Low intrinsic aqueous solubility of this compound.- Prepare a higher concentration DMSO stock solution to minimize the volume of DMSO added to the aqueous buffer.- For in vivo formulations, consider using co-solvents such as polyethylene glycol (PEG) or Tween 80, though their compatibility with in vitro assays must be verified.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Prepare a Stock Solution: Dissolve solid this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Storage of Stock Solution: Aliquot the DMSO stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary): On the day of the experiment, thaw a vial of the DMSO stock solution. Prepare any necessary intermediate dilutions in 100% DMSO.

  • Prepare Final Working Solution: Add the this compound-DMSO solution to your pre-warmed aqueous experimental buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%). Mix thoroughly by gentle vortexing or inversion.

  • Use Immediately: Use the freshly prepared aqueous this compound solution immediately. Do not store aqueous solutions for more than one day.

Protocol 2: Assessing the Stability of this compound in an Experimental Buffer

This protocol provides a general method to evaluate the stability of this compound in a specific aqueous buffer over time.

  • Prepare this compound Solution: Prepare a solution of this compound in your experimental buffer at the final working concentration following Protocol 1.

  • Time Points: Aliquot the solution into separate sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the tubes at the desired temperature (e.g., room temperature or 37°C).

  • Sample Analysis: At each time point, analyze the concentration of this compound remaining in the solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)~10 mg/mL
Dimethyl Formamide~10 mg/mL
1:40 DMSO:PBS (pH 7.2)~0.02 mg/mL[1]
WaterSparingly soluble[1]
EthanolInsoluble

Table 2: Example Stability Data of a Small Molecule in PBS (pH 7.4) at 37°C

This table presents hypothetical data to illustrate how stability results might be presented. Actual stability of this compound may vary and should be determined experimentally.

Time (hours)Concentration Remaining (%)
0100
295
488
875
2445

Mandatory Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq Gq protein ETA->Gq Activates This compound This compound This compound->ETA Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation, Vasoconstriction, Inflammation Ca2->Proliferation PKC->Proliferation

Caption: this compound blocks the Endothelin-1 signaling pathway.

Stability_Workflow prep_stock 1. Prepare this compound Stock in DMSO prep_working 2. Dilute into Experimental Buffer prep_stock->prep_working aliquot 3. Aliquot for Time Points (T=0, T=x...) prep_working->aliquot incubate 4. Incubate at Desired Temperature aliquot->incubate analyze 5. Analyze by HPLC/LC-MS at each Time Point incubate->analyze plot 6. Plot Concentration vs. Time analyze->plot determine 7. Determine Degradation Rate plot->determine

Caption: Experimental workflow for assessing this compound stability.

References

Identifying and avoiding artifacts in Zibotentan studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Zibotentan. The information aims to help identify and avoid common artifacts in experimental studies.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during this compound experiments.

Issue 1: High Variability or Poor Reproducibility in Cell-Based Assays

Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Seeding Density Ensure cells are healthy, viable, and in the exponential growth phase before seeding. Optimize cell seeding density to maximize the assay window and avoid over-confluence.
This compound Solubility and Stability Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO). When diluting in aqueous cell culture media, ensure the final solvent concentration is not toxic to the cells and that this compound remains in solution. Consider the stability of this compound in media over the course of the experiment; for longer incubations, media changes with fresh compound may be necessary.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. Ensure proper incubator humidity and temperature distribution.

Issue 2: Unexpected or Off-Target Effects in In Vitro Studies

Potential Cause Troubleshooting Steps
Non-specific Binding In binding assays, non-specific binding can be high. Use appropriate blocking agents, such as bovine serum albumin (BSA), and optimize washing steps. Include control experiments with a high concentration of unlabeled ligand to determine non-specific binding.
Activation of Alternative Signaling Pathways While this compound is a selective ETA receptor antagonist, at high concentrations, it may have off-target effects. Perform dose-response experiments to determine the optimal concentration range. Use control cell lines that do not express the ETA receptor to identify non-specific effects.
Interaction with Assay Components This compound may interfere with certain assay reagents or detection methods. Run appropriate controls, such as this compound in the absence of cells, to identify any interference.

Issue 3: Artifacts in In Vivo Animal Studies

Potential Cause Troubleshooting Steps
Fluid Retention and Edema Monitor animals for signs of fluid retention, such as rapid weight gain or swelling. This is a known class effect of endothelin receptor antagonists.[1][2]
Nasal Olfactory Epithelium Damage (in mice) Be aware of potential off-target effects, such as damage to the nasal olfactory epithelium, which has been observed in mice.[3] This could impact studies related to olfaction or behavior.
Gavage-Related Injury Minimal lesions in the nasal cavity of control animals in some studies suggest the possibility of gavage-related reflux injury.[3] Ensure proper gavage technique to minimize this risk.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a specific and potent antagonist of the Endothelin A (ETA) receptor.[4] It blocks the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways involved in vasoconstriction, cell proliferation, and apoptosis.

Q2: What are the known IC50 values for this compound?

The IC50 of this compound for the ETA receptor is approximately 21 nM.

Q3: Is this compound selective for the ETA receptor over the ETB receptor?

Yes, this compound is highly selective for the ETA receptor. It has no significant activity at the ETB receptor, with an IC50 of >10 µM.

Q4: What are the common clinical side effects of this compound?

Common adverse events are related to its mechanism of action and include peripheral edema, headache, and nasal congestion. Fluid retention is a known class effect of endothelin receptor antagonists.

Q5: What were the findings of the ZENITH-CKD trial regarding this compound?

The ZENITH-CKD trial evaluated this compound in combination with Dapagliflozin for chronic kidney disease. The combination therapy showed a significant reduction in the urinary albumin-to-creatinine ratio (UACR). However, fluid retention events were more frequent at higher doses of this compound.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

ParameterValueReference
ETA Receptor IC5021 nM
ETB Receptor IC50>10 µM

Table 2: ZENITH-CKD Trial - Fluid Retention Events (12-week treatment period)

Treatment GroupIncidence of Fluid RetentionReference
Dapagliflozin + Placebo8%
This compound 0.25 mg + Dapagliflozin9%
This compound 1.5 mg + Dapagliflozin18%

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line expressing ETA receptor (e.g., HEY, OVCA 433)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a method to detect this compound-induced apoptosis by flow cytometry.

Materials:

  • Suspension or adherent cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.

  • Harvest the cells (for adherent cells, use trypsin and collect any floating cells from the medium).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Caption: Simplified Endothelin-1 signaling pathway and the inhibitory action of this compound on the ETA receptor.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Reagents Check Reagent (this compound) Integrity Start->Check_Reagents Check_Cells Evaluate Cell Health & Culture Conditions Start->Check_Cells Review_Protocol Review Experimental Protocol Start->Review_Protocol Solubility Solubility/Stability Issues? Check_Reagents->Solubility Contamination Contamination or Passage Number Issues? Check_Cells->Contamination Assay_Conditions Incorrect Assay Conditions? Review_Protocol->Assay_Conditions Prep_Fresh Prepare Fresh Stock Solutions Solubility->Prep_Fresh Yes Rerun Rerun Experiment Solubility->Rerun No New_Culture Start New Cell Culture Contamination->New_Culture Yes Contamination->Rerun No Optimize_Protocol Optimize Protocol (e.g., concentrations, times) Assay_Conditions->Optimize_Protocol Yes Assay_Conditions->Rerun No Prep_Fresh->Rerun New_Culture->Rerun Optimize_Protocol->Rerun

Caption: A logical workflow for troubleshooting common issues in this compound cell-based experiments.

References

Zibotentan Dose-Finding Studies: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting dose-finding studies with Zibotentan in new disease models. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (ZD4054) is a potent and specific antagonist of the Endothelin-A (ETA) receptor, with an IC50 of 13nM.[1] It shows no significant activity at the Endothelin-B (ETB) receptor.[1] The ETA receptor is a G-protein coupled receptor that, when activated by its ligand Endothelin-1 (ET-1), triggers a cascade of intracellular signaling pathways. These pathways are involved in various cellular processes such as proliferation, apoptosis resistance, migration, invasion, and angiogenesis, all of which are critical in cancer progression.[2][3][4] By blocking the ETA receptor, this compound aims to inhibit these pro-oncogenic behaviors.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound, by blocking the ETA receptor, inhibits the downstream signaling pathways activated by Endothelin-1. Upon ET-1 binding, the ETA receptor activates G-proteins (primarily Gq/11 and G12/13), which in turn stimulate various effectors including Phospholipase Cβ (PLCβ). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). These events subsequently activate the MAPK/ERK, PI3K/Akt, and other signaling cascades that promote cell survival, proliferation, and migration. This compound's blockade of the ETA receptor disrupts these signaling events.

ET1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds G_Protein Gq/11, G12/13 ETA_Receptor->G_Protein Activates This compound This compound This compound->ETA_Receptor Blocks PLCb PLCβ G_Protein->PLCb Ras_Raf_MEK Ras/Raf/MEK G_Protein->Ras_Raf_MEK PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->Ras_Raf_MEK ERK ERK Ras_Raf_MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Migration

Endothelin-1 Signaling Pathway and this compound's Point of Intervention.

Troubleshooting Guides

Preclinical In Vivo Xenograft Studies

Issue: Difficulty in establishing and growing tumors in xenograft models.

Possible Causes and Solutions:

  • Cell Line Viability and Tumorigenicity: Ensure the cancer cell line used is highly viable and has a known high tumorigenicity rate. Passage number can affect tumorigenicity; use cells from earlier passages.

  • Mouse Strain: The choice of immunocompromised mouse strain is critical. Athymic nude mice are commonly used for human cancer xenografts. For studies involving the immune system, more severely immunocompromised strains like NOD/SCID or NSG mice might be necessary.

  • Cell Implantation Technique:

    • Subcutaneous Injection: This is the most common and technically straightforward method. Inject a sufficient number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a small volume (e.g., 100-200 µL) of sterile PBS or serum-free media into the flank of the mouse.

    • Orthotopic Injection: For some cancer types like ovarian cancer, orthotopic injection (e.g., under the ovarian bursa) can lead to a more clinically relevant tumor microenvironment and metastatic spread.

    • Use of Matrigel: Co-injecting cancer cells with Matrigel can significantly improve tumor take rate and growth.

  • Animal Health: Ensure the mice are healthy and housed in a sterile environment to prevent infections, which can compromise the study.

Issue: High variability in tumor growth among animals in the same group.

Possible Causes and Solutions:

  • Inconsistent Cell Number: Ensure accurate cell counting and consistent injection of the same number of viable cells into each animal.

  • Injection Site: Inject tumors into the same anatomical location for all animals to minimize variability in blood supply and growth conditions.

  • Animal Age and Weight: Use animals of the same age and within a narrow weight range to reduce physiological variability.

  • Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups based on tumor volume to ensure an even distribution.

Issue: Determining the optimal dose and administration route for this compound in a new cancer model.

Recommended Starting Doses from Preclinical Studies:

Cancer ModelDoseRoute of AdministrationReference
Ovarian, Prostate, Breast10 mg/kg/dayIntraperitoneal (IP)
Ovarian, Prostate, Breast50 mg/kg/dayOral (PO)

Considerations for Dose Selection:

  • Toxicity: Monitor animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior. While this compound is generally well-tolerated in preclinical models, dose adjustments may be necessary for sensitive models.

  • Efficacy: The chosen dose should be sufficient to demonstrate a statistically significant anti-tumor effect compared to the vehicle control group.

  • Pharmacokinetics: Consider the pharmacokinetic profile of this compound in the chosen animal model. The oral bioavailability and half-life may differ between species.

experimental_workflow start Start cell_culture Cancer Cell Culture (e.g., HEY, PC-3, MCF-7) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation animal_prep Prepare Immunocompromised Mice (e.g., Athymic Nude) animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor size, Time) monitoring->endpoint analysis Tissue Collection and Analysis (Histology, Biomarkers) endpoint->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

General Experimental Workflow for a Xenograft Study.
Preclinical In Vitro Assays

Issue: Selecting the appropriate concentration of this compound for in vitro experiments.

Recommended Concentration Range:

Based on previous studies, a concentration range of 1 to 10 µM is a good starting point for most in vitro assays, including proliferation, migration, and invasion assays.

Experimental Protocols:

  • Cell Proliferation (Thymidine Incorporation Assay):

    • Seed cells (e.g., HEY ovarian cancer cells) in 96-well plates at a density that allows for logarithmic growth during the experiment.

    • After cell attachment, serum-starve the cells for 24 hours to synchronize their cell cycle.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) in the presence or absence of a mitogen like ET-1 (100 nM).

    • After 24 hours of treatment, add 1 µCi of [³H]thymidine to each well and incubate for an additional 6 hours.

    • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Cell Migration (Wound Healing Assay):

    • Grow a confluent monolayer of cells in a culture plate.

    • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and replace the media with fresh media containing different concentrations of this compound.

    • Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

    • Measure the rate of wound closure by quantifying the change in the cell-free area over time.

  • Cell Invasion (Matrigel Invasion Assay):

    • Coat the upper chamber of a Transwell insert with a layer of Matrigel.

    • Seed cells in serum-free media in the upper chamber.

    • Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • Add different concentrations of this compound to both the upper and lower chambers.

    • Incubate for 24-48 hours to allow for cell invasion through the Matrigel.

    • Remove non-invading cells from the top of the insert.

    • Fix and stain the invading cells on the bottom of the insert and count them under a microscope.

Clinical Studies: Chronic Kidney Disease (ZENITH-CKD Trial)

Q3: What is the rationale for using this compound in Chronic Kidney Disease (CKD)?

A3: The Endothelin system is implicated in the pathophysiology of CKD. ET-1 can contribute to kidney damage through vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, this compound is being investigated for its potential to reduce albuminuria and slow the progression of CKD.

Q4: What were the key design features and dosing in the ZENITH-CKD Phase 2b trial?

A4: The ZENITH-CKD trial was a randomized, double-blind, active-controlled study in patients with CKD.

Patient Population: Adults with an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) of 150-5000 mg/g.

Treatment Arms:

  • This compound 1.5 mg + Dapagliflozin 10 mg (once daily)

  • This compound 0.25 mg + Dapagliflozin 10 mg (once daily)

  • Placebo + Dapagliflozin 10 mg (once daily)

Primary Endpoint: Change from baseline in UACR at week 12.

Key Findings: Both low-dose (0.25 mg) and high-dose (1.5 mg) this compound in combination with Dapagliflozin resulted in a statistically significant reduction in UACR compared to Dapagliflozin alone.

zenith_ckd_trial_design screening Patient Screening (eGFR & UACR criteria) randomization Randomization (2:1:2) screening->randomization arm1 This compound 1.5mg + Dapagliflozin 10mg randomization->arm1 arm2 This compound 0.25mg + Dapagliflozin 10mg randomization->arm2 arm3 Placebo + Dapagliflozin 10mg randomization->arm3 treatment 12 Weeks of Daily Treatment arm1->treatment arm2->treatment arm3->treatment follow_up 2 Weeks Follow-up treatment->follow_up endpoint Primary Endpoint Assessment: Change in UACR at Week 12 follow_up->endpoint

References

Zibotentan Clinical Trials: A Technical Support Center for Managing Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events associated with Zibotentan in clinical trials.

Troubleshooting Guides

This section offers structured guidance for identifying and managing common adverse events observed during this compound clinical trials.

Issue: Peripheral Edema and Fluid Retention

Initial Assessment:

Peripheral edema is a common adverse event associated with this compound, an endothelin A (ETA) receptor antagonist.[1][2][3] The mechanism is linked to the pharmacological activity of the drug.[2]

Monitoring and Management Protocol:

A key strategy for managing this adverse event is vigilant monitoring and a clear action plan. The ZENITH-CKD trial provides a robust framework for monitoring fluid retention.

Experimental Protocol: Monitoring for Fluid Retention

Objective: To prospectively monitor trial participants for early signs of fluid retention.

Methodology:

  • Baseline Measurements: At the start of the treatment period, establish baseline measurements for:

    • Body weight

    • B-type Natriuretic Peptide (BNP) or N-terminal pro-B-type Natriuretic Peptide (NT-proBNP)

    • Total body water (if bioimpedance spectroscopy is available)

  • Regular Monitoring:

    • Measure body weight at each study visit.

    • Collect blood samples for BNP or NT-proBNP analysis at regular intervals as defined in the study protocol.

    • Assess for clinical signs of edema (e.g., swelling in the ankles, legs).

  • Actionable Thresholds: An event of special interest for fluid retention is flagged if a participant meets the following criteria[4]:

    • A greater than 3% increase in body weight from baseline (or ≥2.5% as total body water measured by bioimpedance).

    • A greater than 100% increase in BNP from baseline AND a BNP value >200 pg/mL (in patients without atrial fibrillation) or >400 pg/mL (in patients with atrial fibrillation).

Management Steps:

  • Lifestyle Modifications: Recommend moderate sodium restriction (e.g., 2g or 90 mmol/day) and leg elevation when resting.

  • Diuretic Therapy: For persistent or significant edema, diuretic therapy may be initiated. The choice of diuretic (e.g., loop diuretics like furosemide, or aldosterone antagonists like spironolactone) should be guided by the patient's clinical status and comorbidities.

  • Dose Adjustment: If edema persists despite management, consider a dose reduction or temporary discontinuation of this compound as per the clinical trial protocol.

Troubleshooting Logic: Peripheral Edema

start Patient on this compound Presents with Peripheral Edema assess Assess Severity and Clinical Signs start->assess monitor Initiate Fluid Retention Monitoring Protocol: - Daily Weights - BNP/NT-proBNP Levels - Bioimpedance (if available) assess->monitor lifestyle Implement Lifestyle Modifications: - Sodium Restriction - Leg Elevation monitor->lifestyle diuretics Consider Diuretic Therapy lifestyle->diuretics If edema is mild to moderate dose_adjust Consider this compound Dose Adjustment/ Temporary Discontinuation lifestyle->dose_adjust If edema is severe diuretics->dose_adjust If edema is severe or unresponsive resolve Edema Resolves/Improves diuretics->resolve Upon improvement no_resolve Edema Persists or Worsens diuretics->no_resolve If unresponsive dose_adjust->resolve Upon resolution no_resolve->dose_adjust

Troubleshooting workflow for managing peripheral edema.
Issue: Headache and Nasal Congestion

Initial Assessment:

Headache and nasal congestion are frequently reported adverse events with this compound, consistent with its mechanism of action as an ETA receptor antagonist.

Management Protocol:

  • Symptomatic Relief:

    • Headache: For mild to moderate headaches, over-the-counter analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen may be considered. For more severe or persistent headaches, a thorough neurological assessment is warranted to rule out other causes.

    • Nasal Congestion: Oral decongestants containing pseudoephedrine may provide symptomatic relief. Saline nasal sprays can also be used to alleviate dryness and congestion.

  • Monitoring: Document the frequency and severity of headaches and nasal congestion in the patient's case report form.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to adverse events?

A1: this compound is a specific antagonist of the Endothelin A (ETA) receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor. By blocking the ETA receptor, this compound inhibits ET-1-mediated vasoconstriction. The common adverse events are considered mechanism-related. For example, peripheral edema may result from vasodilation and subsequent fluid shifts.

Signaling Pathway of this compound's Action

ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to Vasoconstriction Vasoconstriction ETA->Vasoconstriction Activates This compound This compound Block Blocks This compound->Block Block->ETA

Mechanism of this compound's interaction with the Endothelin pathway.

Q2: What are the most common adverse events reported in this compound clinical trials?

A2: The most frequently reported adverse events in clinical trials with this compound are peripheral edema, headache, and nasal congestion or rhinitis. In some studies, an increased risk of cardiac failure events has also been observed.

Table 1: Incidence of Common Adverse Events in this compound Clinical Trials

Adverse EventThis compound Group IncidencePlacebo Group IncidenceClinical Trial Reference
Peripheral Edema37.7% - 44%1.7% - (not specified)Phase III (non-metastatic CRPC), Phase III (metastatic CRPC)
Headache26.2% - 31%(not specified)Phase III (non-metastatic CRPC), Phase III (metastatic CRPC)
Nasal Congestion24.9%>15% lower than this compoundPhase III (non-metastatic CRPC)
Cardiac Failure (Any Grade)5.7%1.7%Phase III (metastatic CRPC)
Cardiac Failure (Grade ≥3)3.0%1.0%Phase III (metastatic CRPC)

Q3: Are there specific patient populations at higher risk for this compound-related adverse events?

A3: Preclinical data and clinical trial exclusion criteria suggest that patients with a history of heart failure (NYHA grade II or higher) may be at increased risk for cardiovascular adverse events. Additionally, since this compound is largely cleared by the kidneys, patients with moderate to severe renal impairment may require dose re-evaluation.

Q4: What is the protocol for managing suspected cardiac-related adverse events?

A4:

Experimental Protocol: Cardiac Safety Monitoring

Objective: To monitor for and manage potential cardiac adverse events during this compound treatment.

Methodology:

  • Baseline Cardiac Assessment:

    • Obtain a thorough medical history, including any prior cardiovascular conditions.

    • Perform a baseline 12-lead electrocardiogram (ECG).

    • Measure baseline cardiac biomarkers such as BNP or NT-proBNP.

    • Consider a baseline echocardiogram to assess cardiac function, particularly in patients with pre-existing risk factors.

  • Ongoing Monitoring:

    • Perform ECGs at regular intervals throughout the study.

    • Monitor for clinical signs and symptoms of heart failure (e.g., dyspnea, fatigue, fluid retention).

    • Regularly measure vital signs, including blood pressure and heart rate.

  • Action Plan for Suspected Cardiac Events:

    • If a patient develops signs or symptoms of heart failure, this compound should be discontinued immediately.

    • Initiate appropriate medical management for heart failure according to standard clinical guidelines.

    • Report the event as a serious adverse event (SAE) to the study sponsor and relevant regulatory authorities.

Experimental Workflow: Cardiac Safety Monitoring

start Patient Enrolled in this compound Trial baseline Baseline Cardiac Assessment: - Medical History - ECG - Cardiac Biomarkers start->baseline treatment This compound Administration baseline->treatment monitoring Ongoing Monitoring: - Regular ECGs - Clinical Assessment for Heart Failure Symptoms - Vital Signs treatment->monitoring event Suspected Cardiac Adverse Event monitoring->event no_event No Event event->no_event No discontinue Discontinue this compound event->discontinue Yes continue_monitoring Continue Monitoring per Protocol no_event->continue_monitoring manage Initiate Heart Failure Management discontinue->manage report Report as Serious Adverse Event (SAE) manage->report

Workflow for monitoring and managing cardiac adverse events.

References

Improving the therapeutic index of Zibotentan in combination therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zibotentan in combination therapies. The information is designed to address specific issues that may be encountered during experiments aimed at improving the therapeutic index of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using this compound in combination with a drug like Dapagliflozin?

A1: this compound is a potent and selective endothelin A (ETA) receptor antagonist.[1] While effective in reducing albuminuria, a key marker of kidney damage, its use has been associated with fluid retention.[2][3] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor with diuretic effects, which helps to drive fluid out of the extravascular space.[4][5] The primary rationale for this combination is to leverage the therapeutic effects of this compound on the kidneys while mitigating the dose-limiting side effect of fluid retention, thereby improving its overall therapeutic index.

Q2: What are the most common adverse events associated with this compound that I should monitor for in my preclinical models?

A2: The most frequently reported adverse events related to this compound's mechanism of action are peripheral edema (fluid retention), headache, and nasal congestion/rhinitis. In preclinical murine models, off-target effects such as lesions in the nasal olfactory epithelium, weight loss, and gastrointestinal bloat have also been observed, which may be linked to respiratory obstruction. Careful monitoring of animal weight, fluid intake, and respiratory status is crucial.

Q3: At what concentrations is this compound typically effective in preclinical studies?

A3: In murine tumor xenograft models, including prostate and ovarian cancer, this compound has been shown to inhibit tumor cell proliferation and mortality when dosed at concentrations of 10 mg/kg/day intraperitoneally (i.p.) or 50 mg/kg/day orally (p.o.). For in vitro studies, concentrations around 1 µM have been used to inhibit ET-1 induced activities in various cancer cell lines.

Q4: How can I assess potential synergistic, additive, or antagonistic effects of my combination therapy?

A4: Evaluating drug interactions requires a quantitative approach. Isobolographic analysis is a standard method where the dose-effect curves of individual drugs are used to predict the expected additive effect. If the observed effect of the combination is significantly greater than the predicted additive effect, it is considered synergistic. It is crucial to test multiple dose ratios, as synergy can be dose-dependent.

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
High variability in cell viability/proliferation assays 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Solvent (e.g., DMSO) toxicity at higher concentrations. 4. Mycoplasma contamination.1. Ensure a homogenous cell suspension and use automated cell counters for accuracy. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier. 3. Perform a solvent tolerance test to determine the maximum non-toxic concentration for your cell line. Keep final solvent concentration consistent across all wells. 4. Regularly test cell cultures for mycoplasma using PCR or a fluorescent dye-based kit.
Unexpected antagonistic effect at certain concentrations 1. Off-target effects of one or both compounds. 2. One compound may be altering the metabolism or transport of the other. 3. Promiscuous activity of one compound (e.g., membrane disruption) interfering with the specific mechanism of the other.1. Profile your compounds against a panel of relevant off-targets. 2. Conduct pharmacokinetic interaction studies to assess if one drug alters the concentration of the other. 3. Test for non-specific effects, such as changes in cell membrane integrity, at the problematic concentrations.
Difficulty in reproducing results from published studies 1. Differences in cell line passage number or source. 2. Variations in media, serum, or other reagents. 3. Subtle differences in assay timing or protocol.1. Use cell lines from a reputable source and maintain a consistent passage number for experiments. 2. Standardize all reagents, noting lot numbers. Serum source and quality can significantly impact results. 3. Carefully follow the published protocol, paying close attention to incubation times, drug exposure duration, and endpoint measurement details.
In Vivo / Preclinical Model Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Excessive fluid retention or edema in animal models treated with this compound 1. Dose of this compound is too high for the specific animal model or strain. 2. Insufficient diuretic/natriuretic effect of the combination agent. 3. Compromised renal function in the animal model, exacerbating fluid retention.1. Perform a dose-ranging study for this compound alone to establish the maximum tolerated dose (MTD) based on fluid retention. 2. Increase the dose of the combination agent (e.g., Dapagliflozin) or consider adding a diuretic with a different mechanism of action. 3. Assess baseline renal function (e.g., serum creatinine, BUN) of the animals before starting the study.
High variability in tumor growth in xenograft models 1. Inconsistent number of viable tumor cells injected. 2. Variation in injection site (subcutaneous vs. orthotopic). 3. Poor tumor engraftment rate. 4. Replacement of human tumor stroma with mouse components over time.1. Use a cell viability assay (e.g., trypan blue) immediately before injection to ensure consistency. 2. Standardize the injection technique and location. For subcutaneous models, use the same flank for all animals. 3. Use highly immunodeficient mouse strains (e.g., NSG mice) to improve engraftment. 4. Be aware that this is a limitation of PDX models; consider this when analyzing the tumor microenvironment.
Difficulty in distinguishing between drug toxicity and disease progression 1. Overlapping clinical signs (e.g., weight loss due to toxicity vs. cachexia). 2. Unexpected synergistic toxicity of the drug combination.1. Include a control group with non-tumor-bearing animals receiving the same drug combination to isolate drug-specific toxicity. 2. Conduct a formal drug interaction study (isobolographic analysis) for toxicity endpoints to identify synergistic toxicity. 3. Monitor specific biomarkers of disease progression (e.g., PSA for prostate cancer models) in addition to general clinical signs.

Data Presentation

Table 1: Summary of Key Quantitative Data from the ZENITH-CKD Phase IIb Trial

Treatment GroupNBaseline UACR (mg/g) (Geometric Mean)Change from Baseline in UACR at Week 12UACR Difference vs. Dapagliflozin Alone (p-value)Fluid Retention Events (%)
Dapagliflozin 10 mg (Control) 177538.3--7.9%
Low-Dose Combination (this compound 0.25 mg + Dapagliflozin 10 mg)91538.3-47.7%-27.0% (p=0.002)8.8%
High-Dose Combination (this compound 1.5 mg + Dapagliflozin 10 mg)179538.3-52.5%-33.7% (p<0.001)18.4%
Data compiled from AstraZeneca press release, November 2023.

Experimental Protocols

Protocol 1: In Vitro ETA Receptor Binding Assay

Objective: To determine the binding affinity (IC50, Ki) of this compound for the endothelin A (ETA) receptor.

Methodology:

  • Membrane Preparation: Use cell membranes from a cell line recombinantly expressing the human ETA receptor (e.g., mouse erythroleukemic cells).

  • Radioligand: Use 125I-labeled Endothelin-1 (125I-ET-1) as the radioligand.

  • Competitive Binding:

    • Incubate the cell membranes with a fixed concentration of 125I-ET-1.

    • Add varying concentrations of this compound (e.g., 100 pM to 100 µM in half-log increments) in triplicate.

    • Include controls for total binding (no competitor) and non-specific binding (excess cold ligand).

  • Incubation: Incubate the reaction mixture until equilibrium is reached.

  • Separation: Separate bound from free radioligand using rapid vacuum filtration through a glass fiber filter.

  • Detection: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (concentration that inhibits 50% of binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)

Objective: To quantify kidney damage by measuring the ratio of albumin to creatinine in urine samples from preclinical models or clinical subjects.

Methodology:

  • Sample Collection: Collect a "spot" urine sample, preferably a first-morning void to reduce variability. For animal studies, use metabolic cages for timed urine collection.

  • Sample Preparation: Centrifuge the urine sample (e.g., 4000 x g for 3 minutes) to pellet any debris. Use the supernatant for the assay.

  • Albumin Measurement (Fluorescent Assay):

    • Use a commercial assay kit. A probe that specifically recognizes albumin (e.g., with Ex/Em = 600/630 nm) is common.

    • Prepare a standard curve using a known concentration of bovine serum albumin (BSA).

    • Add the albumin probe to standards and unknown samples in a 96-well white plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence and calculate the albumin concentration from the standard curve.

  • Creatinine Measurement (Colorimetric Assay):

    • Use a commercial assay kit. The assay typically involves enzymatic conversion of creatinine to a product that reacts with a probe to produce a chromophore (detectable at ~570 nm).

    • Prepare a creatinine standard curve.

    • Add the reaction mix to standards and unknown samples in a 96-well clear plate.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure absorbance and calculate the creatinine concentration from the standard curve.

  • Calculation: Calculate the UACR by dividing the albumin concentration (in mg/dL) by the creatinine concentration (in g/dL) to get the final ratio in mg/g.

Visualizations

Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR This compound This compound This compound->ETAR Inhibition Gq Gq Protein ETAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Vasoconstriction Vasoconstriction & Cell Proliferation Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: this compound's mechanism of action via ETA receptor blockade.

Experimental_Workflow start Start: Prostate Cancer Xenograft Model (e.g., PC-3 cells in NSG mice) randomization Tumor Establishment (e.g., ~100-150 mm³) start->randomization vehicle Vehicle Control randomization->vehicle This compound This compound (e.g., 50 mg/kg, p.o.) randomization->this compound combo_drug Combination Agent (e.g., Docetaxel) randomization->combo_drug zibo_combo This compound + Combo Agent randomization->zibo_combo monitoring Monitoring (3x/week): - Tumor Volume (Calipers) - Body Weight - Clinical Signs endpoint Endpoint Analysis: - Final Tumor Volume/Weight - Biomarker Analysis (IHC, Western) - Toxicity Assessment monitoring->endpoint

Caption: Workflow for a preclinical xenograft combination study.

Troubleshooting_Logic start Unexpected Toxicity Observed in Combo Group q1 Is toxicity greater than additive effect of individual drugs? start->q1 a1_yes Likely Synergistic Toxicity q1->a1_yes Yes a1_no Likely Additive Toxicity q1->a1_no No action1 Action: Perform formal drug interaction study for toxicity (Isobolographic analysis) a1_yes->action1 action2 Action: Re-evaluate dose levels. Lower dose of one or both agents. a1_no->action2 action1->action2

Caption: Troubleshooting logic for unexpected combination toxicity.

References

Troubleshooting Unexpected Results in Zibotentan Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zibotentan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the Endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to ETA receptors on smooth muscle cells, promoting cell proliferation and inhibiting apoptosis.[1][2] By blocking the ETA receptor, this compound inhibits these downstream signaling pathways.[1]

Q2: Are there any known off-target effects of this compound?

Yes, off-target effects have been observed, particularly in preclinical animal models. In a study using athymic nude mice with prostatic adenocarcinoma xenografts, this compound treatment was associated with severe lesions in the nasal olfactory epithelium.[3] This was accompanied by clinical signs such as weight loss, gastrointestinal bloat, and respiratory clicks. These effects are thought to be related to a type 2 immune response.

Q3: What are the most common adverse events observed in human clinical trials with this compound?

In human clinical trials, the most frequently reported adverse events are generally related to the pharmacological mechanism of ETA receptor antagonism. These include peripheral edema, headache, and nasal congestion. In the ZENITH-CKD clinical trial, fluid retention was a notable side effect, with the incidence increasing with higher doses of this compound.

Q4: Why is this compound being investigated in combination with Dapagliflozin?

The combination of this compound with the SGLT2 inhibitor Dapagliflozin is being explored to mitigate the fluid retention associated with this compound while potentially enhancing its therapeutic benefits, particularly in chronic kidney disease (CKD). Dapagliflozin has diuretic effects that can help counteract the fluid retention caused by this compound. This combination has shown promise in reducing albuminuria in patients with CKD.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, SRB).

  • Potential Cause 1: Cell Line Integrity and Passage Number.

    • Troubleshooting: Ensure the authenticity of your cell line through methods like STR profiling. Use cells within a consistent and low passage number range (ideally <20 passages from the original stock) to avoid genetic drift and altered cellular responses.

  • Potential Cause 2: Inconsistent Cell Seeding Density.

    • Troubleshooting: Use a consistent cell seeding density that allows for logarithmic growth throughout the experiment. Inconsistent initial cell numbers will lead to variable results.

  • Potential Cause 3: Variability in Drug Preparation.

    • Troubleshooting: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the stock solution is stored correctly, protected from light and at the appropriate temperature.

  • Potential Cause 4: Assay Protocol Variations.

    • Troubleshooting: Maintain consistent incubation times with this compound across all experiments. Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can produce different IC50 values; use the same assay for all comparative experiments.

Problem 2: No significant effect on cell viability at expected concentrations.

  • Potential Cause 1: Low Endothelin-1 (ET-1) Expression in the Cell Line.

    • Troubleshooting: this compound's primary mechanism involves blocking ET-1 signaling. If the chosen cell line does not express significant levels of ET-1 or the ETA receptor, the effect of this compound may be minimal. Confirm the expression of ET-1 and ETA receptor in your cell line using techniques like RT-PCR or Western blotting.

  • Potential Cause 2: Cell Line Resistance.

    • Troubleshooting: Some cancer cell lines may exhibit intrinsic or acquired resistance to ETA receptor antagonists. Consider testing a panel of cell lines with varying sensitivities.

Problem 3: Unexpected increase in cell proliferation at certain concentrations.

  • Potential Cause: Biphasic or Hormetic Effect.

    • Troubleshooting: While not commonly reported for this compound, some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit a biological process. Perform a wider range of dose-response experiments to characterize this effect.

In Vivo Experiments (Xenograft Models)

Problem 1: Unexpected animal morbidity (weight loss, bloating, respiratory issues).

  • Potential Cause: Off-target toxicity to the nasal olfactory epithelium.

    • Troubleshooting: As observed in preclinical studies, this compound can cause severe nasal lesions in mice, leading to respiratory distress and subsequent complications like aerophagia and gastrointestinal bloat. Monitor animals closely for these clinical signs. Consider reducing the dose or frequency of administration if morbidity is observed. Ensure proper gavage technique to minimize reflux.

Problem 2: Lack of tumor growth inhibition.

  • Potential Cause 1: Insufficient Drug Exposure.

    • Troubleshooting: Verify the formulation and administration route of this compound to ensure adequate bioavailability. Plasma levels of the drug can be measured to confirm exposure.

  • Potential Cause 2: Tumor Model Insensitivity.

    • Troubleshooting: The tumor xenograft model may not be dependent on the endothelin-A receptor pathway for its growth and survival. Confirm ETA receptor expression in the tumor tissue.

Problem 3: High variability in tumor growth within the treatment group.

  • Potential Cause: Inconsistent Tumor Implantation.

    • Troubleshooting: Ensure consistent tumor cell numbers and injection technique for all animals. Tumor cells should be in a single-cell suspension and implanted in the same anatomical location.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

Cell LineAssayIC50 (µM)Reference
HEYCell Proliferation~1
OVCA 433Cell Proliferation~1
SKOV-3Cell ProliferationPotent Inhibition
A-2780Cell ProliferationPotent Inhibition

Table 2: Clinical Trial Data for this compound and Dapagliflozin in Chronic Kidney Disease (ZENITH-CKD)

Treatment GroupNChange in UACR from BaselineDifference in UACR vs. Dapagliflozin AloneIncidence of Fluid Retention Events
This compound (1.5 mg) + Dapagliflozin (10 mg)179-52.5%-33.7%18.4%
This compound (0.25 mg) + Dapagliflozin (10 mg)91-47.7%-27.0%8.8%
Dapagliflozin (10 mg) Alone177N/AN/A7.9%

UACR: Urinary Albumin-to-Creatinine Ratio Data from the ZENITH-CKD Phase IIb trial after 12 weeks of treatment.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed ovarian cancer cells (e.g., A2780, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

  • Data Acquisition: Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Western Blot for Phospho-MAPK (p44/42)
  • Cell Lysis: Treat cells with this compound for the desired time, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p44/42 MAPK (Thr202/Tyr204) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p44/42 MAPK.

Murine Xenograft Model of Human Ovarian Cancer
  • Cell Preparation: Harvest human ovarian cancer cells (e.g., SKOV-3) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-scid IL2Rγnull (NSG) or SCID).

  • Tumor Cell Implantation: Inject the cell suspension intraperitoneally (i.p.) into the mice.

  • Tumor Growth Monitoring: Monitor the mice for signs of tumor growth, such as abdominal distention and ascites formation. Tumor burden can also be monitored by measuring serum levels of CA125 if the cell line is known to secrete this marker.

  • This compound Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) at the desired dose and schedule. The control group should receive the vehicle.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors, ascites fluid, and other relevant tissues for analysis (e.g., histopathology, immunohistochemistry for proliferation markers like Ki-67, and analysis of apoptosis markers).

Mandatory Visualizations

Zibotentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor Endothelin-A (ETA) Receptor ET1->ETA_Receptor Binds G_Protein Gq/11 Protein ETA_Receptor->G_Protein Activates This compound This compound This compound->ETA_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Contributes to MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade Activates Proliferation Cell Proliferation Survival MAPK_Cascade->Proliferation Promotes Apoptosis Inhibition of Apoptosis MAPK_Cascade->Apoptosis Inhibits Experimental_Workflow_Troubleshooting Start Start Experiment Experiment In Vitro / In Vivo Experiment with this compound Start->Experiment Data Collect and Analyze Data Experiment->Data Expected Results as Expected? Data->Expected End Proceed to Next Step Expected->End Yes Troubleshoot Troubleshooting Expected->Troubleshoot No Check_Reagents Check Reagent (this compound, Cells, etc.) Troubleshoot->Check_Reagents Review_Protocol Review Protocol (Concentrations, Times, etc.) Troubleshoot->Review_Protocol Consult_Literature Consult Literature for Similar Issues Troubleshoot->Consult_Literature Modify_Experiment Modify Experiment and Re-run Check_Reagents->Modify_Experiment Review_Protocol->Modify_Experiment Consult_Literature->Modify_Experiment Modify_Experiment->Experiment

References

Validation & Comparative

Zibotentan vs. Atrasentan: A Comparative Analysis for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two investigational endothelin-A receptor antagonists, zibotentan and atrasentan, in the treatment of castration-resistant prostate cancer (CRPC). This guide provides a detailed comparison of their clinical efficacy, safety profiles, and mechanisms of action, supported by data from pivotal Phase III clinical trials.

For researchers and drug development professionals navigating the landscape of therapeutic options for castration-resistant prostate cancer (CRPC), a thorough understanding of investigational agents is paramount. This guide offers an objective comparison of this compound and atrasentan, two selective endothelin-A (ETA) receptor antagonists that have been evaluated in late-stage clinical trials for CRPC. While neither agent ultimately demonstrated a significant survival benefit leading to regulatory approval for this indication, a detailed examination of their clinical trial data and underlying mechanisms provides valuable insights for the scientific community.

Mechanism of Action: Targeting the Endothelin Axis

Both this compound and atrasentan are small molecule inhibitors that selectively target the endothelin-A (ETA) receptor. The endothelin axis, particularly the binding of endothelin-1 (ET-1) to the ETA receptor, is implicated in various processes that drive cancer progression, including cell proliferation, evasion of apoptosis, angiogenesis, and bone metastasis.[1][2] By blocking the ET-1/ETA signaling pathway, these drugs were developed with the aim of inhibiting tumor growth and progression in CRPC.[1][2]

The binding of ET-1 to the ETA receptor activates several downstream signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways, which are crucial for cell survival and proliferation.[1] this compound and atrasentan competitively inhibit this binding, thereby disrupting these pro-survival signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds G-protein G-protein ETA Receptor->G-protein Activates This compound / Atrasentan This compound / Atrasentan This compound / Atrasentan->ETA Receptor Blocks PI3K PI3K G-protein->PI3K MAPK MAPK G-protein->MAPK NF-kB NF-kB G-protein->NF-kB Akt Akt PI3K->Akt Gene Transcription Gene Transcription Akt->Gene Transcription MAPK->Gene Transcription NF-kB->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition Angiogenesis Angiogenesis Gene Transcription->Angiogenesis

Endothelin-A Receptor Signaling Pathway in Prostate Cancer.

Clinical Efficacy in Castration-Resistant Prostate Cancer

The clinical development of both this compound and atrasentan in CRPC was primarily evaluated in large, randomized, placebo-controlled Phase III trials. The key efficacy endpoints in these studies were overall survival (OS) and progression-free survival (PFS) or time to progression (TTP).

This compound: The ENTHUSE Trials

This compound was investigated in a series of Phase III trials known as the ENTHUSE (Endothelin-A Use) program.

  • ENTHUSE M1 (Study 14): This trial evaluated this compound in patients with metastatic CRPC. The study did not meet its primary endpoint of improving overall survival.

  • ENTHUSE M0 (Study 15): This study focused on patients with non-metastatic CRPC. It was also terminated early due to the unlikelihood of meeting its primary efficacy endpoints of progression-free and overall survival.

  • ENTHUSE M1c (Study 33): This trial assessed this compound in combination with docetaxel chemotherapy in patients with metastatic CRPC. The addition of this compound to docetaxel did not result in a significant improvement in overall survival compared to docetaxel alone.

Atrasentan: Key Phase III Trials

Atrasentan was also evaluated in several Phase III trials for CRPC.

  • SWOG S0421: This large, randomized trial investigated the addition of atrasentan to docetaxel and prednisone in men with metastatic CRPC. The study was halted for futility as the addition of atrasentan did not improve either progression-free survival or overall survival.

  • SPINE (Study M00-244) and Study M00-211: These trials evaluated atrasentan as a monotherapy in men with metastatic and non-metastatic CRPC, respectively. While some biological activity was observed, neither trial demonstrated a significant benefit in their primary endpoints.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase III trials of this compound and atrasentan in CRPC.

Table 1: Comparison of Efficacy in Metastatic CRPC

EndpointThis compound (ENTHUSE M1c) + DocetaxelPlacebo + DocetaxelAtrasentan (SWOG S0421) + DocetaxelPlacebo + Docetaxel
Overall Survival (OS)
Median OS (months)20.019.217.817.6
Hazard Ratio (95% CI)1.00 (0.84 - 1.18)-1.04 (0.90 - 1.19)-
p-value0.963-0.64-
Progression-Free Survival (PFS)
Median PFS (months)Not ReportedNot Reported9.29.1
Hazard Ratio (95% CI)Not Reported-1.02 (0.89 - 1.16)-
p-valueNot Reported-0.81-

Table 2: Comparison of Efficacy in Non-Metastatic CRPC

EndpointThis compound (ENTHUSE M0)PlaceboAtrasentan (SPINE)Placebo
Overall Survival (OS)
Hazard Ratio (95% CI)1.13 (0.73 - 1.76)-Not Reported-
p-value0.589-Not Reported-
Progression-Free Survival (PFS)
Hazard Ratio (95% CI)0.89 (0.71 - 1.12)-Not Reported-
p-value0.330-Not Reported-
Time to Progression (TTP)
Median TTP (days)Not ReportedNot ReportedDelayed by 93 days (not statistically significant)-
p-valueNot Reported-0.288-

Table 3: Comparison of Common Adverse Events (Grade ≥3)

Adverse EventThis compound (ENTHUSE M1c) + Docetaxel (%)Placebo + Docetaxel (%)Atrasentan (SWOG S0421) + Docetaxel (%)Placebo + Docetaxel (%)
Peripheral Edema 52.7 (any grade)Not ReportedNot ReportedNot Reported
Diarrhea 35.4 (any grade)Not ReportedNot ReportedNot Reported
Alopecia 33.9 (any grade)Not ReportedNot ReportedNot Reported
Nausea 33.3 (any grade)Not ReportedNot ReportedNot Reported
Any Grade ≥3 Toxicity Not ReportedNot Reported5760

Experimental Protocols

The pivotal Phase III trials for both this compound and atrasentan were designed as randomized, double-blind, placebo-controlled studies.

This compound (ENTHUSE Program)
  • Patient Population: Patients with metastatic or non-metastatic castration-resistant prostate cancer. Specific trials had further inclusion criteria, such as the ENTHUSE M1c trial which required patients to be candidates for docetaxel chemotherapy.

  • Intervention: this compound was administered orally at a dose of 10 mg once daily, either as a monotherapy or in combination with standard-of-care docetaxel (75 mg/m² intravenously every 21 days).

  • Comparator: Placebo, either as a monotherapy or in combination with docetaxel.

  • Primary Endpoints: The primary endpoints were typically overall survival (OS) and progression-free survival (PFS).

  • Statistical Analysis: Efficacy endpoints were generally analyzed using a log-rank test to compare the time-to-event distributions between the treatment and placebo arms. Hazard ratios and their corresponding confidence intervals were calculated.

Atrasentan (SWOG S0421)
  • Patient Population: Men with metastatic castration-resistant prostate cancer who were candidates for docetaxel-based chemotherapy.

  • Intervention: Atrasentan was administered orally at a dose of 10 mg daily in combination with docetaxel (75 mg/m² intravenously every 21 days) and prednisone (5 mg orally twice daily).

  • Comparator: Placebo in combination with docetaxel and prednisone.

  • Primary Endpoints: The co-primary endpoints were progression-free survival (PFS) and overall survival (OS).

  • Statistical Analysis: The trial was designed to detect a clinically meaningful improvement in OS and PFS with the addition of atrasentan. An intent-to-treat analysis was performed using a log-rank test.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis CRPC Patients CRPC Patients Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Met CRPC Patients->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization This compound / Atrasentan Arm Investigational Arm: This compound or Atrasentan (+/- Standard of Care) Randomization->this compound / Atrasentan Arm Placebo Arm Control Arm: Placebo (+/- Standard of Care) Randomization->Placebo Arm Follow-up Follow-up This compound / Atrasentan Arm->Follow-up Placebo Arm->Follow-up Efficacy Endpoints Primary Endpoints: - Overall Survival (OS) - Progression-Free Survival (PFS) Follow-up->Efficacy Endpoints Safety Assessment Safety Assessment: - Adverse Events Follow-up->Safety Assessment Statistical Analysis Statistical Analysis Efficacy Endpoints->Statistical Analysis Safety Assessment->Statistical Analysis

Generalized Phase III Clinical Trial Workflow.

Conclusion

References

A Comparative Guide to Zibotentan and Other Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Zibotentan with other prominent endothelin receptor antagonists (ERAs), including Bosentan, Ambrisentan, and Macitentan. The information is compiled from preclinical and clinical research to offer an objective overview of their performance, supported by experimental data.

Introduction to Endothelin Receptor Antagonists

Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin (ET), a potent vasoconstrictor peptide involved in various physiological and pathological processes. By targeting the endothelin A (ET-A) and/or endothelin B (ET-B) receptors, ERAs can modulate vasoconstriction, cell proliferation, and inflammation.[1] This mechanism of action has led to their investigation and use in treating conditions such as pulmonary arterial hypertension (PAH), and more recently, chronic kidney disease (CKD) and certain cancers.[1][2]

This compound is a highly selective ET-A receptor antagonist that was initially investigated for the treatment of castration-resistant prostate cancer and is now in clinical development for CKD in combination with dapagliflozin.[3][4] This guide will compare this compound's pharmacological profile with that of other approved ERAs.

Comparative Data

The following tables summarize the key quantitative data for this compound and other ERAs, focusing on receptor binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, which indicate the potency of the antagonists at the ET-A and ET-B receptors. Lower values signify higher binding affinity.

DrugTarget ReceptorIC50 (nM)Ki (nM)Selectivity (ET-A vs. ET-B)
This compound ET-A2113>476-fold (ET-A selective)
ET-B>10,000-
Ambrisentan ET-A-0.011 - 1~77 to >4000-fold (ET-A selective)
ET-B-48.7 - 195
Bosentan ET-A7.14.7 - 6.5~20 to 67-fold (Dual antagonist)
ET-B474.841 - 95
Macitentan ET-A0.5-~50 to 782-fold (Dual antagonist)
ET-B391-
Table 2: Pharmacokinetic Properties

This table outlines key pharmacokinetic parameters for the selected ERAs. These values can vary based on the patient population and study design.

DrugBioavailability (%)Plasma Protein Binding (%)Half-life (t½)MetabolismPrimary Excretion Route
This compound Well absorbed-Increases with renal/hepatic impairmentCYP3A4Urine
Ambrisentan ~99>99~9-15 hoursCYP3A4, CYP2C19Biliary
Bosentan ~50>98~5 hoursCYP3A4, CYP2C9Biliary
Macitentan ->99~16 hoursCYP3A4Feces and Urine

Data for some parameters of this compound were not available in a directly comparable format.

Table 3: Overview of Clinical Applications and Adverse Events

This table provides a summary of the primary clinical applications and common adverse events associated with each ERA.

DrugPrimary Clinical Application(s)Common Adverse Events
This compound Investigational for Chronic Kidney Disease, formerly for Prostate CancerHeadache, peripheral edema, nasal congestion
Ambrisentan Pulmonary Arterial HypertensionPeripheral edema, headache, nasal congestion
Bosentan Pulmonary Arterial HypertensionLiver enzyme elevation, peripheral edema, anemia
Macitentan Pulmonary Arterial HypertensionAnemia, headache, nasopharyngitis

Experimental Protocols

Radioligand Binding Assays for Receptor Affinity

A common method to determine the binding affinity (IC50 and Ki) of ERAs is through competitive radioligand binding assays. A general protocol is as follows:

  • Cell Culture and Membrane Preparation:

    • Cells expressing recombinant human ET-A or ET-B receptors (e.g., Chinese Hamster Ovary (CHO) cells or human smooth muscle cells) are cultured.

    • Cell membranes are harvested through homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled ERA (the competitor, e.g., this compound) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Quantification:

    • The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

Endothelin Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, and the points of intervention by endothelin receptor antagonists.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists ERAs Intervention ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds ET-B_Receptor ET-B Receptor ET-1->ET-B_Receptor Binds Gq_protein Gq Protein ET-A_Receptor->Gq_protein Activates ET-B_Receptor->Gq_protein Activates Gi_protein Gi Protein ET-B_Receptor->Gi_protein Activates NO_production Nitric Oxide (NO) Production ET-B_Receptor->NO_production Activates (Endothelial) PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects_A Vasoconstriction Cell Proliferation Ca_release->Downstream_Effects_A PKC->Downstream_Effects_A AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition Downstream_Effects_B Vasodilation ET-1 Clearance NO_production->Downstream_Effects_B This compound This compound This compound->ET-A_Receptor Blocks (Selective) Ambrisentan Ambrisentan Ambrisentan->ET-A_Receptor Blocks (Selective) Bosentan Bosentan Bosentan->ET-A_Receptor Blocks (Dual) Bosentan->ET-B_Receptor Blocks (Dual) Macitentan Macitentan Macitentan->ET-A_Receptor Blocks (Dual) Macitentan->ET-B_Receptor Blocks (Dual)

Caption: Endothelin signaling pathway and points of ERA intervention.

Experimental Workflow for ERA Comparison

The following diagram outlines a typical workflow for the preclinical comparison of endothelin receptor antagonists.

ERA_Comparison_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Comparative Analysis Receptor_Binding Receptor Binding Assays (IC50, Ki determination) Functional_Assays Functional Assays (e.g., Calcium Mobilization) Receptor_Binding->Functional_Assays Confirms Functional Activity Data_Comparison Direct Comparison of: - Potency & Selectivity - Pharmacokinetic Profiles - Efficacy in Disease Models - Safety Profiles Receptor_Binding->Data_Comparison Cell_Proliferation Cell Proliferation Assays Functional_Assays->Cell_Proliferation Evaluates Cellular Effects PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Cell_Proliferation->PK_Studies Informs In Vivo Dosing PD_Models Pharmacodynamic Models (e.g., Blood Pressure in Hypertensive Rats) PK_Studies->PD_Models Correlates Exposure & Effect PK_Studies->Data_Comparison Toxicity_Studies Toxicology Studies PD_Models->Toxicity_Studies Assesses Therapeutic Window Toxicity_Studies->Data_Comparison

Caption: Preclinical workflow for comparing endothelin receptor antagonists.

References

Zibotentan: A Comparative Analysis of Efficacy in Placebo-Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zibotentan, a selective antagonist of the endothelin-A (ETA) receptor, has been investigated across a spectrum of diseases, from various cancers to cardiovascular and renal conditions. This guide provides a comprehensive comparison of the efficacy of this compound as observed in key placebo-controlled clinical trials. The data presented herein is intended to offer an objective overview to inform future research and drug development efforts.

Efficacy of this compound: A Tabular Comparison

The following tables summarize the primary efficacy outcomes from placebo-controlled clinical trials of this compound in different therapeutic areas.

Table 1: this compound in Chronic Kidney Disease (ZENITH-CKD Trial)
Efficacy EndpointThis compound (1.5 mg) + Dapagliflozin (10 mg)This compound (0.25 mg) + Dapagliflozin (10 mg)Dapagliflozin (10 mg) + Placebo
Mean Change from Baseline in UACR at Week 12 -52.5% (90% CI: -59.0 to -44.9)-47.7% (90% CI: -55.7 to -38.2)Not directly reported
Difference in UACR vs. Dapagliflozin + Placebo -33.7% (90% CI: -42.5 to -23.5; p<0.001)-27.0% (90% CI: -38.4 to -13.6; p=0.002)-
Incidence of Fluid Retention Events 18.4%8.8%7.9%

UACR: Urinary Albumin-to-Creatinine Ratio; CI: Confidence Interval.[1][2][3][4][5]

Table 2: this compound in Metastatic Castration-Resistant Prostate Cancer (CRPC)
TrialEfficacy EndpointThis compound (15 mg) vs. Placebo (HR; 80% CI; p-value)This compound (10 mg) vs. Placebo (HR; 80% CI; p-value)
Phase II (Pain-free/mildly symptomatic) Overall Survival0.76 (0.61-0.94; p=0.103)0.83 (0.67-1.02; p=0.254)
Time to ProgressionNo statistical differenceNo statistical difference

HR: Hazard Ratio; CI: Confidence Interval.

TrialEfficacy EndpointThis compound (10 mg) vs. Placebo (HR; 95% CI; p-value)
ENTHUSE M0 (Non-metastatic) Overall Survival1.13 (0.73-1.76; p=0.589)
Progression-Free Survival0.89 (0.71-1.12; p=0.330)

HR: Hazard Ratio; CI: Confidence Interval.

TrialEfficacy EndpointDocetaxel + this compound (10 mg) vs. Docetaxel + Placebo (HR; 95% CI; p-value)
ENTHUSE M1 (Metastatic) Overall Survival1.00 (0.84-1.18; p=0.963)

HR: Hazard Ratio; CI: Confidence Interval.

Table 3: this compound in Microvascular Angina
Efficacy EndpointThis compound (10 mg) vs. Placebo (Mean Difference; 95% CI; p-value)
Treadmill Exercise Duration (seconds) -4.26 (-19.60 to 11.06; p=0.5871)

CI: Confidence Interval.

Table 4: this compound in Systemic Sclerosis-Associated Chronic Kidney Disease (ZEBRA Trial - ZEBRA 1 Sub-study)
Efficacy EndpointThis compound vs. Placebo
Change in Estimated Glomerular Filtration Rate (eGFR) Numerical increase in the this compound group and a numerical decline in the placebo group at 26 and 52 weeks.

Note: Specific quantitative data with statistical analysis for eGFR changes were not reported.

Experimental Protocols

A detailed look into the methodologies of the key clinical trials reveals the rigorous frameworks under which this compound's efficacy was tested.

ZENITH-CKD (NCT04724837)

This Phase 2b, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy and safety of this compound in combination with dapagliflozin in patients with chronic kidney disease (CKD).

  • Patient Population: Adults with CKD, defined by an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Participants were required to be on a stable dose of an ACE inhibitor or ARB.

  • Intervention: Patients were randomized to receive once-daily oral doses of this compound (1.5 mg or 0.25 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) with a placebo for 12 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the log-transformed UACR at week 12.

ENTHUSE M0 (Non-metastatic CRPC)

This Phase III, randomized, double-blind, placebo-controlled study assessed this compound in patients with non-metastatic castration-resistant prostate cancer (CRPC) who had biochemical progression.

  • Patient Population: 1,421 men with non-metastatic CRPC and rising serum PSA levels.

  • Intervention: Patients were randomized to receive either this compound (10 mg) or a placebo once daily.

  • Co-primary Endpoints: The primary outcomes were overall survival (OS) and progression-free survival (PFS). The trial was terminated early due to a lack of efficacy at an interim analysis.

PRIZE (Microvascular Angina)

This was a double-blind, placebo-controlled, sequential crossover trial investigating this compound in patients with microvascular angina.

  • Patient Population: 118 participants with microvascular angina.

  • Intervention: Patients received this compound (10 mg daily) and a placebo for 12 weeks each, in a crossover design.

  • Primary Endpoint: The primary outcome was the treadmill exercise duration, measured in seconds, using the Bruce protocol.

Signaling Pathway and Experimental Workflow

This compound exerts its effects by selectively blocking the endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1 (ET-1).

Zibotentan_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling ET-1 Endothelin-1 (ET-1) ETA_Receptor Endothelin-A (ETA) Receptor ET-1->ETA_Receptor Binds to PLC_Activation Phospholipase C (PLC) Activation ETA_Receptor->PLC_Activation Activates This compound This compound This compound->ETA_Receptor Blocks IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release Downstream_Effects Vasoconstriction, Cell Proliferation, Inflammation, Fibrosis Ca_Release->Downstream_Effects Zibotentan_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Zibotentan_Arm This compound Treatment Arm Randomization->Zibotentan_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Zibotentan_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (Efficacy & Safety Endpoints) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Zibotentan: A Comparative Guide to its Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

Zibotentan (ZD4054), a specific and potent antagonist of the endothelin-A (ETA) receptor, has been investigated for its anti-cancer properties across a variety of tumor types. This guide provides a comprehensive comparison of this compound's anti-proliferative effects against other therapeutic agents, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the endothelin axis in oncology.

Quantitative Comparison of Anti-proliferative Activity

The anti-proliferative efficacy of this compound has been evaluated in numerous cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines, providing a quantitative measure of its potency. For comparison, IC50 values for standard-of-care chemotherapeutic agents, Doxorubicin and Paclitaxel, in relevant cancer types are also included.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (nM)
Prostate Cancer
PC-3Prostate AdenocarcinomaNot Available2.64[1]Not Available
Ovarian Cancer
HEYOvarian CarcinomaNot AvailableNot Available0.7 - 1.8[2]
OVCA 433Ovarian CarcinomaNot AvailableNot AvailableNot Available
SKOV-3Ovarian AdenocarcinomaNot AvailableNot Available0.7 - 1.8[2]
A-2780Ovarian CarcinomaNot AvailableNot AvailableNot Available
Breast Cancer
MCF-7Breast AdenocarcinomaNot AvailableNot AvailableNot Available
Colorectal Cancer
HT29Colorectal AdenocarcinomaNot AvailableNot AvailableNot Available
SW620Colorectal AdenocarcinomaNot AvailableNot AvailableNot Available
Various Cancer Types
L-428Hodgkin's Lymphoma5.66Not AvailableNot Available
LAMA-84Chronic Myeloid Leukemia22.33Not AvailableNot Available
ALL-SILT-cell Leukemia28.97Not AvailableNot Available
FarageB-cell Lymphoma32.75Not AvailableNot Available
NCI-H1781Lung Adenocarcinoma33.73Not AvailableNot Available

Comparison with Other Endothelin Receptor Antagonists

In a preclinical study on colorectal cancer, this compound demonstrated superior inhibition of ET-1-stimulated cell proliferation compared to another ETA receptor antagonist, BQ123.[3] Conversely, the ETB receptor antagonist BQ788 was more effective at inhibiting cell migration.[3]

In Vivo Efficacy

Preclinical xenograft models have provided evidence for the anti-tumor activity of this compound in vivo.

Cancer TypeAnimal ModelTreatmentOutcome
Ovarian CancerHEY xenografts in miceThis compound (10 mg/kg/day, i.p.) for 21 days69% inhibition of tumor growth, 37% inhibition of Ki-67 expression, 62% inhibition of tumor-induced vascularization.
Ovarian CancerHEY xenografts in miceThis compound + Cisplatin and/or PaclitaxelCombination therapy showed significantly enhanced inhibition of tumor growth (up to 80-90%) compared to single agents.
Prostate, Ovarian, Breast, and other cancersMurine tumor xenograft modelsThis compound (10mg/kg/day, i.p. or 50mg/kg/day, p.o.)Inhibition of tumor cell proliferation and mortality.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_ET1_Signaling This compound's Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETA) ET1->ETAR PLC Phospholipase C (PLC) ETAR->PLC PI3K_AKT_pathway PI3K/AKT Pathway ETAR->PI3K_AKT_pathway This compound This compound This compound->ETAR IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway (e.g., p42/44 MAPK) PKC->MAPK_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT_pathway->Survival

Caption: this compound inhibits the ET-1/ETA receptor signaling pathway.

cluster_MTT_Workflow MTT Assay Workflow start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 48-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubation3->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read cluster_Xenograft_Workflow Ovarian Cancer Xenograft Model Workflow start Inject ovarian cancer cells (e.g., HEY) into nude mice tumor_growth Allow tumors to establish start->tumor_growth treatment Administer this compound (e.g., 10 mg/kg/day, i.p.) tumor_growth->treatment monitoring Monitor tumor volume and animal health treatment->monitoring endpoint Endpoint: e.g., 21 days or tumor size limit monitoring->endpoint analysis Tumor excision and analysis (e.g., Ki-67 staining) endpoint->analysis

References

Zibotentan Clinical Trials: A Meta-Analysis of Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zibotentan clinical trial outcomes, presenting a meta-analysis of its performance in various therapeutic areas. The data is compiled from publicly available clinical trial information and publications, offering an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a specific endothelin-A (ETA) receptor antagonist, has been investigated in multiple late-stage clinical trials, primarily for castration-resistant prostate cancer (CRPC) and more recently for chronic kidney disease (CKD). The extensive ENTHUSE program in oncology ultimately did not demonstrate a survival benefit, leading to the discontinuation of this compound for prostate cancer indications. However, recent studies of this compound in combination with a sodium-glucose co-transporter 2 (SGLT2) inhibitor have shown promise in reducing albuminuria in patients with CKD, suggesting a potential new therapeutic avenue for this compound. This guide synthesizes the key efficacy and safety data from these distinct clinical development programs.

Data Presentation: Comparative Tables

Table 1: Efficacy Outcomes of this compound in Castration-Resistant Prostate Cancer (ENTHUSE Program)
Trial IdentifierPatient PopulationTreatment ArmsNPrimary EndpointHazard Ratio (95% CI)p-value
Study 15 (NCT00666094) [1]Non-metastatic CRPCThis compound 10 mg vs. Placebo1421Overall Survival (OS)1.13 (0.73 - 1.76)0.589
Progression-Free Survival (PFS)0.89 (0.71 - 1.12)0.330
Study 14 (NCT00554229) [2]Metastatic CRPC (pain-free or mildly symptomatic)This compound 10 mg vs. Placebo594Overall Survival (OS)0.87 (0.69 - 1.10)0.240
Study 33 (NCT00617669) [3]Metastatic CRPC receiving DocetaxelThis compound 10 mg + Docetaxel vs. Placebo + Docetaxel1052Overall Survival (OS)1.00 (0.84 - 1.18)0.963
Table 2: Safety Profile of this compound in Castration-Resistant Prostate Cancer (ENTHUSE Program)
Adverse EventThis compound Monotherapy (Study 15)[1]This compound + Docetaxel (Study 33)[3]Placebo
Peripheral Edema37.7%52.7%>15% lower incidence
Headache26.2%Not Reported>15% lower incidence
Nasal Congestion24.9%Not Reported>15% lower incidence
DiarrheaNot Reported35.4%Not Reported
AlopeciaNot Reported33.9%Not Reported
NauseaNot Reported33.3%Not Reported
Cardiac Failure (Any Grade)Not Reported in this studyNot Reported in this study1.7% (in Study 14)
Cardiac Failure (Grade ≥3)Not Reported in this studyNot Reported in this study1.0% (in Study 14)
Table 3: Efficacy Outcomes of this compound in Combination with Dapagliflozin in Chronic Kidney Disease (ZENITH-CKD)
Trial IdentifierPatient PopulationTreatment ArmsNPrimary EndpointMean Reduction in UACR vs. Dapagliflozin alone (90% CI)p-value
ZENITH-CKD (NCT04724837) CKD with proteinuriaThis compound 1.5 mg + Dapagliflozin 10 mg vs. Dapagliflozin 10 mg179 vs 177Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 12 weeks-33.7% (-42.5 to -23.5)<0.001
This compound 0.25 mg + Dapagliflozin 10 mg vs. Dapagliflozin 10 mg91 vs 177-27.0% (-38.4 to -13.6)0.002
Table 4: Safety Profile of this compound in Combination with Dapagliflozin in Chronic Kidney Disease (ZENITH-CKD)
Adverse EventThis compound 1.5 mg + Dapagliflozin 10 mgThis compound 0.25 mg + Dapagliflozin 10 mgDapagliflozin 10 mg alone
Fluid Retention18.4%8.8%7.9%

Experimental Protocols

ENTHUSE Program (Prostate Cancer) - General Methodology

The ENTHUSE program consisted of three key Phase III, multicenter, randomized, double-blind, placebo-controlled studies.

  • Patient Population: Patients with castration-resistant prostate cancer, with variations across the trials for non-metastatic, metastatic with minimal symptoms, and metastatic receiving chemotherapy.

  • Intervention: Oral this compound (10 mg once daily) or placebo, either as monotherapy or in combination with standard of care (e.g., docetaxel).

  • Primary Endpoints: The primary efficacy outcome for all major trials was Overall Survival (OS). Progression-Free Survival (PFS) was a co-primary endpoint in the non-metastatic setting.

  • Statistical Analysis: Efficacy endpoints were typically analyzed using a log-rank test to compare survival distributions between the treatment and placebo arms.

ZENITH-CKD Trial (Chronic Kidney Disease) - Methodology

The ZENITH-CKD trial was a Phase IIb, multicenter, randomized, double-blind, active-controlled study.

  • Patient Population: Adults with chronic kidney disease with an estimated glomerular filtration rate (eGFR) ≥ 20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Patients were required to be on a stable dose of an ACE inhibitor or ARB if prescribed.

  • Intervention: Participants were randomized to receive a combination of this compound (1.5 mg or 0.25 mg once daily) and Dapagliflozin (10 mg once daily), or Dapagliflozin (10 mg once daily) alone for 12 weeks.

  • Primary Endpoint: The primary outcome was the change in log-transformed UACR from baseline to week 12.

  • Inclusion Criteria: Diagnosis of CKD, UACR within the specified range, and stable on ACEi/ARB therapy.

  • Exclusion Criteria: Prior treatment with an SGLT2 inhibitor within one month of screening, or cytotoxic/immunosuppressive therapy within 6 months.

Mandatory Visualization

Signaling Pathway of Endothelin-1 and this compound's Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Downstream Effects in Cancer ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETA) ET1->ETAR Binds to Gq Gq protein ETAR->Gq Activates This compound This compound This compound->ETAR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation PKC->Proliferation Invasion Invasion & Metastasis PKC->Invasion Angiogenesis Angiogenesis PKC->Angiogenesis Apoptosis Evasion of Apoptosis PKC->Apoptosis

Caption: Mechanism of action of this compound in the Endothelin-1 signaling pathway.

Experimental Workflow of the ZENITH-CKD Clinical Trial

G Start Patient Screening (CKD, eGFR & UACR criteria) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization (1:2:2) Inclusion->Randomization Yes End End of Study Inclusion->End No ArmA Arm A: This compound 0.25mg + Dapagliflozin 10mg Randomization->ArmA ArmB Arm B: This compound 1.5mg + Dapagliflozin 10mg Randomization->ArmB ArmC Arm C: Dapagliflozin 10mg + Placebo Randomization->ArmC Treatment 12-Week Treatment Period ArmA->Treatment ArmB->Treatment ArmC->Treatment Endpoint Primary Endpoint Assessment: Change in UACR Treatment->Endpoint FollowUp 2-Week Follow-up Endpoint->FollowUp FollowUp->End

Caption: Workflow diagram of the ZENITH-CKD clinical trial.

References

Cross-study comparison of Zibotentan's effects on proteinuria

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical data reveals the potential of zibotentan, a selective endothelin-A (ETA) receptor antagonist, in reducing proteinuria, a key marker of kidney damage. This guide provides a comparative analysis of this compound's effects on proteinuria alongside other therapeutic alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, when used in combination with dapagliflozin, has demonstrated a significant reduction in albuminuria in patients with chronic kidney disease (CKD). The ZENITH-CKD Phase IIb trial showed that this combination led to statistically significant and clinically meaningful reductions in the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone[1][2]. This positions this compound as a promising agent in the management of proteinuria.

Quantitative Comparison of Proteinuria Reduction

To provide a clear comparison, the following table summarizes the quantitative effects of this compound and other relevant drugs on proteinuria. It is important to note that the patient populations and baseline proteinuria levels may vary across these studies, which should be considered when interpreting the data.

Drug/RegimenTrial/StudyPatient PopulationTreatment DurationBaseline Proteinuria (Median/Mean)Change in Proteinuria
This compound (0.25 mg) + Dapagliflozin (10 mg) ZENITH-CKDChronic Kidney Disease12 weeksGeometric Mean UACR: 538.3 mg/g-47.7% from baseline; -27.0% vs. Dapagliflozin alone (p=0.002)[1][3]
This compound (1.5 mg) + Dapagliflozin (10 mg) ZENITH-CKDChronic Kidney Disease12 weeksGeometric Mean UACR: 538.3 mg/g-52.5% from baseline; -33.7% vs. Dapagliflozin alone (p<0.001)[1]
Atrasentan (0.75 mg) ALIGNIgA Nephropathy36 weeksMedian UPCR: ~1430 mg/g-36.1% vs. Placebo (p<0.0001)
Spironolactone (25-50 mg) Saklayen et al.Diabetic Nephropathy3 monthsMean Urine Protein/Creatinine: 1.80-57% from baseline (p=0.004)
Irbesartan (300 mg) IDNTType 2 Diabetes with Nephropathy~2.6 yearsMean 24h Urine Protein: 4.0 g/day -33% from baseline

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key trials cited.

ZENITH-CKD Trial (this compound)
  • Study Design: A Phase IIb, multicenter, randomized, double-blind, active-controlled trial.

  • Inclusion Criteria: Adults (≥18 years) with a diagnosis of CKD, defined by an estimated glomerular filtration rate (eGFR) of ≥20 mL/min/1.73 m² and a urinary albumin-to-creatinine ratio (UACR) between 150 and 5000 mg/g. Patients were required to be on a stable dose of an ACE inhibitor or ARB for at least 4 weeks prior to screening.

  • Dosing Regimen: Participants were randomized to receive daily oral doses of this compound (0.25 mg or 1.5 mg) in combination with dapagliflozin (10 mg), or dapagliflozin (10 mg) alone.

  • Proteinuria Measurement: The primary endpoint was the change from baseline in UACR at week 12. UACR was assessed from a first morning void spot urine sample.

ALIGN Trial (Atrasentan)
  • Study Design: A Phase III, global, randomized, double-blind, placebo-controlled trial.

  • Inclusion Criteria: Patients with biopsy-proven IgA nephropathy and a total urinary protein excretion of ≥1 g/day despite being on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.

  • Dosing Regimen: Patients were randomized to receive either atrasentan (0.75 mg) or a placebo orally once daily for 132 weeks.

  • Proteinuria Measurement: The primary outcome was the change in urine protein to creatinine ratio (UPCR) from baseline, based on a 24-hour urine collection, at 36 weeks.

Spironolactone in Diabetic Nephropathy (Saklayen et al.)
  • Study Design: A randomized, placebo-controlled, double-blind, crossover trial.

  • Inclusion Criteria: Patients with diabetic nephropathy already receiving an ACE inhibitor or ARB.

  • Dosing Regimen: Patients received spironolactone or a matching placebo with a 1-month washout period between treatments.

  • Proteinuria Measurement: Proteinuria was measured using a spot urine protein/creatinine ratio at the beginning and end of each study period.

IDNT (Irbesartan)
  • Study Design: A randomized, blinded, placebo-controlled trial.

  • Inclusion Criteria: Patients aged 30-70 years with type 2 diabetes, hypertension, and proteinuria with a urinary protein excretion of at least 900 mg per 24 hours.

  • Dosing Regimen: Patients were randomized to receive irbesartan (titrated to 75-300 mg/day), amlodipine (titrated 2.5-10 mg/day), or a placebo.

  • Proteinuria Measurement: 24-hour urine collections for protein and creatinine were obtained at baseline and then quarterly.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved, the following diagrams have been created using Graphviz.

experimental_workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment Treatment Period (this compound/Comparator/Placebo) randomization->treatment follow_up Follow-up treatment->follow_up data_analysis Data Analysis (Proteinuria Measurement) follow_up->data_analysis

A generalized experimental workflow for the clinical trials.

endothelin_signaling_pathway cluster_podocyte Podocyte cluster_mesangial_cell Mesangial Cell podocyte_et1 Endothelin-1 (ET-1) eta_receptor ETA Receptor podocyte_et1->eta_receptor binds to downstream Downstream Signaling (e.g., PLC, PKC, Ca2+ mobilization) eta_receptor->downstream activates cellular_response Cellular Response: - Proliferation - ECM Production - Contraction downstream->cellular_response leads to proteinuria Proteinuria cellular_response->proteinuria contributes to This compound This compound This compound->eta_receptor blocks

Endothelin-A receptor signaling pathway in kidney cells.

This compound's mechanism of action involves the selective blockade of the endothelin-A (ETA) receptor. In the kidney, endothelin-1 (ET-1), produced by cells like podocytes, binds to ETA receptors on mesangial cells. This activation triggers downstream signaling pathways that lead to cellular responses such as proliferation, extracellular matrix (ECM) production, and contraction, all of which contribute to glomerular damage and proteinuria. By blocking the ETA receptor, this compound inhibits these pathological processes, thereby reducing proteinuria. The addition of an SGLT2 inhibitor like dapagliflozin is thought to complement this action and mitigate potential side effects like fluid retention.

References

Independent Validation of Zibotentan's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zibotentan's performance with alternative endothelin receptor antagonists and the vascular endothelial growth factor (VEGF) inhibitor, Avastin. The information presented is supported by experimental data to aid in the evaluation of these therapeutic agents.

This compound (ZD4054) is a potent and highly selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2] Its mechanism of action has been independently validated through a series of preclinical and clinical studies, demonstrating its specificity and therapeutic potential in various disease contexts, notably in oncology and chronic kidney disease (CKD).[1][3][4] This guide delves into the experimental evidence supporting this compound's mechanism and compares its performance with other endothelin receptor antagonists—Atrasentan, Ambrisentan, Bosentan, and Macitentan—as well as the VEGF inhibitor, Avastin, in relevant therapeutic areas.

The Endothelin Signaling Pathway and this compound's Point of Intervention

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two receptor subtypes: ETA and ETB. The activation of ETA receptors on smooth muscle cells leads to vasoconstriction and proliferation, processes implicated in the progression of cancer and renal disease. This compound selectively blocks the ETA receptor, thereby inhibiting these downstream effects.

This compound's Mechanism of Action cluster_0 Endothelin-1 (ET-1) Signaling cluster_1 Cellular Effects ET-1 ET-1 ETA Receptor ETA Receptor ET-1->ETA Receptor Binds to ETB Receptor ETB Receptor ET-1->ETB Receptor Binds to Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Proliferation Proliferation ETA Receptor->Proliferation Apoptosis Apoptosis ETB Receptor->Apoptosis Promotes This compound This compound This compound->ETA Receptor Inhibits ZENITH_CKD_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes End Inclusion->End No Arm1 This compound (0.25mg or 1.5mg) + Dapagliflozin (10mg) Randomization->Arm1 Arm2 Placebo + Dapagliflozin (10mg) Randomization->Arm2 Treatment 12-Week Treatment Period Arm1->Treatment Arm2->Treatment FollowUp 2-Week Follow-Up Treatment->FollowUp Endpoint Primary Endpoint: Change in UACR FollowUp->Endpoint

References

Zibotentan vs. Macitentan: A Preclinical Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the preclinical data for Zibotentan and Macitentan, two prominent endothelin receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms, efficacy, and experimental evaluation.

Core Mechanism of Action: Targeting the Endothelin Axis

Both this compound and Macitentan exert their effects by inhibiting the endothelin (ET) signaling pathway, a key player in vasoconstriction, cell proliferation, and tumor progression. The pathway is primarily mediated by endothelin-1 (ET-1) binding to two receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB). In various cancers, the overexpression of ET-1 and its receptors is linked to tumor growth and metastasis.

The fundamental difference between the two compounds lies in their receptor selectivity. This compound is a highly selective ETA receptor antagonist, while Macitentan is a dual antagonist, targeting both ETA and ETB receptors. This distinction in their mechanism is a critical factor in their differing preclinical profiles and potential therapeutic applications.

cluster_ligand Ligand cluster_receptors Receptors cluster_antagonists Antagonists cluster_effects Downstream Cellular Effects ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Proliferation Tumor Cell Proliferation ETA->Proliferation Metastasis Metastasis ETA->Metastasis Angiogenesis Angiogenesis ETB->Angiogenesis This compound This compound This compound->ETA Highly Selective Inhibition Macitentan Macitentan Macitentan->ETA Inhibition Macitentan->ETB Inhibition

Caption: Comparative mechanism of action of this compound and Macitentan on the endothelin signaling pathway.

Potency and Selectivity Profile

The in vitro potency and selectivity of this compound and Macitentan have been characterized in various preclinical assays. This compound exhibits a pronounced selectivity for the ETA receptor, whereas Macitentan demonstrates potent antagonism at both ETA and ETB receptors.

CompoundTarget Receptor(s)IC50 (ETA)IC50 (ETB)Receptor Selectivity (ETA vs. ETB)
This compound ETA~20-40 nM>1,000 nM~260-fold
Macitentan ETA and ETB~0.5-2.0 nM~400-800 nM~0.001-0.005-fold (dual activity)

Note: IC50 values are approximations derived from multiple preclinical studies and can vary depending on the experimental conditions.

Preclinical Efficacy in Oncology Models

Both drugs have been assessed in a variety of preclinical cancer models, demonstrating anti-tumor activity.

This compound:

  • Prostate Cancer: In preclinical models, this compound has been shown to inhibit the proliferation of prostate cancer cells and reduce tumor growth in xenograft models.

  • Ovarian Cancer: Studies have indicated that this compound can impede the growth of ovarian cancer cells.

  • Bone Metastasis: this compound has shown potential in reducing the formation of bone metastases in preclinical models of prostate cancer.

Macitentan:

  • Glioblastoma: Preclinical studies have highlighted Macitentan's ability to penetrate the blood-brain barrier and inhibit glioblastoma cell growth.

  • Ovarian Cancer: Macitentan has demonstrated efficacy in reducing tumor growth and angiogenesis in ovarian cancer models.

  • Other Solid Tumors: Its dual receptor antagonism suggests potential utility in a broader range of solid tumors where both ETA and ETB pathways are active.

Cancer ModelThis compound: Key Preclinical FindingsMacitentan: Key Preclinical Findings
Prostate Cancer Inhibition of cell proliferation and tumor growth; reduction in bone metastasis.Data is less extensive compared to this compound in this specific cancer type.
Ovarian Cancer Inhibition of cancer cell growth.Reduction of tumor growth and angiogenesis.
Glioblastoma Not a primary area of preclinical investigation.Crosses blood-brain barrier; inhibits glioblastoma cell growth.

Standardized Experimental Protocols

The preclinical assessment of these endothelin receptor antagonists typically follows a standardized workflow, encompassing both in vitro and in vivo studies.

1. In Vitro Receptor Binding Assay:

  • Objective: To determine the binding affinity and selectivity of the compound for ETA and ETB receptors.

  • Methodology:

    • Membranes from cells overexpressing either human ETA or ETB receptors are prepared.

    • The membranes are incubated with a radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) and varying concentrations of the test compound (this compound or Macitentan).

    • The amount of radiolabeled peptide displaced by the test compound is measured to calculate the inhibition constant (Ki) and IC50 values.

2. In Vivo Tumor Xenograft Study:

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells.

    • Once tumors are established, mice are randomized into a control group (vehicle) and treatment groups (receiving different doses of this compound or Macitentan).

    • The drug is administered, typically via oral gavage, on a predefined schedule.

    • Tumor volume and the general health of the mice are monitored throughout the study.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis ReceptorBinding Receptor Binding Assays (ETA and ETB) Potency Determine IC50/Ki and Selectivity ReceptorBinding->Potency CellProlif Cancer Cell Proliferation Assays CellProlif->Potency XenograftModel Tumor Xenograft Model Establishment DrugAdmin Drug Administration (Oral Gavage) XenograftModel->DrugAdmin TumorMeasurement Tumor Volume Monitoring DrugAdmin->TumorMeasurement Efficacy Evaluate Anti-Tumor Efficacy TumorMeasurement->Efficacy Potency->XenograftModel Candidate Selection

Caption: A typical preclinical experimental workflow for evaluating endothelin receptor antagonists.

Summary and Conclusion

This compound and Macitentan are both effective inhibitors of the endothelin pathway, but their distinct selectivity profiles guide their potential applications. This compound's high selectivity for the ETA receptor has positioned it as a candidate for cancers primarily driven by ETA signaling, such as certain types of prostate cancer. In contrast, Macitentan's dual ETA/ETB antagonism may offer a therapeutic advantage in a wider array of tumors where both receptor subtypes contribute to the disease pathology. The selection of either compound for further research or development should be based on the specific role of the ETA and ETB receptors in the cancer type of interest.

Safety Operating Guide

Proper Disposal Procedures for Zibotentan

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Zibotentan (ZD4054) is a potent endothelin A (ETA) receptor antagonist investigated for various cancer treatments.[1][2] Due to its chemical properties and potential biological effects, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. This document provides a step-by-step guide for the safe disposal of this compound in a laboratory setting.

Hazard Profile

This compound is classified with several hazards that necessitate careful handling and disposal. It is crucial to be aware of these classifications before working with this compound.

Table 1: GHS Hazard Classifications for this compound

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [3][4]
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation
Reproductive Toxicity H360 May damage fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure) H373 May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Acute) H400 Very toxic to aquatic life

| Hazardous to the Aquatic Environment (Chronic) | H411 | Toxic to aquatic life with long lasting effects | |

Personnel Protective Equipment (PPE)

Before handling this compound, ensure the appropriate personal protective equipment is used to minimize exposure.

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous waste. Due to its high aquatic toxicity, under no circumstances should this compound or its containers be disposed of down the drain or in regular trash .

1. Waste Segregation and Collection:

  • Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).

    • Empty original containers.

  • Use Designated Waste Containers:

    • Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof container lined with a heavy-duty plastic bag. This includes gloves, wipes, and contaminated labware.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and shatter-resistant container (e.g., a UN-rated waste bottle). Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

2. Container Labeling:

  • Label Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and must identify the contents.

  • Content Identification: The label should include:

    • The full chemical name: "this compound"

    • CAS Number: 186497-07-4

    • The approximate concentration and quantity of the waste.

    • Relevant hazard pictograms (e.g., Health Hazard, Environmental Hazard).

    • The date the waste was first added to the container.

3. On-site Storage:

  • Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Keep Containers Closed: Ensure all waste containers are tightly sealed when not in use.

4. Final Disposal:

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) or equivalent department to arrange for the collection and disposal of the waste.

  • Professional Disposal: this compound waste will be transported by a certified hazardous waste management vendor for disposal, typically via incineration, in accordance with RCRA guidelines.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning, don all required PPE, including respiratory protection if the spill involves powder.

  • Contain and Clean:

    • For solid spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into the designated solid hazardous waste container.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, carefully transfer the material into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated is_liquid Liquid or Solid Waste? start->is_liquid collect_liquid Collect in sealed, shatter-resistant liquid waste container is_liquid->collect_liquid Liquid collect_solid Collect in dedicated, lined solid waste container is_liquid->collect_solid Solid label_container Label Container: 'Hazardous Waste - this compound' + CAS, Date, Hazards collect_liquid->label_container collect_solid->label_container store_waste Store in designated Satellite Accumulation Area (with secondary containment) label_container->store_waste contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) store_waste->contact_ehs end Disposal via certified hazardous waste vendor (Incineration) contact_ehs->end

Caption: Workflow for the safe segregation, labeling, storage, and disposal of this compound waste.

References

Personal protective equipment for handling Zibotentan

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Zibotentan

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure personnel safety and proper environmental containment.

Hazard Identification Summary

This compound is classified with several hazards that necessitate careful handling.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, this compound is suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure.[2] It is also very toxic to aquatic life with long-lasting effects.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.
Reproductive ToxicityCategory 1A / 1BMay damage fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Acute)Category 1Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic)Category 2Toxic to aquatic life with long lasting effects.

This table summarizes data from multiple safety data sheets. Consult the specific SDS from your supplier for complete information.

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is mandatory to minimize exposure to this compound aerosols and residues. Different handling activities require specific levels of protection.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glassesTwo pairs of chemotherapy gloves.Lab coatRecommended if packaging is compromised.
Weighing & Compounding Safety goggles with side-shields.Two pairs of chemotherapy gloves.Impervious, long-sleeved gown with back closure.Suitable respirator used in a ventilated enclosure (e.g., fume hood).
Administration (in-vitro/in-vivo) Safety goggles or face shield.Two pairs of chemotherapy gloves.Impervious gown.Required if aerosolization is possible.
Spill Cleanup & Waste Disposal Face shield and safety goggles.Two pairs of heavy-duty chemotherapy gloves.Impervious gown.N95 or higher-level respirator.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following steps provide guidance for handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the supplier-specific SDS for this compound.

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to ensure adequate ventilation.

  • Emergency Equipment: Ensure an eyewash station and safety shower are accessible and operational.

  • Obtain Instructions: Obtain special instructions before use and do not handle the compound until all safety precautions have been read and understood.

2. Personal Protective Equipment (PPE) Donning:

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning PPE.

  • Gown and Gloves: Don an impervious gown, followed by the first pair of chemotherapy gloves. Tuck the gown cuffs under the gloves.

  • Second Gloves: Don the second pair of chemotherapy gloves, pulling them over the cuffs of the gown.

  • Eye and Respiratory Protection: Don safety goggles with side-shields and a suitable respirator as required by the specific task (see table above).

3. Handling this compound:

  • Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.

  • Minimize Dust/Aerosol: Handle the compound carefully to avoid the formation of dust and aerosols.

  • Exposure Avoidance: Prevent any contact with skin and eyes and avoid inhaling any dust or vapors.

4. Post-Handling and PPE Doffing:

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate deactivating agent (e.g., 70% alcohol).

  • Doffing Procedure: Remove PPE in a manner that avoids self-contamination. Remove the outer pair of gloves first, followed by the gown, and then the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

  • Launder Contaminated Clothing: Contaminated clothing should be removed and washed before reuse.

5. First Aid Measures for Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.

Disposal and Decontamination Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.

2. Disposal Protocol:

  • Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Environmental Protection: Do not allow this compound or its containers to enter drains, soil, or water courses. This compound is very toxic to aquatic life.

  • Vendor Disposal: Hazardous waste must be disposed of through a licensed and approved environmental management vendor for incineration.

3. Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE (see table above), contain the spill using an inert, absorbent material like diatomite or universal binders. Prevent the spill from entering drains.

  • Cleanup: Carefully collect the absorbed material into a hazardous waste container.

  • Decontamination: Decontaminate the spill surface by scrubbing with alcohol and wipe clean. Dispose of all cleanup materials as hazardous waste.

Mandatory Visualization

The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.

Zibotentan_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. PPE Protocol cluster_handling 3. Handling this compound cluster_decon 4. Decontamination & Doffing cluster_disposal 5. Disposal prep_sds Review SDS prep_area Prepare Designated Area (Fume Hood) prep_sds->prep_area prep_equip Verify Emergency Equipment prep_area->prep_equip ppe_don Don Gown & Double Gloves prep_equip->ppe_don ppe_face Don Eye/Face Protection ppe_don->ppe_face ppe_resp Don Respirator (if required) ppe_face->ppe_resp handle_weigh Weighing / Compounding ppe_resp->handle_weigh handle_admin Administration handle_weigh->handle_admin decon_clean Clean Work Area handle_admin->decon_clean decon_doff Doff PPE Correctly decon_clean->decon_doff decon_wash Wash Hands Thoroughly decon_doff->decon_wash disp_collect Collect Hazardous Waste decon_wash->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zibotentan
Reactant of Route 2
Reactant of Route 2
Zibotentan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.